molecular formula C52H76ClN5O9S B15541707 N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

カタログ番号: B15541707
分子量: 982.7 g/mol
InChIキー: OQTIUMQNPRXRAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a useful research compound. Its molecular formula is C52H76ClN5O9S and its molecular weight is 982.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C52H76ClN5O9S

分子量

982.7 g/mol

IUPAC名

N-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide chloride

InChI

InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H

InChIキー

OQTIUMQNPRXRAE-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, heterobifunctional molecule that integrates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a Cy5 fluorescent dye for detection in the far-red spectrum, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features makes it an invaluable tool in a wide array of life science research and drug discovery applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in key applications, and visual representations of associated workflows and signaling pathways.

Core Properties and Specifications

This compound is a complex molecule with distinct functional domains. The biotin group allows for strong and specific binding to avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems. The Cy5 fluorophore is a bright and photostable cyanine (B1664457) dye, well-suited for fluorescence-based assays due to its excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. The PEG linkers (PEG4 and PEG3) increase the molecule's hydrophilicity and provide a flexible spacer arm, reducing steric hindrance and improving accessibility for binding interactions.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various supplier technical data sheets.

PropertyValueReferences
Molecular Formula C₅₂H₇₆ClN₅O₉S[1][3]
Molecular Weight 982.72 g/mol [1][3]
Excitation Maximum (λex) ~649 nm[1][2][3]
Emission Maximum (λem) ~667 nm[1][2][3]
Purity Typically ≥95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C, protected from light[2]

Key Applications and Experimental Protocols

The unique trifunctional nature of this compound lends itself to a variety of sophisticated biological assays. Below are detailed protocols for some of its primary applications.

Fluorescence Microscopy: Staining of Biotinylated Targets

This molecule is an excellent reagent for visualizing biotinylated proteins, antibodies, or other molecules in fixed or live cells. The protocol below provides a general guideline for staining intracellular targets in fixed cells.

Experimental Protocol:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in imaging-compatible microplates.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific binding.

  • Primary Staining (if applicable):

    • If detecting a non-biotinylated target, incubate with a biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a working solution of this compound in blocking buffer. The optimal concentration should be determined empirically but a starting range of 1-5 µM is recommended.

    • Incubate the cells with the this compound solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a suitable dye such as DAPI (4′,6-diamidino-2-phenylindole).[4]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

Fluorescence_Microscopy_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Cell Fixation & Permeabilization blocking Blocking cell_prep->blocking primary_ab Incubate with Biotinylated Primary Antibody (Optional) blocking->primary_ab wash1 Wash primary_ab->wash1 cy5_biotin Incubate with this compound wash1->cy5_biotin wash2 Wash cy5_biotin->wash2 counterstain Counterstain (e.g., DAPI) wash2->counterstain mount Mount counterstain->mount image Fluorescence Microscopy mount->image

Workflow for immunofluorescence staining using this compound.
Protein Interaction Analysis: Pull-Down Assays

This molecule can be used to fluorescently label a biotinylated "bait" protein for pull-down assays, allowing for the detection of interacting "prey" proteins.

Experimental Protocol:

  • Bait Protein Preparation:

    • Prepare a purified, biotinylated bait protein. This can be achieved through in vitro biotinylation or by expressing the protein with a biotinylation tag in vivo.

    • To fluorescently label the bait, incubate the biotinylated protein with an equimolar or slight excess of this compound in a suitable buffer (e.g., PBS) for 1 hour at room temperature.

    • Remove excess, unbound this compound using a desalting column.

  • Immobilization of Bait Protein:

    • Equilibrate streptavidin-coated magnetic or agarose (B213101) beads by washing them three times with a binding buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate the fluorescently labeled biotinylated bait protein with the streptavidin beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait.

    • Wash the beads three times with binding buffer to remove any unbound bait protein.

  • Incubation with Prey Protein:

    • Prepare a cell lysate containing the putative "prey" protein(s).

    • Incubate the bead-immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively (at least five times) with wash buffer (binding buffer with increased salt concentration, e.g., 300-500 mM NaCl) to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the fluorescently labeled bait and any co-eluted prey proteins using a gel imager capable of detecting Cy5 fluorescence. Prey proteins can be further identified by Western blotting or mass spectrometry.

Pull_Down_Assay_Workflow bait_prep Prepare Biotinylated 'Bait' Protein labeling Label Bait with this compound bait_prep->labeling immobilization Immobilize on Streptavidin Beads labeling->immobilization incubation Incubate Bait-Beads with Prey Lysate immobilization->incubation prey_prep Prepare Cell Lysate ('Prey') prey_prep->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution detection Analyze by SDS-PAGE and Fluorescence Imaging/Western Blot elution->detection

General workflow for a pull-down assay using a fluorescently labeled bait protein.
PROTAC and Bioconjugate Development

This compound serves as a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[5][6] In this context, it can be used as a fluorescent tracer to study the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase) or to track the localization of the bioconjugate within cells.

Conceptual Workflow for Ternary Complex Formation Assay (e.g., using TR-FRET):

  • Reagent Preparation:

    • A PROTAC of interest that incorporates a biotin moiety.

    • A fluorescently labeled antibody or protein that binds to the target protein (e.g., using a terbium cryptate donor fluorophore).

    • Streptavidin labeled with an acceptor fluorophore (e.g., d2).

  • Assay Principle:

    • The biotinylated PROTAC brings the target protein and streptavidin into close proximity.

    • If the target protein is also labeled with a donor fluorophore (e.g., via a specific antibody), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is generated upon ternary complex formation.

    • This compound can be used in initial binding assays to confirm the interaction between the biotinylated PROTAC and streptavidin.

Conceptual diagram of PROTAC ternary complex formation and detection.

Data Interpretation and Troubleshooting

  • High Background in Fluorescence Imaging: This can be due to insufficient blocking, suboptimal antibody or probe concentration, or inadequate washing. Ensure all steps are performed meticulously. A titration of the this compound concentration is recommended.

  • No Signal in Pull-Down Assays: This could result from a non-functional bait protein, disruption of the protein-protein interaction by the tags, or inappropriate buffer conditions. Confirm the biotinylation and fluorescence labeling of the bait protein independently.

  • Photobleaching: Cy5 is relatively photostable, but prolonged exposure to high-intensity light can cause photobleaching. Use an anti-fade mounting medium and minimize light exposure during imaging.

Conclusion

This compound is a powerful and versatile chemical probe for researchers in cell biology, biochemistry, and drug discovery. Its well-defined chemical structure and predictable properties enable its application in a range of sophisticated assays, from high-resolution fluorescence imaging to the characterization of complex protein-protein interactions. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage this tool to advance their scientific investigations.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and diverse applications of the bifunctional molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This reagent integrates a biotin (B1667282) moiety for high-affinity binding, a Cy5 fluorophore for sensitive detection, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce steric hindrance, making it a valuable tool in biological research and drug discovery.

Core Properties and Structure

This compound is a complex molecule designed for specific biological labeling and detection. Its structure consists of three key components: a biotin group, a Cy5 fluorescent dye, and two distinct PEG spacers. The m-PEG4 portion provides a hydrophilic spacer, while the biotin-PEG3 component allows for flexible and efficient binding to streptavidin and avidin (B1170675) conjugates.[1][2] The Cy5 dye is a far-red fluorophore known for its brightness and high extinction coefficient, which is advantageous for minimizing autofluorescence from biological samples.[3]

Chemical Structure

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. The extinction coefficient and quantum yield are characteristic of the Cy5 dye and provide a reliable estimate for the complete molecule.

PropertyValueUnit
Molecular Weight 982.71 g/mol
Molecular Formula C₅₂H₇₆ClN₅O₉S
CAS Number 2107273-68-5
Excitation Maximum (λex) ~649nm
Emission Maximum (λem) ~667nm
Extinction Coefficient (ε) ~250,000cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.27
Solubility Soluble in water, DMSO, and DMF

Data compiled from multiple sources.[1][2][4][5][6][7][8][9]

Experimental Protocols and Applications

This molecule's unique properties lend it to a variety of applications in biological research. The biotin tag allows for highly specific and strong binding to streptavidin or avidin, which can be conjugated to other molecules or solid supports.[2] The Cy5 fluorophore enables sensitive detection in the far-red spectrum, reducing background noise from cellular autofluorescence.[3] The PEG linkers enhance aqueous solubility and minimize non-specific binding.[1]

General Workflow for Fluorescent Labeling and Detection

The following diagram illustrates a general workflow for using this compound in a typical biomolecule detection experiment.

G Target Target Biomolecule (e.g., protein, antibody) BiotinylatedTarget Biotinylated Target Target->BiotinylatedTarget Incubate with This compound Complex Streptavidin-Cy5 Complex Formation BiotinylatedTarget->Complex Add Streptavidin Conjugate Detection Fluorescence Detection (e.g., Microscopy, Flow Cytometry) Complex->Detection

Detailed Experimental Protocols

Immunofluorescence Staining of Cellular Targets

This protocol describes the use of this compound for the indirect immunofluorescent staining of a target protein in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • Biotinylated secondary antibody

  • This compound

  • Streptavidin-conjugated fluorophore (if amplifying the signal)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: Wash cells grown on coverslips twice with PBS.

  • Fixation: Incubate the cells with fixation buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Incubation: Dilute the this compound in blocking buffer (a starting concentration of 1-5 µg/mL is recommended, but should be optimized). Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~649/667 nm).

Flow Cytometry Analysis

This protocol outlines the use of this compound for the detection of cell surface or intracellular antigens by flow cytometry.[10][11][12]

Materials:

  • Cell suspension (single-cell suspension)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Primary antibody (biotinylated or unconjugated)

  • (If using an unconjugated primary) Biotinylated secondary antibody

  • This compound

  • Fixation/Permeabilization buffers (for intracellular staining)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with flow cytometry staining buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Blocking (Optional): Incubate cells with an Fc block to prevent non-specific binding of antibodies to Fc receptors.

  • Primary Antibody Staining:

    • For a biotinylated primary antibody: Incubate the cells with the biotinylated primary antibody at the recommended dilution for 30 minutes at 4°C, protected from light.

    • For an unconjugated primary antibody: Incubate the cells with the unconjugated primary antibody for 30 minutes at 4°C. Wash the cells twice with staining buffer, then incubate with a biotinylated secondary antibody for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • This compound Staining: Resuspend the cells in the staining buffer containing the pre-titrated optimal concentration of this compound. Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Western Blotting

This protocol describes the detection of a target protein on a western blot membrane using a biotin-streptavidin system with this compound.[13][14][15]

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • Biotinylated secondary antibody

  • This compound

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system

Procedure:

  • Protein Separation and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • This compound Incubation: Incubate the membrane with this compound diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Image the membrane using a fluorescence imaging system capable of detecting the Cy5 signal.

Advanced Applications

Proteolysis-Targeting Chimeras (PROTACs)

This compound can be utilized as a fluorescently labeled linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[16] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[17][18][19][20][21] The Cy5 tag on the PROTAC allows for the visualization and tracking of the molecule within cells.

G PROTAC PROTAC (with Biotin-PEG-Cy5 linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Proximity-Dependent Biotinylation (BioID)

In proximity-dependent biotinylation (BioID) experiments, a protein of interest is fused to a promiscuous biotin ligase (BirA*).[22][23][24][25][26] Upon addition of biotin, this enzyme biotinylates nearby proteins. This compound can be used in downstream applications to detect and visualize these biotinylated proteins.

G Bait Bait Protein fused to BirA* Biotinylation Proximity-dependent Biotinylation Bait->Biotinylation Biotin Addition of Biotin Biotin->Biotinylation CellLysis Cell Lysis Biotinylation->CellLysis ProximalProteins Proximal Proteins ProximalProteins->Biotinylation StreptavidinPurification Streptavidin Affinity Purification CellLysis->StreptavidinPurification Detection Detection with Streptavidin-Cy5 StreptavidinPurification->Detection MS Mass Spectrometry (Identification) StreptavidinPurification->MS

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, detailing its core mechanism of action, its versatile applications in research and drug development, and protocols for its use. This molecule integrates a high-affinity binding moiety (biotin), a fluorescent reporter (Cy5), and flexible polyethylene (B3416737) glycol (PEG) linkers, making it a powerful tool for specific labeling, visualization, and manipulation of biological targets.

Core Molecular Structure and Functional Components

This compound is a chemical probe meticulously designed with three key functional domains connected by PEG linkers. The strategic combination of these components underpins its mechanism of action.

  • Biotin (B1667282) Moiety: This water-soluble vitamin (Vitamin H) exhibits an exceptionally high and near-irreversible affinity for streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁴ M to 10⁻¹⁵ M).[1][2] This interaction is one of the strongest non-covalent bonds found in nature and forms the basis for highly specific and stable targeted labeling in a multitude of biological assays.[2]

  • Cy5 (Cyanine5) Fluorophore: Cy5 is a bright, far-red fluorescent dye.[3] Its excitation and emission maxima in the far-red spectrum (~650 nm and ~670 nm, respectively) are significant advantages for biological imaging.[1] This region of the spectrum minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[4] Cy5 is known for its excellent photostability and high quantum yield, making it ideal for techniques like fluorescence microscopy, flow cytometry, and western blotting.[4]

  • PEG Linkers (PEG4 and PEG3): Polyethylene glycol (PEG) chains are hydrophilic, flexible spacers.[3][5] The inclusion of PEG4 and PEG3 linkers in the molecule serves several critical functions:

    • Enhanced Solubility: The hydrophilic nature of PEG increases the overall water solubility of the molecule.[5][6]

    • Reduced Steric Hindrance: The flexible chains provide adequate distance between the biotin and Cy5 moieties and any conjugated biomolecule, minimizing steric hindrance and preserving the biological activity of all components.[4][5]

    • Minimized Non-specific Binding: PEGylation is a well-established technique to reduce non-specific interactions with proteins and cell surfaces, thereby lowering background signal in assays.[6]

Mechanism of Action

The fundamental mechanism of action for this compound is targeted fluorescent labeling . The molecule acts as a bridge: the biotin end provides the targeting capability, while the Cy5 end provides the fluorescent signal for detection. This mechanism can be harnessed in two primary ways:

Direct Labeling of Streptavidin-Conjugated Targets

In this mode, the probe is used to detect and visualize molecules or structures that have been pre-labeled with streptavidin or avidin. The high-affinity biotin-streptavidin interaction ensures that the Cy5 dye is specifically and stably localized to the target of interest.

Indirect Labeling via Biotinylated Intermediates

This is the more common application, where the target of interest (e.g., a primary antibody, a specific protein, or a small molecule) is first labeled with biotin. Subsequently, a streptavidin-Cy5 conjugate is used to detect the biotinylated target. Alternatively, this compound can be conjugated to a targeting molecule (e.g., a protein or antibody) that does not have a fluorescent label, thereby imparting fluorescence to that targeting molecule.

Key Applications in Research and Drug Development

The unique trifunctional nature of this probe makes it a versatile tool in several advanced research areas.

Cellular Imaging and Signaling Pathway Analysis

This probe is extensively used for visualizing cellular components and tracking dynamic processes. For instance, it can be used to study the trafficking of receptor tyrosine kinases (RTKs), which are crucial in cell signaling.[7][8] A primary antibody targeting an RTK can be biotinylated, and then a streptavidin-Cy5 conjugate can be used for fluorescent detection. This allows researchers to visualize receptor internalization, trafficking through endosomes, and eventual degradation or recycling to the cell surface upon ligand binding.[7][8]

Illustrative Signaling Pathway Visualization Workflow

G cluster_0 Cell Surface Events cluster_1 Internalization & Trafficking cluster_2 Detection Ligand Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Endosome Early Endosome RTK->Endosome Internalization Biotin_Ab Biotinylated Primary Antibody Biotin_Ab->RTK Targets Receptor Strep_Cy5 Streptavidin-Cy5 Strep_Cy5->Biotin_Ab Binds Biotin Microscope Fluorescence Microscopy Strep_Cy5->Microscope Emits Signal Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Recycling Recycling Endosome Endosome->Recycling Trafficking Recycling->RTK Recycles to Membrane

Caption: Workflow for visualizing Receptor Tyrosine Kinase (RTK) trafficking.

Targeted Protein Degradation (TPD) with PROTACs

This compound is described as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[10][11]

A PROTAC molecule consists of:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects these two ligands.

The PEG chains in this compound provide a flexible and soluble linker scaffold.[10] While this specific molecule contains biotin and Cy5, the underlying PEG structure is representative of linkers used in PROTAC design. The biotin and Cy5 can be used for purification and visualization of the PROTAC itself during development and characterization.

General Mechanism of PROTAC Action

G cluster_ub PROTAC PROTAC (Linker + 2 Ligands) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Releases Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of Targeted Protein Degradation (TPD) by a PROTAC molecule.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the components of this compound. Data is compiled from various sources for the specific molecule or closely related biotin-PEG-Cy5 conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight~982.7 g/mol [12]
CAS Number2107273-68-5[12]
SolubilityWater, DMSO, DMF[12]

Table 2: Fluorescence Properties of Cy5 Moiety

PropertyValueSource(s)
Excitation Maximum (λex)~649-650 nm[1][12]
Emission Maximum (λem)~667-670 nm[1][12]
Extinction Coefficient~232,000 - 250,000 M⁻¹cm⁻¹[3][12]
Fluorescence Quantum Yield (Φ)~0.28 - 0.3[4]

Table 3: Binding Properties of Biotin Moiety

PropertyValueSource(s)
Binding PartnerStreptavidin / Avidin[1][2]
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ M[1][2]
Stoichiometry4 biotin molecules per tetrameric streptavidin[1]

Experimental Protocols

The following are generalized protocols for common applications. Note: Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific experimental system.

Protocol: Indirect Immunofluorescence of Cell-Surface Proteins

This protocol describes the use of a biotinylated primary antibody followed by a streptavidin-Cy5 conjugate for detection.

Methodology:

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody specific to your target protein in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Streptavidin-Cy5 Incubation:

    • Dilute a fluorescently labeled streptavidin-Cy5 conjugate in blocking buffer (typically at a concentration of 1-10 µg/mL).[1]

    • Incubate the cells with the streptavidin-Cy5 solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBST for 5 minutes each, followed by a final wash in PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium, potentially containing a nuclear counterstain like DAPI.

  • Imaging:

    • Visualize the samples using a fluorescence microscope or a confocal microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Experimental Workflow Diagram

G start Start: Cells on Coverslip fix Fixation (4% PFA) start->fix block Blocking (3% BSA) fix->block primary_ab Incubate: Biotinylated Primary Ab block->primary_ab wash1 Wash x3 (PBST) primary_ab->wash1 secondary Incubate: Streptavidin-Cy5 wash1->secondary wash2 Wash x3 (PBST) secondary->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image end End: Data Acquisition image->end

Caption: Step-by-step workflow for indirect immunofluorescence.

Protocol: Western Blotting with a Biotinylated Secondary Antibody

This protocol enhances signal detection in western blotting by using a biotinylated secondary antibody and a streptavidin-HRP (Horseradish Peroxidase) or streptavidin-Cy5 conjugate.

Methodology:

  • Protein Separation and Transfer:

    • Separate protein lysates via SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (unlabeled) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Biotinylated Secondary Antibody Incubation:

    • Incubate the membrane with a biotinylated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Streptavidin Conjugate Incubation:

    • Incubate the membrane with a streptavidin-HRP or streptavidin-Cy5 conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • For Streptavidin-HRP: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.

    • For Streptavidin-Cy5: Image the blot directly using a fluorescence imager with the appropriate laser and emission filter for Cy5.

Conclusion

This compound is a meticulously engineered chemical tool that leverages the strengths of its constituent parts: the high-specificity targeting of biotin, the bright and photostable fluorescence of Cy5, and the solubility and flexibility imparted by PEG linkers. Its mechanism of action enables robust and specific fluorescent labeling of biological targets. This versatility makes it an invaluable reagent for a wide range of applications, from high-resolution cellular imaging and the study of signaling pathways to its role as a foundational component in the development of next-generation therapeutics like PROTACs. This guide provides the foundational knowledge for researchers to effectively integrate this powerful probe into their experimental workflows.

References

A Technical Guide to the Synthesis of Biotin-PEG-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of Biotin-PEG-Cy5 conjugate synthesis. This trifunctional molecule is a powerful tool in various biological assays, combining the specific targeting of biotin (B1667282), the enhanced solubility and flexibility of a polyethylene (B3416737) glycol (PEG) linker, and the sensitive detection capabilities of the Cy5 fluorescent dye.

Core Principles of Synthesis

The synthesis of a Biotin-PEG-Cy5 conjugate typically involves a covalent linkage between a molecule containing a primary amine and a reagent functionalized with an N-hydroxysuccinimide (NHS) ester. This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond.[][2]

The general reaction scheme involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][2] The reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5, where the primary amines are deprotonated and thus more nucleophilic.[] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[][3]

The synthesis can be approached in a stepwise manner, where the Biotin-PEG moiety is first conjugated to the molecule of interest, followed by the attachment of the Cy5 dye, or vice-versa. More commonly, a heterobifunctional linker approach is used where a Biotin-PEG-NHS ester is reacted with an amine-containing Cy5 dye, or a Cy5-PEG-NHS ester is reacted with an amine-containing biotin derivative. For the purpose of this guide, we will focus on the common approach of labeling an amine-containing biomolecule (e.g., a protein or antibody) with a pre-synthesized Biotin-PEG-Cy5 NHS ester.

Experimental Protocols

Materials and Reagents
  • Biomolecule: Protein, antibody, or other molecule with available primary amine groups (e.g., lysine (B10760008) residues).

  • Biotin-PEG-Cy5 NHS Ester: The labeling reagent. Water-insoluble forms should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[][4]

  • Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5.[][5]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5-8.0, to stop the reaction.[6]

  • Purification System: Dialysis cassettes or desalting columns for removal of excess dye. For higher purity, Fast Protein Liquid Chromatography (FPLC) or High-Performance Liquid Chromatography (HPLC) systems can be used.[7][8]

  • Spectrophotometer: For determining the concentration and degree of labeling of the final conjugate.

Step-by-Step Synthesis Protocol
  • Preparation of the Biomolecule:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[9]

    • If the biomolecule is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.[3][5]

  • Preparation of the Labeling Reagent:

    • Equilibrate the vial of Biotin-PEG-Cy5 NHS ester to room temperature before opening to prevent moisture condensation.[3][9]

    • Immediately before use, prepare a 10 mM stock solution of the labeling reagent in anhydrous DMSO or DMF.[][9]

  • Conjugation Reaction:

    • Add a calculated molar excess of the Biotin-PEG-Cy5 NHS ester solution to the biomolecule solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific biomolecule.[3][9]

    • Ensure the volume of the organic solvent from the labeling reagent stock does not exceed 10% of the total reaction volume.[3][9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.[6][9] Protect the reaction from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[6]

    • Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.[6]

Purification of the Conjugate

The removal of unconjugated Biotin-PEG-Cy5 is crucial to avoid high background fluorescence and non-specific binding in downstream applications.

  • Dialysis/Gel Filtration: This is the most common method for removing small, unconjugated molecules.

    • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of a suitable buffer (e.g., PBS) for several hours to overnight, with at least two buffer changes.[6]

    • Alternatively, use a desalting spin column to separate the conjugate from the free label by size exclusion chromatography.[5]

  • FPLC/HPLC: For applications requiring a highly purified conjugate with a specific degree of labeling, FPLC or HPLC can be employed.[7][8]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing the smaller, unconjugated label.[8]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. The conjugation of Biotin-PEG-Cy5 will alter the overall charge of the biomolecule, allowing for separation of differently labeled species.[8][10]

    • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This is more suitable for smaller biomolecules like peptides.[8]

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of Biotin-PEG-Cy5 molecules conjugated to each biomolecule. An optimal DOL is critical for the functionality of the conjugate, with a typical range for antibodies being 2-10.[2]

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of Cy5 (approximately 650 nm).[5]

    • If the absorbance is greater than 2.0, dilute the sample with buffer and record the dilution factor.[11]

  • Calculate the Concentration and DOL:

    • The concentration of the biomolecule is calculated using the following formula: Protein Concentration (M) = ((A280 - (A650 x CF)) / ε_protein) x Dilution factor[5][11]

      • A280: Absorbance at 280 nm.

      • A650: Absorbance at ~650 nm (the λmax of Cy5).

      • CF: Correction factor for the absorbance of Cy5 at 280 nm (typically around 0.05 for Cy5).

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[2]

    • The Degree of Labeling is then calculated as: DOL = (A650 x Dilution factor) / (ε_Cy5 x Protein Concentration (M))

      • ε_Cy5: Molar extinction coefficient of Cy5 at its λmax (typically ~250,000 M⁻¹cm⁻¹).[12]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of a Biotin-PEG-Cy5 conjugate with an IgG antibody as the target biomolecule.

ParameterTypical ValueReference
Reactants & Conditions
Antibody Concentration1 - 10 mg/mL[9]
Labeling Reagent Stock10 mM in DMSO/DMF[][9]
Molar Excess of Label10 - 20 fold[3][9]
Reaction pH7.2 - 8.5[]
Reaction Time1 - 2 hours at RT or overnight at 4°C[6][9]
Characterization
Cy5 λmax (Absorbance)~650 nm[5]
Cy5 λmax (Emission)~670 nm[12]
Molar Extinction of Cy5~250,000 M⁻¹cm⁻¹[12]
Molar Extinction of IgG~210,000 M⁻¹cm⁻¹[2]
Correction Factor (CF)~0.05
Outcome
Optimal DOL for Antibodies2 - 10[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow Biomolecule Biomolecule (e.g., Antibody in Amine-Free Buffer) Reaction Conjugation Reaction (pH 7.2-8.5, RT, 1-2h) Biomolecule->Reaction Reagent Biotin-PEG-Cy5 NHS Ester (in DMSO/DMF) Reagent->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench 1. Add Quencher Purification Purification (Dialysis or Desalting Column) Quench->Purification 2. Remove Unreacted Label Characterization Characterization (UV-Vis for DOL) Purification->Characterization 3. Analyze FinalProduct Purified Biotin-PEG-Cy5 Conjugate Characterization->FinalProduct

Caption: Workflow for the synthesis and purification of a Biotin-PEG-Cy5 conjugate.

Ligand-Receptor Binding Assay Workflow

Binding_Assay_Workflow Start Start: Cells Expressing Target Receptor Incubate Incubate Cells with Biotin-PEG-Cy5 Ligand Start->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash AddStreptavidin Add Streptavidin-HRP (Secondary Detection) Wash->AddStreptavidin Wash2 Wash to Remove Unbound Streptavidin-HRP AddStreptavidin->Wash2 Detect Detect Signal (e.g., Chemiluminescence or Fluorescence Imaging) Wash2->Detect Analysis Data Analysis and Quantification Detect->Analysis

Caption: Workflow for a typical ligand-receptor binding assay using a Biotin-PEG-Cy5 conjugate.

References

In-Depth Technical Guide: Spectral and Application Characteristics of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and key applications of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This molecule integrates the far-red fluorescent dye Cy5 with a biotin (B1667282) moiety for specific targeting and a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and reduce non-specific binding.

Core Spectral Characteristics

The spectral characteristics of this compound are primarily defined by the Cy5 fluorophore. The covalent attachment of PEG and biotin moieties typically has a minimal effect on the excitation and emission maxima.

Data Presentation: Spectral Properties

ParameterValueNotes
Excitation Maximum (λex) ~649 nm[1][2][3]In the far-red region of the spectrum.
Emission Maximum (λem) ~667 nm[1][2][3]In the far-red region of the spectrum.
Molar Absorptivity (ε) ~170,000 cm⁻¹M⁻¹Value for the similar compound N-(m-PEG4)-N'-(PEG4-acid)-Cy5, serving as a close approximation.[4]
Quantum Yield (Φ) ~0.27Value for the parent Cy5 dye. The quantum yield of the conjugate is expected to be in a similar range.
Recommended Laser Line 633 nm or 635 nmCommonly available laser lines for efficient excitation.
Recommended Emission Filter 660/20 nm or similarA bandpass filter centered around the emission maximum.

Experimental Protocols

Accurate characterization of this compound requires precise spectroscopic measurements. The following are generalized protocols for determining its absorbance and fluorescence spectra.

Absorbance Spectrum Measurement

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS).

    • Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance between 0.1 and 1.0 at the expected λmax to ensure linearity.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a quartz cuvette with a 1 cm path length.

  • Measurement:

    • Blank the spectrophotometer with the same buffer used for the sample dilution.

    • Acquire the absorbance spectrum over a wavelength range of approximately 400 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calculation of Molar Absorptivity:

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), the molar absorptivity (ε) can be calculated.

Fluorescence Emission Spectrum Measurement

Objective: To determine the wavelength of maximum fluorescence emission (λem).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired buffer. The absorbance of this solution at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer.

    • Use a quartz cuvette.

  • Measurement:

    • Set the excitation wavelength to the determined absorbance maximum (e.g., 649 nm).

    • Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to about 800 nm.

    • Identify the wavelength of maximum fluorescence intensity (λem).

Application Workflow: Biotin-Streptavidin-Based Pulldown Assay

The biotin moiety of this compound allows for its use in applications involving the high-affinity interaction between biotin and streptavidin. A common application is in pulldown assays to isolate and detect specific target molecules.

Streptavidin_Biotin_Pulldown cluster_0 Step 1: Immobilization cluster_1 Step 2: Target Capture cluster_2 Step 3: Washing & Elution cluster_3 Step 4: Detection Beads Streptavidin-Coated Magnetic Beads BiotinCy5_Beads Biotin-Cy5 Bait Immobilized on Beads Beads->BiotinCy5_Beads Incubate to Bind BiotinCy5 This compound -Labeled Bait Molecule Lysate Cell Lysate (Containing Target Protein) Captured_Complex Target Protein Captured by Bait Lysate->Captured_Complex Incubate BiotinCy5_Beads_Input Immobilized Bait BiotinCy5_Beads_Input->Captured_Complex Captured_Complex_Input Captured Complex on Beads Wash Wash Steps (Remove Unbound Proteins) Captured_Complex_Input->Wash Elution Elution Wash->Elution Eluted_Sample Eluted Sample Elution->Eluted_Sample SDS_PAGE SDS-PAGE Eluted_Sample->SDS_PAGE Western_Blot Western Blot (Antibody Detection) SDS_PAGE->Western_Blot Fluorescence_Scan In-gel Fluorescence Scan (Cy5 Detection at ~667 nm) SDS_PAGE->Fluorescence_Scan

Caption: Workflow of a streptavidin-biotin pulldown assay using a Cy5-labeled bait molecule.

This diagram illustrates a typical experimental workflow where a biotin-Cy5 labeled "bait" molecule is immobilized on streptavidin-coated beads to capture a specific "prey" protein from a complex mixture like a cell lysate. The captured protein is then identified by methods such as Western blotting or in-gel fluorescence scanning, taking advantage of the Cy5 fluorescence.

References

Technical Guide: Spectroscopic and Application Properties of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. It includes key spectral data, detailed experimental protocols for spectral measurement, and a common application workflow. This molecule integrates the far-red fluorescent properties of Cyanine 5 (Cy5) with the high-affinity binding of biotin (B1667282) to streptavidin, connected by flexible polyethylene (B3416737) glycol (PEG) spacers. The PEG linkers enhance aqueous solubility and reduce steric hindrance.

Core Spectroscopic Data

The fluorescent properties of this compound are primarily determined by the Cy5 fluorophore. The PEG and biotin moieties typically have a negligible effect on the spectral characteristics. The excitation and emission maxima are crucial for configuring instrumentation such as fluorescence microscopes, flow cytometers, and plate readers.

PropertyWavelength (nm)Reference(s)
Excitation Maximum ~649 nm[1][2]
Emission Maximum ~667 nm[1][2]
Recommended Laser Line 633 nm or 647 nm[3]
Recommended Filter Set ~660/20 nm BP[4]

Note: The exact spectral peaks may vary slightly depending on the solvent, pH, and conjugation state of the molecule.

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute stock solution of this compound in the chosen solvent.

    • Further dilute the stock solution to a concentration that yields an absorbance of approximately 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity.[5]

  • Determination of Emission Spectrum:

    • Set the excitation wavelength to the known maximum absorption wavelength (~649 nm).[3]

    • Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) and record the fluorescence intensity at each wavelength.[3][6]

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.[3]

  • Determination of Excitation Spectrum:

    • Set the emission wavelength to the determined emission maximum (~667 nm).[3]

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) and record the fluorescence intensity at each wavelength.[3]

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum.[3]

  • Data Analysis:

    • Plot the fluorescence intensity versus wavelength for both the emission and excitation scans to visualize the spectra.

    • Correct for background fluorescence by subtracting the spectrum of a solvent-only blank.

Streptavidin-Biotin Binding Assay

This protocol describes a common application of this compound to detect and quantify streptavidin.

Materials:

  • This compound

  • Streptavidin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in PBS.

    • Prepare a series of streptavidin dilutions in PBS.

  • Assay Protocol:

    • In a microplate or cuvette, add a fixed concentration of this compound to each streptavidin dilution.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for binding.[7][8]

    • Measure the fluorescence intensity using the appropriate excitation (~649 nm) and emission (~667 nm) wavelengths.

  • Data Analysis:

    • The binding of the biotinylated Cy5 to streptavidin can sometimes lead to a change in fluorescence intensity or polarization.

    • Plot the fluorescence intensity as a function of streptavidin concentration to determine the binding characteristics.

Visualizations

Experimental Workflow: Fluorescence Measurement

The following diagram illustrates the general workflow for measuring the excitation and emission spectra of a fluorescent molecule.

Fluorescence_Measurement_Workflow cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum start Start: Prepare Dilute Fluorophore Solution spectro Configure Spectrofluorometer (Slits, Wavelengths) start->spectro set_ex Set Fixed Excitation λ (~649 nm) spectro->set_ex set_em Set Fixed Emission λ (~667 nm) spectro->set_em scan_em Scan Emission λ Range (e.g., 650-800 nm) set_ex->scan_em record_em Record Fluorescence Intensity vs. λ scan_em->record_em analyze Analyze Data: Plot Spectra, Identify Maxima record_em->analyze scan_ex Scan Excitation λ Range (e.g., 550-660 nm) set_em->scan_ex record_ex Record Fluorescence Intensity vs. λ scan_ex->record_ex record_ex->analyze end_node End: Spectra Determined analyze->end_node

Caption: Workflow for determining fluorescence excitation and emission spectra.

Signaling Pathway: Biotin-Streptavidin Pull-Down Assay

This diagram illustrates the logical flow of a pull-down assay, a common application for biotinylated probes like this compound to isolate a target protein that binds to a specific "bait" molecule.

Pull_Down_Assay start Start: Prepare Cell Lysate (Contains Target Protein) incubate_bait_lysate Incubate Lysate with Biotinylated Bait start->incubate_bait_lysate bait Biotinylated 'Bait' Molecule (e.g., DNA, another protein) bait->incubate_bait_lysate beads Streptavidin-Coated Beads incubate_beads Add Streptavidin Beads to Capture Bait-Target Complex beads->incubate_beads probe This compound (For visualization, if needed) incubate_bait_lysate->incubate_beads wash Wash Beads to Remove Non-specific Binders incubate_beads->wash elute Elute Target Protein from Beads wash->elute analyze Analyze Eluted Proteins (e.g., Western Blot, Mass Spec) elute->analyze

Caption: Workflow for a streptavidin-biotin based pull-down assay.

References

Solubility of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent dye conjugate widely used in biological research and diagnostics. Due to the absence of specific quantitative solubility data in public literature, this guide focuses on the physicochemical principles governing its solubility, qualitative descriptions from suppliers, and detailed protocols for empirical determination.

Introduction to this compound

This compound is a complex biomolecule designed for specific labeling and detection applications. Its structure combines three key functional moieties:

  • Biotin (B1667282): Enables high-affinity binding to streptavidin and avidin (B1170675), facilitating immobilization, purification, or detection.

  • Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 667 nm), minimizing background fluorescence from biological samples.[1][2]

  • Polyethylene Glycol (PEG) Spacers (PEG4 and PEG3): These flexible, hydrophilic linkers are crucial for the molecule's overall properties. They enhance aqueous solubility, reduce non-specific binding, and minimize aggregation.[1][3][] The PEG chains also help to preserve the fluorescence intensity of the Cy5 dye upon binding of the biotin moiety to avidin or streptavidin.[5]

The solubility of this compound is a critical parameter for its effective use in various experimental settings, influencing everything from stock solution preparation to labeling efficiency and signal-to-noise ratios in assays.

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous buffers is a multifactorial issue, primarily dictated by the interplay of its constituent parts and the properties of the solvent.

  • Pristine Cy5 Core: The core Cy5 dye structure is hydrophobic and exhibits limited solubility in water.[6][7] This can lead to the formation of non-fluorescent aggregates (H-dimers) in aqueous solutions.

  • PEGylation: The inclusion of PEG chains is the most significant factor enhancing the aqueous solubility of this molecule.[8][] PEG is highly hydrophilic and disrupts the intermolecular interactions between the hydrophobic Cy5 cores, thereby preventing aggregation and increasing solubility.[]

  • Biotin: While biotin itself has moderate water solubility, its influence on the overall conjugate's solubility is less pronounced than that of the PEG and Cy5 moieties.

  • Buffer Composition: The pH, ionic strength, and presence of co-solvents in the buffer can all impact solubility. For instance, pristine Cy5 dyes are more soluble in less polar solvents like DMSO and DMF.[6] While the PEGylated version is designed for aqueous use, high salt concentrations could potentially lead to "salting out" effects.

Qualitative and Expected Solubility Profile

Multiple suppliers state that this compound is soluble in water.[2][8] However, specific concentration limits in standard biological buffers are not provided. The term "soluble" in this context generally implies that the compound can be dissolved to concentrations practical for creating stock solutions, which are then further diluted for final experimental use.

While precise quantitative data is unavailable, a qualitative summary and expected behavior in common laboratory buffers can be presented. Researchers should always determine the empirical solubility for their specific buffer and application.

Buffer SystemExpected Qualitative SolubilityKey Considerations
Deionized Water Good Recommended for initial stock solution preparation. The hydrophilic PEG spacer is designed to enhance solubility in aqueous media.[1][2][3]
Phosphate-Buffered Saline (PBS) Good to Moderate High salt concentrations may slightly decrease solubility compared to pure water. Test for precipitation at high concentrations.
Tris-Buffered Saline (TBS) Good to Moderate Similar to PBS, ionic strength is a factor. Buffer components are unlikely to react with the dye.
HEPES Buffers Good to Moderate Generally compatible. The zwitterionic nature of HEPES is not expected to negatively impact the solubility of the dye conjugate.
Organic Co-solvents (e.g., DMSO, DMF) High The parent Cy5 dye has high solubility in these solvents.[6][7] The conjugate is also readily soluble and can be used to create highly concentrated stock solutions.[2][8]

Experimental Protocol for Determining Aqueous Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the kinetic solubility of this compound in a specific aqueous buffer.

Materials and Equipment
  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator

  • Spectrophotometer or plate reader capable of measuring absorbance in the 600-700 nm range

  • Calibrated pipettes

  • Centrifuge

Procedure
  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of the compound (e.g., 1-2 mg) and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). This serves as the starting point.

  • Serial Dilution in Buffer:

    • Set up a series of microcentrifuge tubes, each containing a fixed volume of the target aqueous buffer (e.g., 98 µL).

    • Add a small volume of the DMSO stock solution to the first tube to achieve the highest desired test concentration (e.g., 2 µL stock into 98 µL buffer for a 200 µM solution with 2% DMSO). Vortex gently to mix.

    • Perform serial dilutions across the remaining tubes to create a range of concentrations.

  • Incubation and Equilibration: Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[10] This allows the solution to reach equilibrium.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. This provides a preliminary, qualitative assessment.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any undissolved material.

  • Quantification of Soluble Fraction:

    • Carefully transfer a known volume of the supernatant from each tube to a new microplate or cuvette, being careful not to disturb the pellet.

    • Measure the absorbance of the supernatant at the λmax of Cy5 (~649 nm).

    • Use a calibration curve prepared from known concentrations of the dye (diluted from the DMSO stock into the buffer/DMSO mixture) to determine the concentration of the dissolved compound in each supernatant.

  • Data Analysis: The highest concentration at which no precipitation is observed and the measured supernatant concentration matches the nominal concentration is considered the kinetic solubility under the tested conditions.

Visualizing Experimental and Logical Workflows

The practical application of solubility data involves a logical workflow from compound preparation to its use in an assay. The following diagrams illustrate these processes.

G cluster_prep Compound Preparation Workflow start Obtain Solid This compound stock Prepare Concentrated Stock in DMSO start->stock sol_test Perform Aqueous Solubility Test (See Protocol 4.0) stock->sol_test sol_test->stock Above Solubility Limit (Adjust Concentration) working_sol Prepare Working Solution in Assay Buffer sol_test->working_sol Below Solubility Limit end_prep Ready for Use working_sol->end_prep

Caption: Logical workflow for preparing the dye conjugate for experimental use.

G cluster_assay General Biotin-Streptavidin Assay Workflow target Immobilize Streptavidin on Surface blocking Block Non-specific Binding Sites target->blocking add_dye Incubate with This compound (in Assay Buffer) blocking->add_dye wash Wash to Remove Unbound Dye add_dye->wash detect Detect Signal (Fluorescence at ~667 nm) wash->detect

Caption: A typical experimental workflow utilizing the soluble dye conjugate.

Conclusion

This compound is engineered for enhanced aqueous solubility, a feature conferred primarily by its PEG linkers. While qualitative data confirms its suitability for use in aqueous buffers, quantitative solubility limits are application-dependent and must be determined empirically. The protocols and workflows provided in this guide offer a framework for researchers to effectively characterize and utilize this versatile fluorescent probe in their experimental designs, ensuring reproducibility and optimal performance.

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and practical properties of the fluorescent probe N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This molecule is a versatile tool in biological research and diagnostics, integrating a biotin (B1667282) moiety for high-affinity binding, a Cy5 fluorophore for sensitive detection, and polyethylene (B3416737) glycol (PEG) linkers for enhanced solubility and reduced non-specific interactions.

Core Molecular and Photophysical Properties

This compound is specifically designed for applications requiring robust and specific fluorescent labeling. The biotin group allows for strong and specific binding to streptavidin or avidin, which can be conjugated to proteins, antibodies, or surfaces. The Cy5 fluorophore provides bright, far-red fluorescence, minimizing background interference from endogenous cellular components. The hydrophilic PEG spacers (PEG4 and PEG3) increase the molecule's solubility in aqueous media and reduce steric hindrance, facilitating efficient binding and labeling.[1][2][3][4]

Table 1: Summary of Quantitative Data

PropertyValueSource(s)
Molecular Formula C₅₂H₇₆ClN₅O₉S[1][2]
Molecular Weight 982.72 g/mol [2]
Excitation Maximum (λex) ~649 nm[2][3]
Emission Maximum (λem) ~667 nm[2][3]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.28[5]
Recommended Storage 2-8°C, dry, sealed[1]

Experimental Protocols

The primary application of this compound is in fluorescence-based detection assays such as flow cytometry, fluorescence microscopy, and immunoassays. Below is a detailed protocol for intracellular staining of a target protein in cultured cells for analysis by flow cytometry, a common application for this type of reagent. This protocol assumes the use of a biotinylated primary antibody against the target protein, followed by detection with streptavidin conjugated to a secondary fluorophore or enzyme, or in this case, direct detection using a streptavidin-Cy5 conjugate workflow where this compound would be pre-complexed with streptavidin. For simplicity, this protocol details a common indirect detection method.

Protocol: Intracellular Staining for Flow Cytometry

Materials:

  • Suspension cells (e.g., Jurkat cells)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Biotinylated primary antibody (specific to the intracellular target)

  • Streptavidin-Cy5 conjugate (or a streptavidin conjugate to be labeled with this compound)

  • 12x75 mm polystyrene tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cultured cells and wash once with PBS.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each 12x75 mm tube.

  • Fixation:

    • Add 100 µL of Fixation Buffer to each tube.

    • Vortex gently and incubate for 20 minutes at room temperature, protected from light.

    • Add 1 mL of PBS to each tube, centrifuge at 350 x g for 5 minutes, and discard the supernatant.[6]

  • Permeabilization and Primary Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Add the biotinylated primary antibody at the manufacturer's recommended concentration.

    • Vortex gently and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice by adding 1 mL of Flow Cytometry Staining Buffer, centrifuging at 350 x g for 5 minutes, and decanting the supernatant.[6]

  • Secondary Staining with Streptavidin-Cy5:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the streptavidin-Cy5 conjugate (or streptavidin pre-incubated with this compound) at a pre-optimized concentration (typically 0.25 µ g/tube ).[6]

    • Vortex gently and incubate for 30 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer as described in step 3.

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the Cy5 dye (e.g., a 633 nm or 640 nm laser).

Signaling Pathways and Experimental Workflows

The utility of this compound is rooted in the high-affinity interaction between biotin and streptavidin, which forms the basis of many detection and purification systems in molecular biology. The following diagram illustrates the logical workflow for the intracellular staining protocol described above.

Intracellular_Staining_Workflow Intracellular Staining Workflow for Flow Cytometry start Start: Cell Suspension fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Saponin) fixation->permeabilization primary_ab Primary Antibody Incubation (Biotinylated) permeabilization->primary_ab wash1 Wash Step primary_ab->wash1 secondary_reagent Secondary Reagent Incubation (Streptavidin-Cy5) wash1->secondary_reagent wash2 Wash Step secondary_reagent->wash2 analysis Flow Cytometry Analysis wash2->analysis

Caption: Workflow for intracellular staining using a biotinylated primary antibody and a Cy5-streptavidin conjugate.

Safety and Handling

This compound is intended for laboratory research use only. While specific toxicity data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Standard laboratory safety precautions should be observed, including wearing personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[7] Store the compound at 2-8°C in a dry, dark environment to maintain its stability.[1]

References

In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2107273-68-5

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a heterobifunctional molecule integrating a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer, and a Cyanine 5 (Cy5) fluorophore for detection. Primarily utilized as a fluorescent linker in the development of Proteolysis Targeting Chimeras (PROTACs), this molecule offers a versatile tool for researchers in drug discovery and chemical biology.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below, providing key parameters for experimental design and implementation.

PropertyValueReference
CAS Number 2107273-68-5[1][2]
Molecular Formula C₅₂H₇₆ClN₅O₉S[1][3]
Molecular Weight 982.71 g/mol [1][3]
Appearance Solid
Solubility Soluble in DMSO, DMF, and water[3]
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm[4]
Storage Conditions Store at -20°C, protect from light

Core Applications in Research

This compound is a valuable tool for several key applications in life sciences research:

  • PROTAC Development: The primary application of this molecule is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Cy5 fluorophore on this linker allows for the direct visualization and tracking of the PROTAC, while the biotin moiety enables affinity-based purification and detection of PROTAC-protein complexes.

  • Fluorescent Labeling: The Cy5 component allows for the fluorescent labeling of biomolecules. This is particularly useful for in vitro and in-cell imaging experiments, such as fluorescence microscopy and flow cytometry, to visualize the localization and dynamics of the labeled molecule.[3]

  • Affinity Purification: The biotin group exhibits a high-affinity interaction with streptavidin and avidin, enabling the purification and isolation of molecules conjugated to this linker using streptavidin-coated beads or surfaces.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of a Fluorescent PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using this compound as a linker. The specific chemistry will depend on the reactive groups of the target protein ligand and the E3 ligase ligand. This example assumes a standard amide bond formation.

Materials:

  • This compound with a terminal reactive group (e.g., NHS ester or carboxylic acid)

  • Target Protein Ligand with a compatible reactive group (e.g., primary amine)

  • E3 Ligase Ligand with a compatible reactive group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling agents (e.g., HATU, HOBt) if starting from a carboxylic acid

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the target protein ligand and this compound in anhydrous DMF or DMSO.

  • Reaction Setup: In a nitrogen-filled flask, combine the dissolved target protein ligand and the linker. Add DIPEA to the reaction mixture to act as a base.

  • Coupling: If using a carboxylic acid-terminated linker, add the coupling agents (e.g., HATU and HOBt) to the reaction mixture. If using an NHS-ester terminated linker, the reaction can proceed directly.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Intermediate Purification: Purify the resulting intermediate (Target Protein Ligand-Linker) using preparative HPLC.

  • Second Coupling Reaction: Repeat steps 1-4 with the purified intermediate and the E3 ligase ligand.

  • Final Purification: Purify the final PROTAC conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized fluorescent PROTAC using mass spectrometry and analytical HPLC.

Protocol 2: Visualization of PROTAC-Mediated Protein Degradation

This protocol describes how to use the synthesized fluorescent PROTAC to visualize the degradation of a target protein in cultured cells.

Materials:

  • Fluorescent PROTAC synthesized in Protocol 1

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed the cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the fluorescent PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for protein degradation.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if observing intracellular targets).

    • Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.

  • Imaging:

    • Mount the dish or plate on the fluorescence microscope.

    • Acquire images using the Cy5 channel to visualize the PROTAC and the DAPI channel for the nuclei.

    • Capture images from multiple fields for each condition.

  • Image Analysis: Quantify the fluorescence intensity of the Cy5 signal within the cells to assess the level of protein degradation. A decrease in the target protein's fluorescence (if the target is tagged) or a change in the localization of the PROTAC can be indicative of degradation.

Protocol 3: Streptavidin-Biotin Pulldown Assay

This protocol details the use of the biotin moiety on the PROTAC for pulldown assays to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Cell lysate from cells treated with the biotinylated-Cy5 PROTAC

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies against the target protein and the E3 ligase

  • Western blotting equipment and reagents

Procedure:

  • Cell Lysis: Lyse the PROTAC-treated cells using an appropriate lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.

  • Binding: Add the clarified cell lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC to bind to the beads.

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the target protein and the E3 ligase.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. The presence of both the target protein and the E3 ligase in the eluate confirms the formation of the ternary complex.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC This compound (Fluorescent PROTAC) POI->PROTAC Binds to POI warhead Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 recruiting ligand PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cell_based Cell-Based Assay cluster_pulldown Biochemical Validation start Start: Ligands & Linker synthesis Chemical Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spec Analysis purification->characterization treatment PROTAC Treatment characterization->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation imaging Fluorescence Microscopy (Cy5 Detection) incubation->imaging lysis Cell Lysis incubation->lysis western_blot Western Blot pulldown Streptavidin Pulldown lysis->pulldown wash Wash Steps pulldown->wash elution Elution wash->elution elution->western_blot

References

An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional labeling reagent N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, detailing its properties, applications, and the experimental protocols for its use in protein labeling and analysis.

Introduction to this compound

This compound is a versatile chemical probe designed for the dual labeling of proteins and other biomolecules. It incorporates three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling efficient enrichment, purification, and detection of labeled proteins.[1]

  • Cyanine 5 (Cy5): A bright, far-red fluorescent dye suitable for a wide range of fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and Western blotting.[2]

  • Polyethylene Glycol (PEG) Spacers: Two distinct PEG linkers, PEG4 and PEG3, are integrated into the molecule's structure. These hydrophilic spacers increase the reagent's solubility in aqueous buffers and reduce steric hindrance, facilitating efficient labeling and subsequent interaction of the biotin and Cy5 moieties with their respective binding partners.

This combination of features makes this compound a powerful tool for a multitude of applications in proteomics, cell biology, and drug discovery, allowing for both the visualization and isolation of target proteins from complex biological samples.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectral characteristics of this compound is essential for its effective use.

PropertyValueReference
Molecular Weight ~982.7 g/mol N/A
Chemical Formula C₅₂H₇₆ClN₅O₉SN/A
Excitation Maximum (λex) ~649 nmN/A
Emission Maximum (λem) ~667 nmN/A
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ at 649 nm[3]
Solubility Soluble in aqueous buffers, DMSO, DMF[3]
Reactive Group N-Hydroxysuccinimide (NHS) EsterN/A
Target Functional Group Primary Amines (-NH₂)N/A

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with this compound via its NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.

  • Prepare the Labeling Reagent Stock Solution:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the labeling reagent stock solution. A molar excess of 8-20 fold of the labeling reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the labeling reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

  • Determine the Degree of Labeling (DOL):

    • The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically.[4][5][6][7][8]

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of Cy5 (~649 nm, A_max).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL using the formula: DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of Cy5 at its A_max.

Pull-Down Assay Using Biotinylated Proteins

This protocol describes the enrichment of binding partners to a biotinylated "bait" protein using streptavidin-coated beads.

Materials:

  • Biotinylated protein (bait)

  • Cell lysate or protein mixture containing potential binding partners (prey)

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer, high concentration of free biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with wash buffer to remove any storage solution.

  • Immobilization of Bait Protein:

    • Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

  • Washing:

    • Wash the beads several times with wash buffer to remove any unbound bait protein.

  • Incubation with Prey:

    • Add the cell lysate or protein mixture to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer to denature the proteins or by incubating with a solution containing a high concentration of free biotin to compete for the streptavidin binding sites.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Labeling and Purification

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (Amine-free buffer) reaction Incubation (pH 8.3-8.5, RT or 4°C) protein->reaction reagent This compound (Dissolved in DMSO/DMF) reagent->reaction purify Size-Exclusion Chromatography or Dialysis reaction->purify dol Degree of Labeling (DOL) Calculation purify->dol final_product Labeled Protein (Biotin-Protein-Cy5) dol->final_product

Caption: Workflow for labeling a protein with this compound.

Workflow for a Pull-Down Assay

pull_down_workflow cluster_binding Binding cluster_washing Washing cluster_elution Elution & Analysis bait Biotinylated Bait Protein immobilize Immobilize Bait on Beads bait->immobilize beads Streptavidin Beads beads->immobilize prey Cell Lysate (Prey Proteins) incubate Incubate with Prey prey->incubate wash1 Wash Unbound Bait immobilize->wash1 wash2 Wash Unbound Prey incubate->wash2 wash1->incubate elute Elute Bound Proteins wash2->elute analysis SDS-PAGE / Western Blot / Mass Spectrometry elute->analysis

Caption: General workflow for a pull-down assay using a biotinylated bait protein.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell Growth, Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->Transcription Proliferation

Caption: Simplified overview of key EGFR signaling pathways.[9][10][11]

Quantitative Considerations

Degree of Labeling (DOL)

The DOL is a critical parameter that can influence the outcome of experiments.[6]

  • Low DOL (<2): May result in insufficient signal for detection.

  • Optimal DOL (2-7 for antibodies): Generally provides a good balance between signal intensity and maintaining protein function.

  • High DOL (>7): Can lead to protein aggregation, loss of biological activity, and fluorescence quenching.[6]

The optimal DOL should be determined empirically for each protein and application.

Photostability of Cy5

Cy5 is a relatively photostable dye, but its stability can be influenced by the local environment and the intensity of the excitation light.[12][13]

  • Environmental Factors: The presence of certain amino acid residues near the conjugation site can affect photostability.[12]

  • Oxygen Scavengers: The use of oxygen scavenging systems in imaging buffers can significantly enhance the photostability of Cy5.[12]

  • Excitation Power: Using the lowest possible laser power during fluorescence imaging will minimize photobleaching.

Applications in Research and Drug Development

The dual functionality of this compound makes it suitable for a wide array of applications:

  • Protein-Protein Interaction Studies: The biotin tag allows for the isolation of protein complexes via pull-down assays, followed by identification of interacting partners by mass spectrometry.[14]

  • Cellular Localization and Trafficking: The Cy5 fluorophore enables the visualization of labeled proteins within cells using fluorescence microscopy, providing insights into their subcellular localization and dynamic movements.

  • Flow Cytometry: Labeled antibodies can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.

  • High-Throughput Screening: The fluorescent properties of Cy5 are well-suited for the development of high-throughput screening assays to identify modulators of protein function or interaction.

  • Quantitative Proteomics: The biotin tag can be used for the enrichment of specific proteins or protein populations from complex mixtures for subsequent quantitative analysis by mass spectrometry.[2][15][16]

  • Fluorescence Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor fluorophore in FRET-based assays to study protein conformational changes and interactions in real-time.[17][18][19][20][21]

Conclusion

This compound is a robust and versatile reagent for protein labeling. Its combination of a specific amine-reactive group, a high-affinity biotin handle, a bright far-red fluorophore, and solubilizing PEG spacers provides researchers with a powerful tool to both isolate and visualize proteins of interest. By following the detailed protocols and considering the quantitative aspects outlined in this guide, scientists and drug development professionals can effectively utilize this reagent to advance their understanding of complex biological systems.

References

The Strategic Advantage of Flexibility: A Technical Guide to PEG Linkers in Biotin-Cy5 Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular biology and drug development, the precision and reliability of fluorescent probes are paramount. This technical guide delves into the critical role of Polyethylene Glycol (PEG) linkers in the design and function of biotin-Cy5 fluorescent probes. Addressed to researchers, scientists, and drug development professionals, this document elucidates how the integration of PEG linkers enhances probe performance, leading to more accurate and reproducible experimental outcomes.

Core Functions of PEG Linkers in Biotin-Cy5 Probes

Biotin-Cy5 probes are powerful tools for the detection and visualization of biological molecules. The core structure consists of a biotin (B1667282) molecule, which provides a high-affinity binding site for streptavidin, and a Cy5 fluorophore, a bright and photostable dye in the far-red spectrum. The PEG linker, a flexible, hydrophilic polymer chain, connects these two functional ends and plays a multifaceted role in optimizing the probe's performance.

The primary functions of the PEG linker include:

  • Enhanced Solubility: PEG chains are highly soluble in aqueous environments, a property that is conferred to the entire biotin-Cy5 probe. This increased water solubility is crucial for preventing aggregation and ensuring uniform dispersal of the probe in biological buffers, leading to more reliable and consistent results.[1][2][3]

  • Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker creates a "molecular shield" that minimizes non-specific interactions between the probe and other biomolecules or surfaces. This "stealth" effect significantly reduces background noise and improves the signal-to-noise ratio in various applications.

  • Improved Binding Kinetics: The PEG linker acts as a flexible spacer, providing optimal distance and orientation for the biotin moiety to bind to streptavidin without steric hindrance from the bulky Cy5 dye or the target molecule.[2][] This spatial separation ensures efficient and high-affinity binding.

  • Enhanced Photostability: While Cy5 is inherently a relatively photostable dye, the presence of a PEG linker can further contribute to its stability by influencing the local microenvironment of the fluorophore.[5]

Quantitative Impact of PEG Linkers

Table 1: Physicochemical and Photophysical Properties of a PEGylated Biotin-Cy5 Probe
PropertyValueSource
Probe Sulfo-Cy5-PEG3-biotinBroadPharm
Excitation Maximum 646 nmBroadPharm
Emission Maximum 662 nmBroadPharm
Fluorescence Quantum Yield 0.28BroadPharm
Solubility Water, DMF, DMSOBroadPharm
Table 2: Effect of PEG Molecular Weight on Streptavidin Binding to Biotin-PEG-Lipids
PEG Molecular WeightObservations on Streptavidin BindingSource
1k Da Streptavidin binds to multiple neighboring biotin-PEG-lipids, reducing chain viscoelasticity.Influence of Molecular Weight of PEG Chain on Interaction Between Streptavidin and biotin-PEG-conjugated Phospholipids Studied With QCM-D
5k Da Streptavidin binds to multiple neighboring biotin-PEG-lipids, reducing chain viscoelasticity. Completely prevents non-specific protein adsorption.Influence of Molecular Weight of PEG Chain on Interaction Between Streptavidin and biotin-PEG-conjugated Phospholipids Studied With QCM-D
40k Da Streptavidins bind at a one-to-one stoichiometry with biotin-PEG-lipids, increasing chain viscoelasticity. Does not effectively prevent non-specific protein adsorption due to the inability to pack at high density.Influence of Molecular Weight of PEG Chain on Interaction Between Streptavidin and biotin-PEG-conjugated Phospholipids Studied With QCM-D
Table 3: Comparative Effect of PEGylation on Protein Uptake and Penetration
Protein ConjugateRelative Intracellular Uptake (vs. Unmodified)Spheroid Penetration (vs. Unmodified)Source
PEG-LZ (Cationic Protein) LowerDecreasedDifferent Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells
Bio-PEG-LZ (Cationic Protein) LowerNot specifiedDifferent Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells
PEG-BSA (Anionic Protein) Not specifiedDecreasedDifferent Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells
Bio-PEG-BSA (Anionic Protein) Significantly ImprovedComparableDifferent Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells

Experimental Protocols

The versatility of biotin-PEG-Cy5 probes allows their use in a wide range of applications. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy

Objective: To visualize the localization of a specific protein in fixed cells.

Methodology:

  • Cell Culture and Fixation:

    • Grow adherent cells on sterile glass coverslips in a petri dish.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Detection with Biotin-PEG-Cy5 and Streptavidin:

    • Incubate the cells with a biotinylated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a streptavidin-Cy5 conjugate for 1 hour at room temperature. Protect from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips with nail polish.

    • Visualize the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm).

Flow Cytometry

Objective: To quantify the expression of a cell surface marker.

Methodology:

  • Cell Preparation:

    • Harvest cells and wash them with a staining buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells to a concentration of 1x10^6 cells/mL in the staining buffer.

  • Primary Antibody Incubation:

    • Add the primary antibody specific to the cell surface marker to the cell suspension.

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with the staining buffer.

  • Secondary Detection with Biotin-PEG-Cy5 and Streptavidin:

    • Resuspend the cell pellet in the staining buffer containing a biotinylated secondary antibody.

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with the staining buffer.

    • Resuspend the cell pellet in the staining buffer containing a streptavidin-Cy5 conjugate.

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with the staining buffer.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of the staining buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission.

Western Blotting

Objective: To detect a specific protein in a complex mixture.

Methodology:

  • Protein Separation and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Detection with Biotin-PEG-Cy5 and Streptavidin-HRP:

    • Incubate the membrane with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent HRP substrate.

    • Detect the signal using an imaging system.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics of a biotinylated ligand to its receptor.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize streptavidin on a sensor chip surface according to the manufacturer's instructions.

  • Ligand Immobilization:

    • Inject the biotin-PEG-ligand over the streptavidin-coated surface to allow for capture.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (receptor) over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Core Concepts

To further clarify the structure and utility of biotin-PEG-Cy5 probes, the following diagrams illustrate key aspects.

Biotin_PEG_Cy5_Probe cluster_Probe Biotin-PEG-Cy5 Fluorescent Probe Biotin Biotin PEG PEG Linker Biotin->PEG Cy5 Cy5 Fluorophore PEG->Cy5

Figure 1. Structure of a Biotin-PEG-Cy5 Probe.

Experimental_Workflow cluster_Preparation Probe & Target Preparation cluster_Binding Binding & Detection cluster_Analysis Signal Analysis Target Target Molecule (e.g., Protein, Cell) Incubation Incubation of Target with Probe Target->Incubation Probe Biotin-PEG-Cy5 Probe Probe->Incubation Streptavidin Addition of Streptavidin Conjugate Incubation->Streptavidin Wash Wash Steps to Remove Unbound Probe Streptavidin->Wash Detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.) Wash->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Figure 2. General Experimental Workflow.

Signaling_Pathway_Detection cluster_Cell Cellular Context cluster_Detection Detection Strategy Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Ligand Biotin-PEG-Cy5 Labeled Ligand Ligand->Receptor Binding Streptavidin Streptavidin-Cy5 PrimaryAb Primary Antibody PrimaryAb->Receptor Binds to Receptor BiotinylatedSecondaryAb Biotinylated Secondary Antibody BiotinylatedSecondaryAb->Streptavidin Binding Site For BiotinylatedSecondaryAb->PrimaryAb Binds to Primary Ab

Figure 3. Detection of a Signaling Pathway Component.

Conclusion

The incorporation of PEG linkers into biotin-Cy5 fluorescent probes represents a significant advancement in the field of biological detection and imaging. By enhancing solubility, minimizing non-specific binding, and providing steric optimization for biotin-streptavidin interactions, PEG linkers contribute to the development of highly sensitive and reliable probes. The ability to tune the length of the PEG linker allows for the fine-tuning of probe characteristics to suit a diverse range of experimental needs, from high-resolution microscopy to quantitative biochemical assays. This technical guide provides a foundational understanding of the pivotal role of PEG linkers, empowering researchers to leverage these advanced tools for their scientific discoveries.

References

Unlocking Enhanced Performance in Bioassays: A Technical Guide to PEGylated Biotin-Cy5 Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the demand for highly sensitive and specific detection methods is paramount. The streptavidin-biotin interaction, renowned for its high affinity and specificity, remains a cornerstone of many assay platforms. When coupled with fluorescent reporters like Cyanine-5 (Cy5), biotinylated probes enable robust detection in a variety of applications. However, challenges such as non-specific binding, steric hindrance, and suboptimal solubility can limit the performance of standard biotin-Cy5 reagents. This technical guide explores the significant advantages of incorporating Polyethylene Glycol (PEG) linkers into biotin-Cy5 conjugates, creating PEGylated reagents that overcome these limitations and deliver superior performance in demanding applications.

Core Advantages of PEGylation

The covalent attachment of PEG chains, a process known as PEGylation, to biotin-Cy5 molecules confers several key benefits that enhance their utility in sensitive bioassays. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.

1. Enhanced Hydrophilicity and Solubility:

The inherent hydrophilicity of the PEG linker dramatically improves the aqueous solubility of the entire reagent.[1] This is particularly advantageous for the hydrophobic Cy5 dye, preventing aggregation in biological buffers which can lead to fluorescence quenching and inaccurate quantification.[2] Improved solubility ensures a more homogenous distribution of the reagent in assays, leading to more consistent and reproducible results.

2. Reduction of Non-Specific Binding:

One of the most significant advantages of PEGylation is the dramatic reduction in non-specific binding.[3] The flexible, hydrophilic PEG chains create a "shield" around the biotin-Cy5 molecule, repelling the non-specific adsorption of proteins and other biomolecules to surfaces. This leads to a substantial decrease in background signal, thereby significantly improving the signal-to-noise ratio of the assay.[4] Studies have demonstrated a notable decrease in non-specific protein binding with the use of PEG-modified surfaces.[5]

3. Minimized Steric Hindrance:

The PEG linker acts as a flexible spacer arm, physically separating the biotin (B1667282) moiety from the Cy5 fluorophore and the molecule to which it is conjugated. This spatial separation minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep binding pocket of streptavidin.[1] The length of the PEG linker can be optimized to ensure optimal accessibility for binding interactions.[6]

4. Improved Photophysical Properties:

While PEGylation is primarily employed to enhance biocompatibility and reduce non-specific interactions, it can also influence the photophysical properties of the conjugated fluorophore. The local microenvironment created by the PEG chain can affect the quantum yield and photostability of Cy5.[7] Although PEGylation can sometimes lead to a slight decrease in the molar extinction coefficient and quantum yield compared to the unconjugated dye, the overall improvement in signal-to-noise ratio in biological applications often outweighs these effects.[8]

Quantitative Data Summary

The following tables summarize the key performance parameters of PEGylated biotin-Cy5 reagents compared to their non-PEGylated counterparts, based on available data and established principles.

ParameterNon-PEGylated Biotin-Cy5PEGylated Biotin-Cy5Advantage of PEGylation
Solubility Limited in aqueous buffers, prone to aggregationHigh aqueous solubilityPrevents aggregation, ensures reagent homogeneity
Non-Specific Binding HighSignificantly ReducedImproved signal-to-noise ratio
Steric Hindrance Potential for significant hindranceMinimizedMore efficient streptavidin binding
Signal-to-Noise Ratio LowerHigherEnhanced assay sensitivity

Table 1: General Performance Comparison

Spectroscopic PropertyCy5-NHS Ester (Non-PEGylated)N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (PEGylated)
Excitation Maximum (λex) ~646 - 649 nm649 - 650 nm
Emission Maximum (λem) ~662 - 671 nm667 - 691 nm
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~107,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.2 - 0.3[9][10]~0.07 (for a similar derivative)[8]

Table 2: Spectroscopic Properties Comparison. Note: Data for the PEGylated derivative is for a similar compound and may not be directly representative of all PEGylated biotin-Cy5 reagents. The reduction in molar extinction coefficient and quantum yield is a potential trade-off for the significant gains in other performance areas.

Binding ParameterBiotin to StreptavidinBiotin-PEG to Streptavidin
Dissociation Constant (Kd) ~10⁻¹⁴ to 10⁻¹⁵ M[11][12]Expected to be in a similar range, with improved accessibility
Association Rate (kon) Diffusion-limited (~10⁷ M⁻¹s⁻¹)[13]Potentially enhanced due to reduced steric hindrance
Dissociation Rate (koff) Extremely slowExpected to be similarly slow

Experimental Protocols

Detailed methodologies for key applications of PEGylated biotin-Cy5 reagents are provided below.

Protocol 1: Streptavidin-Biotin ELISA with PEGylated Biotin-Cy5 Detection

This protocol outlines a direct ELISA format where the antigen is detected by a biotinylated primary antibody, followed by detection with streptavidin-Cy5. The use of a PEGylated biotinylated antibody is recommended to minimize background.

Materials:

  • PEGylated biotinylated primary antibody

  • Streptavidin-Cy5 conjugate

  • Antigen-coated 96-well plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Plate reader with fluorescence detection capabilities (Excitation: ~650 nm, Emission: ~670 nm)

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add the PEGylated biotinylated primary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-Cy5 Incubation: Add the streptavidin-Cy5 conjugate, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound conjugate.

  • Detection: Read the fluorescence signal on a plate reader at the appropriate excitation and emission wavelengths for Cy5.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface markers using a PEGylated biotinylated primary antibody and a streptavidin-Cy5 secondary reagent.

Materials:

  • Cell suspension (e.g., 1x10⁶ cells per sample)

  • PEGylated biotinylated primary antibody

  • Streptavidin-Cy5 conjugate

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in ice-cold Flow Cytometry Staining Buffer to a concentration of 1x10⁷ cells/mL.

  • Primary Antibody Incubation: Add the PEGylated biotinylated primary antibody to the cell suspension at a predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice by adding 1-2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

  • Secondary Reagent Incubation: Resuspend the cell pellet in the residual buffer and add the streptavidin-Cy5 conjugate at its optimal concentration. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice as described in step 3.

  • Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature. Wash once with Flow Cytometry Staining Buffer.

  • Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with a laser and filter set suitable for Cy5 excitation and emission.

Protocol 3: In Vivo Imaging with PEGylated Biotin-Cy5 Probes

This protocol provides a general workflow for in vivo imaging in a murine model using a targeted PEGylated biotin-Cy5 probe.

Materials:

  • PEGylated biotin-Cy5 labeled targeting molecule (e.g., antibody, peptide)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate laser and filters for Cy5

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS or other appropriate vehicle for injection

Procedure:

  • Probe Preparation: Reconstitute and dilute the PEGylated biotin-Cy5 probe in a sterile vehicle to the desired concentration.

  • Animal Preparation: Anesthetize the animal and acquire a baseline fluorescence image to determine autofluorescence levels.

  • Probe Administration: Inject the probe via an appropriate route (e.g., tail vein injection).

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.

  • Ex Vivo Analysis (Optional): At the final time point, euthanize the animal and dissect major organs and the tumor. Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of PEGylated biotin-Cy5 reagents.

G Figure 1: Reduction of Non-Specific Binding by PEGylation cluster_0 Non-PEGylated Biotin-Cy5 cluster_1 PEGylated Biotin-Cy5 Biotin-Cy5_1 Biotin-Cy5 Surface_1 Assay Surface Biotin-Cy5_1->Surface_1 Non-Specific Binding NonSpecific_1 Non-Specific Protein NonSpecific_1->Surface_1 Biotin-PEG-Cy5_1 Biotin-PEG-Cy5 Surface_2 Assay Surface NonSpecific_2 Non-Specific Protein NonSpecific_2->Biotin-PEG-Cy5_1 Repulsion G Figure 2: Overcoming Steric Hindrance with a PEG Linker cluster_0 Non-PEGylated cluster_1 PEGylated Streptavidin_1 Streptavidin BiotinCy5_1 Biotin-Cy5 Streptavidin_1->BiotinCy5_1 Steric Hindrance Streptavidin_2 Streptavidin BiotinPEGCy5_1 Biotin-PEG-Cy5 Streptavidin_2->BiotinPEGCy5_1 Efficient Binding G Figure 3: ELISA Workflow with PEGylated Biotin-Cy5 Start Antigen Coating Wash1 Wash Start->Wash1 Blocking Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 PrimaryAb Add PEGylated Biotinylated Primary Ab Wash2->PrimaryAb Wash3 Wash PrimaryAb->Wash3 StrepCy5 Add Streptavidin-Cy5 Wash3->StrepCy5 Wash4 Wash StrepCy5->Wash4 Read Read Fluorescence Wash4->Read G Figure 4: In Vivo Imaging Workflow Prep Prepare PEGylated Biotin-Cy5 Probe AnimalPrep Anesthetize Animal & Acquire Baseline Image Prep->AnimalPrep Inject Inject Probe AnimalPrep->Inject Image Acquire Images at Multiple Time Points Inject->Image Analyze Analyze Biodistribution and Target Accumulation Image->Analyze ExVivo Ex Vivo Organ Analysis (Optional) Analyze->ExVivo End Conclusion Analyze->End ExVivo->End

References

An In-depth Technical Guide on the Application of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the trifunctional linker, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, in the context of PROTAC design and development. We present a hypothetical PROTAC, targeting the epigenetic reader protein BRD4 for degradation by the E3 ligase Cereblon, to illustrate the synthesis and characterization of a PROTAC utilizing this versatile linker. Detailed experimental protocols for key assays are provided, highlighting the utility of the biotin (B1667282) and Cy5 moieties for advanced biochemical and cellular analyses.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs and other chemical biology tools. Its structure incorporates three key functional elements:

  • Two distinct PEG chains (PEG4 and PEG3): These hydrophilic chains enhance the solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules. The PEG linkers also provide flexibility, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • A Biotin Moiety: This allows for high-affinity binding to streptavidin and avidin, enabling a range of applications such as affinity purification, immobilization, and detection in various assay formats.

  • A Cy5 Fluorophore: This cyanine (B1664457) dye provides a strong fluorescent signal in the far-red spectrum (excitation/emission maxima ~649/667 nm), making it ideal for fluorescence-based assays with minimal background interference from cellular autofluorescence.

The combination of these features in a single linker molecule provides a powerful tool for the development and characterization of PROTACs, facilitating not only their synthesis but also their detailed mechanistic investigation.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₅₂H₇₆ClN₅O₉S
Molecular Weight 982.71 g/mol
CAS Number 2107273-68-5
Excitation Maximum (Cy5) ~649 nm
Emission Maximum (Cy5) ~667 nm

Hypothetical PROTAC Design and Synthesis: Targeting BRD4 for Degradation

To illustrate the application of the this compound linker, we propose a hypothetical PROTAC, named "BRD4-L-CRBN," designed to induce the degradation of the bromodomain-containing protein 4 (BRD4) by recruiting the E3 ubiquitin ligase Cereblon (CRBN).

  • Target Protein Ligand: (+)-JQ1, a well-characterized inhibitor of the BET family of bromodomain proteins, including BRD4.

  • E3 Ligase Ligand: Pomalidomide (B1683931), a derivative of thalidomide (B1683933) that binds to Cereblon.

  • Linker: this compound.

Proposed Synthetic Pathway

The synthesis of BRD4-L-CRBN would involve the sequential conjugation of appropriately functionalized derivatives of (+)-JQ1 and pomalidomide to the linker. A plausible synthetic strategy would utilize click chemistry, a highly efficient and specific reaction, for one of the conjugation steps.

G JQ1 JQ1-alkyne derivative Intermediate JQ1-Linker Conjugate JQ1->Intermediate CuAAC 'Click' Chemistry Pomalidomide Pomalidomide-amine derivative PROTAC BRD4-L-CRBN PROTAC Pomalidomide->PROTAC Linker This compound (azide-activated) Linker->Intermediate Intermediate->PROTAC Amide Coupling

Figure 1. Proposed synthetic workflow for BRD4-L-CRBN.

Step 1: Synthesis of Functionalized Ligands

  • JQ1-alkyne derivative: A derivative of (+)-JQ1 with a terminal alkyne group would be synthesized. Several methods for the synthesis of JQ1 analogs are available in the literature.

  • Pomalidomide-amine derivative: A pomalidomide derivative with a free amine group, suitable for amide bond formation, would be prepared.

Step 2: Activation of the Linker

The commercially available this compound would be functionalized with an azide (B81097) group on one of the PEG termini to enable click chemistry.

Step 3: Click Chemistry Conjugation

The JQ1-alkyne derivative would be reacted with the azide-functionalized linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly specific reaction would yield the JQ1-linker conjugate.

Step 4: Amide Coupling

The remaining free terminus of the PEG linker on the JQ1-linker conjugate would be activated (e.g., as an NHS ester) and then reacted with the pomalidomide-amine derivative to form a stable amide bond, yielding the final BRD4-L-CRBN PROTAC.

Step 5: Purification

The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Characterization of the PROTAC: Key Experimental Protocols

The unique features of the this compound linker allow for a multifaceted approach to the characterization of the BRD4-L-CRBN PROTAC.

Signaling Pathway of PROTAC-Mediated Degradation

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

G cluster_0 PROTAC-Mediated Degradation Pathway PROTAC BRD4-L-CRBN Ternary BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary BRD4 BRD4 (Target Protein) BRD4->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

Figure 2. Signaling pathway of BRD4 degradation by BRD4-L-CRBN.

Ternary Complex Formation Assays

The formation of the BRD4-PROTAC-CRBN ternary complex is a prerequisite for protein degradation. The fluorescent and biotin tags on the linker provide multiple avenues for confirming and quantifying this interaction.

3.2.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two molecules.

Protocol:

  • Reagents:

    • Recombinant GST-tagged BRD4 protein.

    • Recombinant His-tagged Cereblon/DDB1 complex.

    • Terbium (Tb)-conjugated anti-GST antibody (donor).

    • Fluorescein-conjugated anti-His antibody (acceptor).

    • BRD4-L-CRBN PROTAC.

    • Assay buffer.

  • Procedure:

    • In a 384-well plate, add the GST-BRD4, His-CRBN/DDB1, Tb-anti-GST antibody, and fluorescein-anti-His antibody.

    • Add serial dilutions of the BRD4-L-CRBN PROTAC.

    • Incubate at room temperature for 1-2 hours.

    • Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm for Tb and 665 nm for fluorescein).

  • Expected Outcome: Formation of the ternary complex will bring the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

3.2.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also detects molecular proximity.

Protocol:

  • Reagents:

    • Biotinylated BRD4-L-CRBN PROTAC.

    • Streptavidin-coated donor beads.

    • Recombinant GST-tagged BRD4 protein.

    • Anti-GST antibody-conjugated acceptor beads.

    • Recombinant His-tagged Cereblon/DDB1 complex.

    • Assay buffer.

  • Procedure:

    • In a 384-well plate, add the biotinylated BRD4-L-CRBN PROTAC, GST-BRD4, His-CRBN/DDB1, and streptavidin-donor and anti-GST-acceptor beads.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Expected Outcome: A luminescent signal is generated when the donor and acceptor beads are brought into proximity by the ternary complex.

Protein Degradation Assays

3.3.1. Western Blotting

This is the gold-standard method for quantifying the reduction in target protein levels.

G cluster_0 Western Blot Workflow A Cell Culture & Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-BRD4, anti-loading control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Figure 3. Experimental workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Plate a human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates.

    • Treat the cells with increasing concentrations of BRD4-L-CRBN PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 signal to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

3.3.2. HiBiT Lytic Detection Assay

This assay provides a quantitative, high-throughput method for measuring protein degradation.

Protocol:

  • Cell Line: Use a cell line where the endogenous BRD4 gene is tagged with a HiBiT peptide using CRISPR/Cas9. These cells should also express the LgBiT protein.

  • Cell Plating and Treatment: Plate the HiBiT-BRD4 cells in a 96-well plate and treat with a serial dilution of the BRD4-L-CRBN PROTAC.

  • Lysis and Detection:

    • Add a lytic reagent containing the LgBiT protein and a luciferase substrate.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence on a plate reader.

  • Data Analysis: A decrease in luminescence signal corresponds to the degradation of HiBiT-BRD4. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Target Engagement and Binding Affinity Assays

3.4.1. In-Cell Target Engagement Assay

The Cy5 fluorophore on the linker allows for direct measurement of PROTAC binding to its target within cells.

Protocol:

  • Cell Culture: Plate cells expressing HaloTag-BRD4.

  • Treatment: Treat the cells with the BRD4-L-CRBN PROTAC.

  • Detection: Use a high-content imaging system or flow cytometer to measure the Cy5 fluorescence signal within the cells.

  • Competition Assay: To determine specificity, co-treat cells with the BRD4-L-CRBN PROTAC and an excess of unlabeled JQ1. A decrease in the Cy5 signal would indicate specific binding to BRD4.

3.4.2. Fluorescence Polarization (FP) Assay

This assay can be used to determine the binding affinity of the PROTAC to its target protein.

Protocol:

  • Reagents:

    • Recombinant BRD4 protein.

    • BRD4-L-CRBN PROTAC (as the fluorescent tracer).

    • Unlabeled JQ1 (as a competitor).

    • Assay buffer.

  • Procedure:

    • In a black microplate, add a fixed concentration of the BRD4-L-CRBN PROTAC.

    • Add increasing concentrations of the BRD4 protein.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader.

    • For competitive binding, use a fixed concentration of BRD4 and the PROTAC, and add increasing concentrations of unlabeled JQ1.

  • Expected Outcome: Binding of the large BRD4 protein to the fluorescent PROTAC will slow its rotation, leading to an increase in fluorescence polarization. This can be used to calculate the binding affinity (Kd).

Affinity Purification of PROTAC-Bound Complexes

The biotin tag on the linker allows for the isolation of the PROTAC and its binding partners from cell lysates.

G cluster_0 Streptavidin Pull-Down Workflow A Treat cells with biotinylated PROTAC B Lyse cells A->B C Incubate lysate with streptavidin-coated beads B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Analyze eluate by Western blot or Mass Spectrometry E->F

Figure 4. Experimental workflow for streptavidin pull-down.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the BRD4-L-CRBN PROTAC. Lyse the cells under non-denaturing conditions.

  • Pull-down:

    • Incubate the cell lysate with streptavidin-coated magnetic beads.

    • The biotinylated PROTAC, along with any bound BRD4 and Cereblon, will be captured by the beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluate by Western blotting using antibodies against BRD4 and Cereblon to confirm the presence of the ternary complex.

    • Alternatively, the eluate can be analyzed by mass spectrometry to identify other potential binding partners.

Quantitative Data Summary

The following table summarizes representative quantitative data for well-characterized BRD4-degrading PROTACs from the literature, which can serve as a benchmark for evaluating a newly synthesized PROTAC like the hypothetical BRD4-L-CRBN.

PROTACTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
dBET1 BRD4Cereblon~4>90MV4;11
ARV-825 BRD4Cereblon<1>95HCT-116
MZ1 BRD4VHL~10>90HeLa

Conclusion

The this compound linker is a highly versatile tool for the development of PROTACs. Its PEG components enhance solubility and provide optimal spacing, while the integrated biotin and Cy5 functionalities facilitate a wide range of biochemical and cellular assays for comprehensive characterization. By using a hypothetical BRD4-degrading PROTAC as an example, this guide has outlined a clear path from synthesis to detailed mechanistic studies. The ability to fluorescently track the PROTAC, quantify its binding, and purify its complexes makes this type of linker invaluable for accelerating the design and optimization of novel protein degraders. Researchers and drug development professionals can leverage such multi-functional linkers to gain deeper insights into the mechanism of action of their PROTACs and to select the most promising candidates for further development.

Methodological & Application

Application Notes and Protocols for Biotin-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 facilitates a powerful and versatile method for the detection of cell surface and intracellular antigens by flow cytometry. This molecule incorporates a biotin (B1667282) moiety for highly specific binding to streptavidin and a Cy5 fluorophore for detection in the far-red range of the light spectrum. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and reduce non-specific binding.

The most common application of this technology in flow cytometry involves a two-step indirect staining protocol. First, cells are incubated with a primary antibody that has been conjugated with biotin. This primary antibody specifically targets the antigen of interest. Following a wash step to remove any unbound primary antibody, a streptavidin-Cy5 conjugate is added. The high affinity of streptavidin for biotin results in the binding of the fluorescent conjugate to the biotinylated primary antibody, leading to a strong and specific fluorescent signal from the target cells. This method offers significant signal amplification as multiple streptavidin-Cy5 molecules can bind to a single biotinylated antibody.

Signaling Pathway and Experimental Workflow

The underlying principle of this detection method is the high-affinity, non-covalent interaction between biotin and streptavidin. The experimental workflow is a sequential process designed to specifically label the target antigen with the Cy5 fluorophore.

Caption: Experimental workflow for indirect staining using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.

Experimental Protocols

Reagents and Materials
  • Cells of interest: In a single-cell suspension.

  • Biotinylated primary antibody: Specific to the target antigen.

  • Streptavidin-Cy5 conjugate.

  • Flow Cytometry Staining Buffer (FACS Buffer): Phosphate-buffered saline (PBS) with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05-0.1% sodium azide.

  • Fc Receptor Blocking Reagent (Optional): To reduce non-specific binding.

  • Viability Dye (Optional): To exclude dead cells from analysis.

  • Flow cytometry tubes.

  • Centrifuge.

  • Flow cytometer: Equipped with a red laser (e.g., 633 nm or 640 nm) for Cy5 excitation.

Cell Preparation
  • Prepare a single-cell suspension of your cells of interest.

  • Wash the cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in FACS buffer.

  • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

Staining Protocol
  • (Optional but Recommended) Fc Receptor Blocking: Add an Fc receptor blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C. This step helps to prevent non-specific binding of antibodies to Fc receptors on cells like macrophages and B cells.

  • Primary Antibody Staining: Add the predetermined optimal concentration of the biotinylated primary antibody to the cells. Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Aspirate the supernatant. Repeat this wash step once more to ensure the removal of all unbound primary antibody.

  • Secondary Reagent Staining: Resuspend the cell pellet in the residual buffer and add the predetermined optimal concentration of the Streptavidin-Cy5 conjugate. Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washes: Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Aspirate the supernatant. Repeat this wash step.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis. If not analyzing immediately, cells can be fixed in 1-2% paraformaldehyde.

Flow Cytometer Setup
  • Laser and Filter Configuration: Ensure the flow cytometer is equipped with a red laser (typically 633 nm or 640 nm) for the excitation of Cy5. The emission filter should be appropriate for Cy5, typically a bandpass filter around 660-670 nm.

  • Compensation: If performing multicolor flow cytometry, it is crucial to set up proper compensation to correct for spectral overlap between Cy5 and other fluorophores. Use single-stained compensation controls for each fluorophore in your panel.

  • Gating: Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris. If a viability dye is used, gate on the live cell population.

Data Presentation

The following table provides a summary of typical quantitative parameters for a flow cytometry experiment using a biotin-Cy5 detection system. Note that these are starting recommendations and should be optimized for each specific cell type and antibody.

ParameterRecommended Value/RangeNotes
Cell Number per Sample 0.5 - 2 x 10^6 cellsEnsure enough events for statistical analysis.
Biotinylated Primary Antibody Concentration 0.1 - 1.0 µg per 10^6 cellsTitration is essential to determine the optimal concentration.
Streptavidin-Cy5 Conjugate Concentration 0.25 - 1.0 µg per 10^6 cellsTitrate to find the concentration that maximizes the signal-to-noise ratio.
Primary Antibody Incubation Time 30 - 60 minutesAt 4°C to prevent receptor internalization.
Streptavidin-Cy5 Incubation Time 20 - 30 minutesAt 4°C, protected from light.
Cy5 Excitation Wavelength ~633 - 650 nmCheck your flow cytometer's laser lines.
Cy5 Emission Wavelength ~660 - 670 nmUse the appropriate emission filter.
Expected Mean Fluorescence Intensity (MFI) Varies significantlyDependent on antigen expression level and antibody/streptavidin concentrations.

Troubleshooting

IssuePossible CauseRecommendation
Weak or No Signal - Low antigen expression- Suboptimal antibody or streptavidin concentration- Inactive reagents- Use a positive control cell line with known antigen expression.- Titrate both the primary antibody and streptavidin-Cy5.- Check the expiration dates and storage conditions of your reagents.
High Background/Non-specific Staining - Inadequate washing- High antibody or streptavidin concentration- Fc receptor binding- Increase the number of wash steps.- Titrate reagents to lower concentrations.- Include an Fc receptor blocking step.
High Percentage of Dead Cells - Harsh cell preparation- Handle cells gently during preparation.- Use a viability dye to exclude dead cells from the analysis.
Spectral Overlap in Multicolor Experiments - Improper compensation setup- Use single-stained controls for each fluorophore to set up the compensation matrix accurately.

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile fluorescent probe designed for sensitive detection of biological targets in immunofluorescence (IF) microscopy. This molecule incorporates three key functional components: a Cy5 fluorophore for far-red fluorescence detection, a biotin (B1667282) moiety for high-affinity binding to streptavidin-based amplification systems, and dual polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) to enhance solubility and minimize steric hindrance.[1][2]

The far-red emission of Cy5 is advantageous for immunofluorescence applications due to reduced autofluorescence from biological samples in this spectral region, leading to higher signal-to-noise ratios. The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature, enabling robust signal amplification strategies for the detection of low-abundance targets.[3][4][5][6] The hydrophilic PEG spacers increase the aqueous solubility of the probe and provide a flexible extension to ensure that both the biotin and Cy5 moieties are accessible for binding and detection, respectively.[7][8][]

These application notes provide a comprehensive guide for the use of this compound in immunofluorescence microscopy, including its physicochemical properties, a detailed experimental protocol, and troubleshooting guidelines.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented below. This data is essential for setting up appropriate imaging parameters and for understanding the potential of this reagent in fluorescence microscopy.

PropertyValueReference
Molecular Formula C₅₂H₇₆ClN₅O₉S[1]
Molecular Weight 982.72 g/mol [1]
Excitation Maximum (λex) ~649 nm[1][2]
Emission Maximum (λem) ~667 nm[1][2]
Color of Fluorescence Far-Red[3]
Solubility Increased aqueous solubility due to hydrophilic PEG spacer[1][2]

Experimental Protocols

This section provides a detailed protocol for a typical indirect immunofluorescence staining workflow using a biotinylated secondary antibody followed by detection with a streptavidin-Cy5 conjugate, which is the standard application for this compound.

I. Cell Culture and Preparation
  • Seed cells on sterile glass coverslips in a petri dish or in a multi-well imaging plate.

  • Culture cells to the desired confluency (typically 60-80%).

  • Gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4.

II. Fixation
  • Paraformaldehyde Fixation (Recommended for preserving cellular morphology):

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Methanol (B129727) Fixation (Can improve antigen accessibility for some targets):

    • Fix the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each.

III. Permeabilization (for intracellular targets)
  • If the target antigen is intracellular, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

IV. Blocking
  • Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the host species of the secondary antibody in PBS with 0.1% Tween-20 (PBST).[10][11]

  • For biotin-based detection systems, it is crucial to block endogenous biotin. Use an avidin/biotin blocking kit according to the manufacturer's instructions.[6][11][12]

V. Antibody Incubations
  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBST for 5 minutes each.

  • Biotinylated Secondary Antibody Incubation:

    • Dilute the biotinylated secondary antibody (raised against the host species of the primary antibody) in the blocking buffer.

    • Incubate the cells with the diluted biotinylated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each.

VI. Staining with Streptavidin-Cy5
  • The this compound is typically used in conjunction with streptavidin. In a standard workflow, a streptavidin-Cy5 conjugate would be used to detect the biotinylated secondary antibody.

  • Dilute the streptavidin-Cy5 conjugate in the blocking buffer. A typical starting concentration is 1-5 µg/mL, but titration is recommended for optimal signal-to-noise.[3]

  • Incubate the cells with the diluted streptavidin-Cy5 conjugate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBST for 5 minutes each.

VII. Counterstaining and Mounting
  • (Optional) Counterstain the nuclei with a DNA stain such as DAPI or Hoechst for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying.

  • Store the slides at 4°C in the dark until imaging.

Troubleshooting Common Immunofluorescence Issues

ProblemPossible CauseSuggested SolutionReference
High Background Antibody concentration too high.Titrate the primary and secondary antibodies to find the optimal concentration.[13][14]
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host).[11][15]
Endogenous biotin interference.Use an avidin/biotin blocking kit before primary antibody incubation.[6][11]
Weak or No Signal Primary antibody not suitable for IF.Ensure the primary antibody is validated for immunofluorescence.[15]
Incompatible primary and secondary antibodies.The secondary antibody must be raised against the host species of the primary antibody.[15]
Insufficient antibody concentration or incubation time.Increase the antibody concentration and/or incubation time.[14]
Photobleaching Excessive exposure to excitation light.Minimize light exposure, use an anti-fade mounting medium, and use appropriate imaging settings (e.g., lower laser power, shorter exposure times).[15]

Visualizing the Workflow and Signal Amplification

To aid in understanding the experimental process and the principle of signal amplification, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_prep Cell Seeding & Culture fixation Fixation (e.g., 4% PFA) cell_prep->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking (BSA/Serum & Avidin/Biotin) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Biotinylated Secondary Antibody Incubation primary_ab->secondary_ab streptavidin_cy5 Streptavidin-Cy5 Incubation secondary_ab->streptavidin_cy5 counterstain Counterstaining (e.g., DAPI) streptavidin_cy5->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: A typical workflow for indirect immunofluorescence using a biotin-streptavidin system.

signal_amplification cluster_target Cellular Target cluster_antibodies Antibody Binding cluster_detection Signal Detection antigen Antigen primary_antibody Primary Ab antigen->primary_antibody Specific Binding secondary_antibody Biotinylated Secondary Ab primary_antibody->secondary_antibody streptavidin Streptavidin secondary_antibody->streptavidin Multiple Biotins per Ab cy5 Cy5 streptavidin->cy5 Multiple Cy5 per Streptavidin

Caption: Principle of signal amplification using a biotinylated secondary antibody and streptavidin-Cy5.

References

Application Notes and Protocols for Streptavidin-Biotin Detection Using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the range of 10^-14 mol/L. This high-affinity binding has been widely exploited in a vast array of life science applications. The use of fluorescently labeled biotin (B1667282), such as N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, in conjunction with streptavidin or its conjugates, provides a sensitive and specific method for the detection and quantification of biomolecules.

This compound is a versatile probe featuring a biotin moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for detection in the far-red spectrum, and polyethylene (B3416737) glycol (PEG) linkers. The PEG spacers enhance solubility and reduce steric hindrance, facilitating efficient binding.[1][2][3][4] The Cy5 dye offers the advantage of minimal autofluorescence from biological samples, leading to a high signal-to-noise ratio.[5] These characteristics make this probe an excellent choice for various applications, including flow cytometry, fluorescence microscopy, and western blotting.

Product Specifications

PropertyValue
Molecular Formula C52H76ClN5O9S
Molecular Weight 982.72 g/mol
Excitation Maximum (λex) ~649 nm[1][2][3]
Emission Maximum (λem) ~667 nm[1][2][3]
Storage Store at -20°C, protect from light.

Key Applications

  • Flow Cytometry: Detection and quantification of cell surface or intracellular biotinylated molecules.

  • Fluorescence Microscopy: Visualization of the localization of biotinylated proteins or other molecules in fixed or living cells.

  • Western Blotting: Detection of biotinylated proteins on a membrane.

Experimental Workflows

The streptavidin-biotin detection strategy can be implemented through direct or indirect methods.

experimental_workflows Experimental Detection Strategies cluster_direct Direct Detection cluster_indirect Indirect Detection cluster_indirect_probe Indirect Detection with Probe d_start Biotinylated Target d_complex Pre-formed Complex d_detect Detection d_start->d_detect Incubate with complex d_probe This compound d_probe->d_complex Mix d_strep Streptavidin d_strep->d_complex d_complex->d_detect i_start Biotinylated Target i_strep Streptavidin-Fluorophore (e.g., Streptavidin-Cy5) i_start->i_strep Incubate i_wash1 Wash i_strep->i_wash1 i_detect Detection i_wash1->i_detect i_wash2 Wash p_start Target p_biotin_ab Biotinylated Primary Antibody p_start->p_biotin_ab Incubate p_wash_ab Wash p_biotin_ab->p_wash_ab p_strep_cy5 Streptavidin p_wash_strep Wash p_strep_cy5->p_wash_strep p_probe This compound p_detect Detection p_probe->p_detect p_wash_ab->p_strep_cy5 Incubate p_wash_strep->p_probe Incubate flow_cytometry_workflow Flow Cytometry Workflow start Start: Cell Suspension biotin_ab Incubate with Biotinylated Primary Antibody start->biotin_ab wash1 Wash Cells biotin_ab->wash1 stain Incubate Cells with Streptavidin-Probe Complex wash1->stain strep_probe_complex Prepare Streptavidin: This compound Complex strep_probe_complex->stain wash2 Wash Cells stain->wash2 analysis Analyze on Flow Cytometer wash2->analysis end End: Data Acquisition analysis->end microscopy_workflow Fluorescence Microscopy Workflow start Start: Fixed & Permeabilized Cells on Coverslip blocking Blocking Step start->blocking primary_ab Incubate with Biotinylated Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 streptavidin_inc Incubate with Streptavidin wash1->streptavidin_inc wash2 Wash streptavidin_inc->wash2 probe_inc Incubate with This compound wash2->probe_inc wash3 Wash probe_inc->wash3 mounting Mount Coverslip wash3->mounting imaging Image with Fluorescence Microscope mounting->imaging western_blot_workflow Western Blotting Workflow start Start: Protein Transfer to Membrane blocking Blocking start->blocking primary_ab Incubate with Biotinylated Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 streptavidin_inc Incubate with Streptavidin wash1->streptavidin_inc wash2 Wash streptavidin_inc->wash2 probe_inc Incubate with This compound wash2->probe_inc wash3 Wash probe_inc->wash3 detection Fluorescence Detection wash3->detection

References

Illuminating Protein Degradation: A Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a trifunctional linker, in the synthesis and functional characterization of Proteolysis Targeting Chimeras (PROTACs).

This versatile molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and cell permeability, a biotin (B1667282) moiety for affinity-based applications, and a Cy5 fluorescent dye for direct visualization and quantification.[1][2][3][4] These features make it an invaluable tool for researchers developing novel targeted protein degradation therapeutics.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[2][5] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][7]

The this compound linker offers several advantages in PROTAC design:

  • Enhanced Physicochemical Properties: The PEG component improves the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3][4]

  • Multi-functionality for Diverse Applications: The inclusion of biotin and a Cy5 fluorophore enables a wide range of assays for PROTAC characterization, from affinity purification to live-cell imaging.[8][9]

  • Facilitated Mechanistic Studies: The fluorescent and affinity tags allow for direct investigation of PROTAC-mediated interactions and cellular localization.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this trifunctional linker typically involves standard bioconjugation techniques. The linker possesses reactive functional groups that can be coupled to the POI ligand and the E3 ligase ligand. The following is a generalized workflow.

G cluster_synthesis PROTAC Synthesis ligand_poi Protein of Interest (POI) Ligand (with reactive handle) intermediate POI Ligand-Linker Intermediate ligand_poi->intermediate Step 1: Conjugation linker This compound (activated) linker->intermediate ligand_e3 E3 Ligase Ligand (with reactive handle) protac Final PROTAC Conjugate ligand_e3->protac intermediate->protac Step 2: Conjugation purification Purification (e.g., HPLC) protac->purification characterization Characterization (e.g., MS, NMR) purification->characterization

Caption: A generalized workflow for the synthesis of a PROTAC using a functionalized linker.

Protocol 1: General Two-Step PROTAC Synthesis

This protocol outlines a representative two-step synthesis involving the sequential conjugation of the POI and E3 ligase ligands to the this compound linker. Note: Specific reaction conditions (e.g., solvent, temperature, catalysts) will depend on the chemistry of the ligands and the linker's reactive groups.

Materials:

  • POI ligand with a suitable reactive group (e.g., amine, carboxyl)

  • E3 ligase ligand with a compatible reactive group

  • This compound, activated for conjugation

  • Anhydrous solvents (e.g., DMF, DCM)

  • Coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Methodology:

  • Step 1: Conjugation of the First Ligand:

    • Dissolve the POI ligand and a molar excess of the activated this compound linker in an appropriate anhydrous solvent.

    • Add the necessary coupling reagents and base.

    • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature as required.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the intermediate conjugate using preparative HPLC.

  • Step 2: Conjugation of the Second Ligand:

    • Dissolve the purified intermediate from Step 1 and the E3 ligase ligand in an anhydrous solvent.

    • Add the appropriate coupling reagents and base.

    • Stir the reaction under an inert atmosphere.

    • Monitor the formation of the final PROTAC conjugate by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.

Quantitative Data Summary:

ParameterExpected Value
Yield (Step 1) 40-70%
Yield (Step 2) 30-60%
Final Purity (HPLC) >95%
Mass Confirmation Observed mass should be within ± 5 ppm of the calculated exact mass.
NMR Confirmation Peaks corresponding to the POI ligand, E3 ligase ligand, and the linker should be present.

Application Notes: Characterizing PROTAC Function

The unique properties of the this compound linker enable a multi-faceted approach to characterizing the resulting PROTAC's activity.

In Vitro Binding and Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical assays can be employed to study these interactions.

G cluster_binding Ternary Complex Formation Assays cluster_assays Assay Platforms protac Biotin-Cy5-PROTAC ternary POI-PROTAC-E3 Ternary Complex protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ligase e3->ternary fp Fluorescence Polarization (FP) ternary->fp Measure tr_fret TR-FRET ternary->tr_fret Measure spr Surface Plasmon Resonance (SPR) ternary->spr Measure mst MicroScale Thermophoresis (MST) ternary->mst Measure

Caption: Assays for evaluating ternary complex formation.

Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures changes in the polarization of the Cy5 fluorescence upon binding of the PROTAC to its target proteins.[10]

Materials:

  • Purified recombinant POI

  • Purified recombinant E3 ligase complex

  • Biotin-Cy5-PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with FP capabilities

Methodology:

  • Prepare a constant concentration of the Biotin-Cy5-PROTAC in the assay buffer.

  • In a multi-well plate, serially dilute the POI, keeping the PROTAC concentration constant.

  • To a parallel set of wells, add a constant, saturating concentration of the E3 ligase to the serially diluted POI. Then add the PROTAC.

  • Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization.

  • Plot the change in millipolarization (mP) as a function of protein concentration to determine the binding affinity (Kd).

Quantitative Data Summary:

Assay ComponentTypical Concentration Range
Biotin-Cy5-PROTAC 10-100 nM
POI 0.1 nM - 10 µM
E3 Ligase 100 nM - 1 µM
Cellular Uptake and Localization

The Cy5 fluorophore allows for direct visualization of PROTAC uptake and subcellular distribution using fluorescence microscopy.

Protocol 3: Live-Cell Imaging of PROTAC Uptake

Materials:

  • Cells expressing the POI

  • Cell culture medium

  • Biotin-Cy5-PROTAC

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope with appropriate laser lines and filters for Cy5 and DAPI

Methodology:

  • Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Treat the cells with the Biotin-Cy5-PROTAC at various concentrations and for different time points.

  • Include a vehicle control (e.g., DMSO).

  • Shortly before imaging, stain the nuclei with Hoechst 33342.

  • Wash the cells with pre-warmed imaging medium.

  • Acquire images using a confocal microscope.

  • Analyze the images to quantify cellular fluorescence intensity and observe the subcellular localization of the PROTAC.

Target Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

G cluster_degradation Protein Degradation Workflow cluster_quant_methods Quantification Methods cell_culture Seed Cells protac_treatment Treat with PROTAC (Dose and Time Course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant analysis Data Analysis (DC50, Dmax) protein_quant->analysis wb Western Blot protein_quant->wb icw In-Cell Western protein_quant->icw ms Mass Spectrometry protein_quant->ms flow Flow Cytometry protein_quant->flow hibit HiBiT Assay protein_quant->hibit

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Protocol 4: Western Blot Analysis of Protein Degradation

Materials:

  • Cells expressing the POI

  • Biotin-Cy5-PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the Biotin-Cy5-PROTAC for a set time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies for the POI and a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the signal.

  • Quantify the band intensities to determine the extent of protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Quantitative Data Summary:

ParameterDescription
DC50 The concentration of PROTAC that induces 50% degradation of the POI.
Dmax The maximum percentage of POI degradation achieved.
Affinity Purification and Target Engagement

The biotin tag can be used to pull down the PROTAC and its binding partners, confirming target engagement in a cellular context.[11]

Protocol 5: Streptavidin Pulldown of PROTAC-Target Complexes

Materials:

  • Cells treated with Biotin-Cy5-PROTAC or vehicle

  • Lysis buffer

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Western blot reagents

Methodology:

  • Treat cells with the Biotin-Cy5-PROTAC.

  • Lyse the cells and pre-clear the lysate.

  • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and its binding partners.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blot using antibodies against the POI and the E3 ligase to confirm the formation of the ternary complex in situ.

Conclusion

The this compound linker is a powerful tool for the development and characterization of PROTACs. Its integrated features streamline the process of synthesis and enable a comprehensive evaluation of PROTAC activity, from initial binding events to cellular degradation. The protocols and data presented here provide a framework for researchers to effectively incorporate this versatile linker into their targeted protein degradation workflows.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. The specificity and sensitivity of FISH are critically dependent on the properties of the fluorescent probes. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 represents an advanced probe design for FISH, integrating key components to enhance performance. This molecule consists of a Cy5 fluorophore for detection in the far-red spectrum, a biotin (B1667282) moiety for signal amplification, and polyethylene (B3416737) glycol (PEG) linkers to improve solubility and reduce non-specific binding.

The Cy5 fluorophore is a bright and photostable dye with excitation and emission maxima around 649 nm and 667 nm, respectively, which helps to minimize autofluorescence from biological samples. The inclusion of biotin allows for a multi-layered signal amplification strategy using streptavidin-fluorophore conjugates, significantly increasing the signal intensity. The PEG linkers (PEG4 and PEG3) are hydrophilic spacers that increase the solubility of the probe in aqueous hybridization buffers and create a steric shield that reduces non-specific interactions with cellular components, thereby improving the signal-to-noise ratio.

These application notes provide a detailed protocol for the use of nucleic acid probes labeled with this compound in FISH experiments, along with expected performance characteristics and troubleshooting guidance.

Key Features and Applications

The unique structure of this compound offers several advantages for FISH applications:

  • Enhanced Signal Intensity: The biotin component enables signal amplification through the high-affinity interaction with streptavidin conjugates, leading to brighter signals for easier detection of low-abundance targets.[1][2][3]

  • Improved Signal-to-Noise Ratio: The hydrophilic PEG linkers reduce non-specific binding of the probe to cellular structures, resulting in lower background noise and clearer signals.

  • Far-Red Detection: The Cy5 fluorophore emits in the far-red spectrum, a range where cellular autofluorescence is minimal, further enhancing the signal-to-noise ratio.

  • Increased Solubility and Stability: PEGylation improves the solubility of the probe in hybridization buffers and can protect the fluorophore from quenching, leading to more robust and reproducible results.[4]

This probe is ideal for a range of FISH applications, including gene mapping, chromosome enumeration, and the detection of chromosomal abnormalities such as translocations, deletions, and amplifications.

Quantitative Data and Performance

While specific quantitative performance data for this compound is proprietary to individual probe manufacturers, the following table summarizes the expected performance advantages based on the properties of its components compared to traditional directly labeled fluorophore probes.

ParameterTraditional Direct Fluorophore ProbeThis compound ProbeRationale for Improvement
Signal Intensity ModerateHigh to Very HighBiotin-streptavidin amplification allows for multiple fluorophores per target site.[1][2][3]
Signal-to-Noise Ratio VariableHighPEG linkers reduce non-specific binding, and far-red Cy5 emission minimizes autofluorescence.
Photostability Fluorophore-dependentHighCy5 is a relatively photostable dye.
Solubility in Hybridization Buffer ModerateHighThe hydrophilic PEG linkers enhance aqueous solubility.[4]
Non-specific Binding Can be significantLowPEG chains create a steric hindrance that minimizes off-target interactions.[4]

Experimental Workflow

The overall workflow for a FISH experiment using a biotinylated Cy5 probe involves sample preparation, denaturation of probe and target DNA, hybridization, post-hybridization washes, and signal detection and amplification.

FISH_Workflow cluster_prep Day 1: Preparation and Hybridization cluster_detection Day 2: Washing and Detection SamplePrep Sample Preparation (e.g., cell culture, tissue sectioning) Fixation Fixation (e.g., with formalin) SamplePrep->Fixation Permeabilization Permeabilization (e.g., with pepsin) Fixation->Permeabilization TargetDenaturation Target DNA Denaturation (on slide) Permeabilization->TargetDenaturation ProbeDenaturation Probe Denaturation (heat treatment) Hybridization Hybridization (overnight at 37°C) ProbeDenaturation->Hybridization TargetDenaturation->Hybridization PostHybWash Post-Hybridization Washes (to remove unbound probe) Hybridization->PostHybWash Blocking Blocking (to prevent non-specific antibody binding) PostHybWash->Blocking StreptavidinCy5 Incubation with Streptavidin-Cy5 (signal amplification) Blocking->StreptavidinCy5 FinalWashes Final Washes StreptavidinCy5->FinalWashes Mounting Mounting with DAPI FinalWashes->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Detection_Mechanism cluster_target Cellular Target cluster_probe Probe Hybridization cluster_amplification Signal Amplification TargetDNA Target DNA Sequence Probe DNA Probe TargetDNA->Probe Hybridization Biotin Biotin Probe->Biotin   PEG PEG Linkers Streptavidin Streptavidin Biotin->Streptavidin High-Affinity Binding Cy5 Cy5 AmplifiedCy5 Cy5 Streptavidin->AmplifiedCy5

References

Application of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Single-Molecule Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile fluorescent probe designed for single-molecule imaging applications. This molecule incorporates a bright and photostable cyanine (B1664457) dye, Cy5, a biotin (B1667282) moiety for highly specific and robust immobilization or targeting via streptavidin, and two polyethylene (B3416737) glycol (PEG) linkers. The PEG spacers enhance aqueous solubility, reduce non-specific binding, and provide a flexible linkage, which is crucial for maintaining the functionality of labeled biomolecules.[1][2][3] These features make it an ideal tool for a range of single-molecule techniques, including single-particle tracking (SPT), Förster resonance energy transfer (FRET), and super-resolution microscopy methods like PALM and STORM.

The core utility of this probe lies in the high-affinity interaction between biotin and streptavidin, which is one of the strongest non-covalent bonds known in nature. This allows for stable and specific tethering of labeled molecules to surfaces for extended observation or for targeted labeling of biotin-acceptor-tagged proteins in living cells. The Cy5 fluorophore offers excellent photophysical properties in the far-red spectrum, minimizing autofluorescence from cellular components and allowing for efficient excitation with common laser lines.

Key Features and Advantages

  • High Specificity: The biotin-streptavidin interaction ensures precise and stable immobilization or labeling of target molecules.

  • Enhanced Solubility and Reduced Non-specific Binding: The hydrophilic PEG linkers improve solubility in aqueous buffers and minimize unwanted interactions with surfaces and other molecules.[1][2][3]

  • Bright and Photostable Fluorophore: Cy5 is a well-characterized and widely used fluorophore in single-molecule studies due to its high extinction coefficient and quantum yield.[4]

  • Far-Red Emission: The emission maximum of Cy5 at approximately 667 nm reduces background fluorescence from biological samples.[1][2][3]

  • Versatility: This probe is suitable for a wide array of in vitro and in-cell single-molecule imaging techniques.

Applications

Single-Particle Tracking (SPT) of Cell Surface Receptors

SPT allows for the visualization of the movement of individual molecules, providing insights into their diffusion dynamics, confinement, and interactions. This compound can be used to label cell surface receptors that have been biotinylated either enzymatically (e.g., using biotin ligase) or through metabolic labeling. The labeled receptors can then be tracked using total internal reflection fluorescence (TIRF) microscopy to study their behavior in the plasma membrane.

In Vitro Single-Molecule Assays

This probe is ideal for in vitro reconstitution of biological processes for single-molecule analysis. For example, a biotinylated protein or nucleic acid can be labeled with this compound and then immobilized on a streptavidin-coated surface for observation. This setup can be used to study protein-DNA interactions, enzyme kinetics, and conformational changes.

Single-Molecule FRET (smFRET)

In smFRET experiments, the distance between two fluorophores (a donor and an acceptor) is measured to probe molecular conformations and dynamics. While this compound acts as an excellent acceptor fluorophore, it is its biotin moiety that facilitates the immobilization of the biomolecule under study, a common requirement for surface-based smFRET. For instance, a biomolecule can be dually labeled with a donor dye and this Cy5 probe and then tethered to a surface for FRET analysis.

Super-Resolution Microscopy (PALM/STORM)

In techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), the photoswitching properties of cyanine dyes like Cy5 are exploited to achieve sub-diffraction-limit imaging. The biotin group on the probe allows for specific labeling of target structures, which can then be imaged with nanoscale resolution.

Quantitative Data

The following tables summarize the key photophysical and chemical properties of this compound and its components.

PropertyValueReference
Chemical Formula C₅₂H₇₆ClN₅O₉S[3]
Molecular Weight 982.72 g/mol [3]
Excitation Maximum (λex) ~649 nm[1][2][3]
Emission Maximum (λem) ~667 nm[1][2][3]
Purity >95%Manufacturer's data
Storage -20°C, protected from lightManufacturer's data
ParameterTypical Value RangeNotes
Quantum Yield (Φ) 0.20 - 0.30Can be influenced by the local environment and conjugation to biomolecules.
Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ at ~649 nmA high value indicates efficient light absorption.
Photobleaching Lifetime Seconds to minutesHighly dependent on illumination intensity, buffer conditions (e.g., oxygen scavengers), and the local molecular environment. Conjugation to protective agents can enhance photostability.[5][6]
Biotin-Streptavidin Kd ~10⁻¹⁴ - 10⁻¹⁵ MOne of the strongest known non-covalent interactions, ensuring stable immobilization.

Experimental Protocols

Protocol 1: Labeling of Biotinylated Proteins for In Vitro Single-Molecule Imaging

This protocol describes the labeling of a purified, biotinylated protein with this compound via a streptavidin bridge for subsequent single-molecule imaging.

Materials:

  • Purified biotinylated protein of interest

  • Streptavidin

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Streptavidin-Cy5 Conjugation: a. Dissolve this compound in DMSO to a stock concentration of 1 mM. b. In a microcentrifuge tube, mix streptavidin with the this compound stock solution at a molar ratio of 1:3 (streptavidin:dye). The final concentration of streptavidin should be in the low micromolar range. c. Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification of Streptavidin-Cy5 Conjugate: a. Equilibrate a size-exclusion chromatography column with PBS. b. Apply the reaction mixture to the column to separate the labeled streptavidin from the free dye. c. Collect the fractions containing the colored, labeled protein.

  • Labeling of Biotinylated Protein: a. Mix the purified streptavidin-Cy5 conjugate with the biotinylated protein of interest at a molar ratio of 1:1. b. Incubate for 30 minutes at room temperature to allow for the formation of the protein-streptavidin-Cy5 complex.

  • Final Purification (Optional): a. If necessary, perform another round of size-exclusion chromatography to remove any unbound streptavidin-Cy5.

  • Verification and Storage: a. Verify the labeling by measuring the absorbance spectrum of the final product. b. The labeled protein is now ready for use in single-molecule experiments. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Surface Immobilization for TIRF Microscopy

This protocol outlines the preparation of a streptavidin-coated glass surface for immobilizing biotinylated molecules labeled with this compound.

Materials:

  • Microscope coverslips and slides

  • Biotin-PEG and mPEG (methoxy-PEG)

  • Streptavidin

  • Bovine Serum Albumin (BSA)

  • T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Ethanol (B145695) and acetone (B3395972)

  • Plasma cleaner or piranha solution (use with extreme caution)

Procedure:

  • Cleaning of Glass Surfaces: a. Clean coverslips and slides by sonicating in ethanol and then acetone for 15 minutes each. b. Rinse thoroughly with deionized water and dry with a stream of nitrogen. c. Further clean the surfaces using a plasma cleaner or piranha solution to render them hydrophilic.

  • Surface Passivation: a. Prepare a solution of mPEG and Biotin-PEG in ethanol. A common ratio is 99:1 (mPEG:Biotin-PEG) at a total concentration of 1% (w/v). b. Incubate the cleaned glass surfaces with the PEG solution for at least 4 hours at room temperature or overnight. c. Rinse the surfaces extensively with ethanol and then deionized water to remove unbound PEG. d. Dry the surfaces with nitrogen and assemble a flow chamber.

  • Streptavidin Coating: a. Inject 100 µL of 0.1 mg/mL streptavidin in T50 buffer into the flow chamber. b. Incubate for 10 minutes at room temperature. c. Wash the chamber with 500 µL of T50 buffer to remove unbound streptavidin.

  • Blocking: a. To further reduce non-specific binding, inject 100 µL of 1 mg/mL BSA in T50 buffer and incubate for 10 minutes. b. Wash with 500 µL of T50 buffer.

  • Immobilization of Labeled Molecules: a. Dilute the this compound labeled biomolecule to a final concentration of 10-100 pM in an appropriate imaging buffer. b. Inject the diluted sample into the flow chamber and incubate for 5-10 minutes. c. Wash with imaging buffer to remove unbound molecules. d. The slide is now ready for single-molecule imaging using TIRF microscopy.

Protocol 3: Single-Particle Tracking of a Labeled Cell Surface Protein

This protocol provides a general workflow for labeling and tracking a biotin-acceptor-tagged cell surface protein using this compound.

Materials:

  • Cells expressing the biotin-acceptor-tagged protein of interest

  • Biotin ligase (BirA)

  • Biotin and ATP

  • Streptavidin-Cy5 conjugate (prepared as in Protocol 1)

  • Cell culture medium and imaging buffer (e.g., HBSS)

Procedure:

  • Cell Culture and Biotinylation: a. Culture the cells to an appropriate confluency on glass-bottom dishes. b. On the day of the experiment, replace the culture medium with a medium containing biotin (e.g., 10 µM), ATP (e.g., 1 mM), and purified BirA. c. Incubate for 30 minutes at 37°C to allow for enzymatic biotinylation of the target protein. d. Wash the cells three times with warm PBS to remove excess biotin and BirA.

  • Labeling with Streptavidin-Cy5: a. Prepare a dilute solution of the streptavidin-Cy5 conjugate (from Protocol 1) in imaging buffer (e.g., 1-10 nM). b. Add the labeling solution to the cells and incubate for 10-15 minutes at room temperature. c. Wash the cells three times with imaging buffer to remove unbound streptavidin-Cy5.

  • Single-Molecule Imaging: a. Mount the dish on a TIRF microscope equipped with a 640 nm laser for excitation and an EMCCD camera for detection. b. Acquire time-lapse image series at a frame rate appropriate for the dynamics of the protein of interest (e.g., 10-50 Hz).

  • Data Analysis: a. Use appropriate software to localize the fluorescent spots in each frame with sub-pixel accuracy. b. Reconstruct the trajectories of individual molecules by linking the localizations in consecutive frames. c. Analyze the trajectories to determine diffusion coefficients, confinement, and other dynamic parameters.[3][7]

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_labeling Biomolecule Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis strep Streptavidin strep_cy5 Streptavidin-Cy5 Conjugate strep->strep_cy5 cy5 This compound cy5->strep_cy5 labeled_mol Labeled Biomolecule strep_cy5->labeled_mol biotin_mol Biotinylated Biomolecule biotin_mol->labeled_mol immobilize Immobilization labeled_mol->immobilize surface Streptavidin Surface surface->immobilize tirf TIRF Microscopy immobilize->tirf data Data Acquisition tirf->data tracking Particle Tracking data->tracking analysis Quantitative Analysis tracking->analysis

Caption: Experimental workflow for in vitro single-molecule imaging.

cell_labeling_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging and Analysis cells Express Biotin-Acceptor Tagged Protein biotinylation Enzymatic Biotinylation (BirA) cells->biotinylation strep_cy5 Add Streptavidin-Cy5 biotinylation->strep_cy5 wash1 Wash strep_cy5->wash1 spt Single-Particle Tracking (SPT) wash1->spt analysis Trajectory Analysis spt->analysis

Caption: Workflow for live-cell single-particle tracking.

signaling_pathway_concept cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor (Labeled with Cy5) dimer Dimerization receptor->dimer ligand Ligand ligand->receptor downstream Downstream Signaling dimer->downstream

Caption: Conceptual diagram of tracking receptor dynamics.

References

Optimizing Fluorescence Microscopy for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Guide to Filter Set Selection and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, selecting the appropriate fluorescence microscopy filter set is paramount for achieving high-fidelity imaging. This far-red fluorescent probe, incorporating the Cy5 dye, offers significant advantages in biological imaging due to its emission in a spectral region with minimal cellular autofluorescence. This document provides a detailed guide to the optimal filter set configuration and a comprehensive experimental protocol for its use.

The core of successful fluorescence microscopy lies in the precise selection of optical filters that match the spectral characteristics of the fluorophore. For this compound, the key fluorescent component is the Cyanine5 (Cy5) dye. Cy5 is a bright and photostable fluorophore with a maximum excitation peak at approximately 649 nm and a maximum emission peak around 667 nm.[1] Therefore, the ideal filter set must be tailored to efficiently excite the Cy5 molecule and collect its emitted fluorescence while effectively blocking extraneous light.

Recommended Fluorescence Microscopy Filter Set for Cy5

A standard Cy5 filter set consists of three key components: an excitation filter, a dichroic mirror, and an emission filter. The excitation filter selects the specific wavelengths of light from the microscope's light source that will be used to excite the Cy5 dye. The dichroic mirror then reflects this excitation light towards the sample and transmits the longer-wavelength emitted fluorescence from the sample to the detector. Finally, the emission filter is placed before the detector to further isolate the Cy5 fluorescence signal by blocking any scattered excitation light and unwanted background fluorescence.

For optimal performance when imaging this compound, the following filter set specifications are recommended:

Filter ComponentWavelength SpecificationPurpose
Excitation Filter 620/60 nm (or similar, e.g., 628/40 nm)Transmits light in the 590-650 nm range to efficiently excite the Cy5 dye.[2]
Dichroic Mirror 660 nm longpass (LP)Reflects light below 660 nm (excitation) and transmits light above 660 nm (emission).[2]
Emission Filter 700/75 nm (or similar, e.g., 692/40 nm)Transmits the emitted fluorescence from Cy5 (typically between 663 nm and 738 nm) while blocking shorter wavelengths.[2]

This configuration ensures maximal signal-to-noise ratio by optimizing the excitation of the Cy5 fluorophore and the collection of its specific emission, thereby minimizing background interference.

Experimental Protocol for Imaging this compound

This protocol outlines the key steps for labeling and imaging biological samples with this compound using a fluorescence microscope equipped with a suitable Cy5 filter set.

Materials:

  • This compound

  • Target molecule or cell sample

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Streptavidin or avidin (B1170675) conjugate (if utilizing the biotin (B1667282) moiety for secondary labeling)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with a Cy5 filter set

Procedure:

  • Sample Preparation:

    • Culture and treat cells or prepare tissue sections as required for the specific experiment.

    • Fix the samples with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the samples three times with PBS for 5 minutes each.

    • If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the samples three times with PBS for 5 minutes each.

    • Block non-specific binding by incubating the samples in 1% BSA in PBS for 30-60 minutes.

  • Labeling with this compound:

    • Dilute the this compound probe to the desired working concentration in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically for each application.

    • Incubate the samples with the diluted probe for 1-2 hours at room temperature, protected from light.

    • Optional Secondary Labeling: If using the biotin tag, after washing, incubate with a fluorescently labeled streptavidin or avidin conjugate that has a different fluorophore if multiplexing.

  • Washing and Mounting:

    • Wash the samples three times with PBS for 5 minutes each to remove unbound probe.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish to prevent drying.

  • Image Acquisition:

    • Turn on the fluorescence microscope and allow the light source to warm up.

    • Place the slide on the microscope stage.

    • Select the Cy5 filter cube.

    • Bring the sample into focus using brightfield or phase-contrast microscopy.

    • Switch to fluorescence illumination and adjust the exposure time and gain to obtain a well-exposed image with a good signal-to-noise ratio.

    • Capture images using a suitable digital camera and imaging software.

Visualizing the Workflow and Fluorescence Principle

To further clarify the experimental process and the underlying principles of fluorescence microscopy, the following diagrams are provided.

G Experimental Workflow for Imaging this compound cluster_prep Sample Preparation cluster_labeling Labeling cluster_final Final Steps cluster_imaging Image Acquisition prep1 Fixation prep2 Permeabilization (optional) prep1->prep2 prep3 Blocking prep2->prep3 label1 Incubate with This compound prep3->label1 label2 Secondary Labeling (optional) label1->label2 final1 Washing label2->final1 final2 Mounting final1->final2 img1 Select Cy5 Filter Set final2->img1 img2 Focus and Expose img1->img2 img3 Capture Image img2->img3

Caption: Experimental workflow from sample preparation to image acquisition.

G Principle of Cy5 Fluorescence Microscopy Filter Set cluster_light_path Light Path light_source Light Source (e.g., Xenon/Mercury Lamp or LED) excitation_filter Excitation Filter (e.g., 620/60 nm) light_source->excitation_filter Broadband Light dichroic_mirror Dichroic Mirror (e.g., 660 nm LP) excitation_filter->dichroic_mirror Excitation Light (~620-650 nm) objective Objective Lens dichroic_mirror->objective Reflected Excitation Light emission_filter Emission Filter (e.g., 700/75 nm) dichroic_mirror->emission_filter Transmitted Emission objective->dichroic_mirror sample Sample with This compound objective->sample sample->objective Emitted Fluorescence (~660-740 nm) detector Detector (e.g., Camera) emission_filter->detector Filtered Emission

Caption: Light path and function of the Cy5 filter set components.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues when using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a versatile chemical probe with three key components:

  • Biotin (B1667282): A small molecule with a very high affinity for streptavidin and avidin (B1170675) proteins, enabling strong and specific detection.

  • Cy5: A fluorescent dye that emits light in the far-red spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm), which helps to minimize autofluorescence from biological samples.[1]

  • PEG linkers (PEG4 and PEG3): Polyethylene (B3416737) glycol chains that increase the solubility of the molecule in aqueous solutions and act as spacers to reduce non-specific binding and steric hindrance.[2][3][4]

Q2: What are the most common causes of high background when using this probe?

A2: High background can obscure your specific signal and is often caused by one or more of the following factors:

  • Endogenous Biotin: Many cells and tissues naturally contain biotin, which can be bound by streptavidin- or avidin-conjugates, leading to non-specific signal.[5] This is particularly common in tissues like the kidney, liver, and brain.[5]

  • Non-Specific Binding of the Probe: The Cy5 dye can be hydrophobic and may bind non-specifically to proteins and lipids.[6]

  • Inadequate Blocking: Failure to block non-specific binding sites on your sample can lead to the probe or streptavidin conjugate binding indiscriminately.[6]

  • Insufficient Washing: Unbound probe or streptavidin conjugate that is not washed away will contribute to background fluorescence.[7]

  • High Probe or Streptavidin Concentration: Using an excessive concentration of the fluorescent probe or the streptavidin conjugate increases the likelihood of non-specific binding.[6][8]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to Cy5.[6]

Q3: How does the PEG linker in this compound help reduce background?

A3: The polyethylene glycol (PEG) linkers create a hydrophilic cloud around the molecule. This hydration layer helps to prevent non-specific hydrophobic interactions between the probe and other molecules in the sample, thereby reducing background signal and improving the signal-to-noise ratio.[2][3][4]

Troubleshooting Guides

Here are detailed guides to help you systematically troubleshoot and resolve high background issues.

Guide 1: High Background Across the Entire Sample

This is often indicative of a widespread issue with non-specific binding or autofluorescence.

Troubleshooting Workflow for General High Background

A High Background Observed B Review Controls: - Unstained Sample - No Probe Control A->B C High background in unstained sample? B->C D Address Autofluorescence: - Use spectral unmixing - Photobleaching - Use autofluorescence quencher C->D Yes E High background in 'no probe' control? C->E No J Problem Resolved D->J F Optimize Streptavidin-Cy5 Step: - Titrate Streptavidin-Cy5 concentration - Check for non-specific binding of streptavidin E->F Yes G Optimize Blocking Step: - Increase blocking time - Change blocking agent E->G No F->G H Optimize Washing Steps: - Increase number and duration of washes - Add Tween-20 to wash buffer G->H I Titrate Probe Concentration: - Reduce this compound concentration H->I I->J

Caption: A logical workflow for troubleshooting general high background.

Potential Cause Recommended Solution Detailed Explanation
Autofluorescence Image an unstained control sample to determine the level of autofluorescence.[6]If the unstained sample shows significant fluorescence, consider using an autofluorescence quenching kit or photobleaching the sample before staining.[9] Using a far-red dye like Cy5 already helps to minimize issues with autofluorescence which is more common in the blue and green channels.
Inadequate Blocking Optimize your blocking step.Increase the incubation time with the blocking buffer (e.g., 60 minutes at room temperature). Consider trying different blocking agents. See the table below for a comparison.[10][11]
Probe Concentration Too High Perform a titration experiment to find the optimal concentration of this compound.Start with a concentration range and perform serial dilutions to find the concentration that gives the best signal-to-noise ratio. A common starting concentration for biotinylated probes is between 0.5-1 µg per sample.
Streptavidin-Cy5 Concentration Too High Titrate the concentration of the streptavidin-Cy5 conjugate.A typical starting range for streptavidin conjugates is 0.5-10 µg/mL.[12] Too high of a concentration can lead to non-specific binding.
Insufficient Washing Increase the number and/or duration of wash steps.After incubating with the probe and after incubating with streptavidin-Cy5, wash the sample at least 3 times for 5-10 minutes each with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

Comparison of Common Blocking Buffers

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSReadily available and effective for many applications.Ensure you are using a biotin-free grade of BSA to avoid interference with the streptavidin-biotin interaction. May not be the most effective blocker for all tissues.
Normal Serum 5-10% in PBS or TBSVery effective as it contains a mixture of proteins that can block a wide range of non-specific sites.[11]The serum should be from the same species as the host of the secondary antibody if one is used in the protocol. For direct detection with streptavidin, serum from a non-reactive species is a good choice.
Casein-based Blockers 1% in PBS or TBSCan provide lower background than BSA in some applications, particularly in biotin-avidin systems.[10]Not recommended for phosphorylated protein detection as casein is a phosphoprotein.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options available.Can be more expensive than preparing your own blocking buffers.
Guide 2: Punctate or Speckled Background

This type of background often points to aggregation of the probe or streptavidin conjugate.

Troubleshooting Workflow for Punctate Background

A Punctate Background Observed B Centrifuge Probe and Streptavidin-Cy5 solutions A->B C Filter solutions through a 0.22 µm filter B->C D Ensure solutions are fully dissolved C->D E Review Fixation/Permeabilization D->E F Problem Resolved E->F

Caption: Steps to resolve a speckled background signal.

Potential Cause Recommended Solution Detailed Explanation
Probe or Streptavidin Aggregates Centrifuge the probe and streptavidin-Cy5 solutions before use.Spin the vials at >10,000 x g for 10 minutes to pellet any aggregates and use the supernatant for your experiment.
Precipitates in Buffers Use freshly prepared and filtered buffers.Ensure all buffers are at room temperature and free of precipitates before use. Filtering buffers through a 0.22 µm filter can help.
Fixation/Permeabilization Artifacts Optimize your fixation and permeabilization protocol.Over-fixation or harsh permeabilization can sometimes create artifacts that lead to non-specific binding. Try reducing the fixation time or using a milder detergent for permeabilization.[6]
Guide 3: High Background in Specific Cell Types or Tissues

If the high background is localized to certain cells or tissues, it may be due to endogenous biotin or specific interactions with the Cy5 dye.

Potential Cause Recommended Solution Detailed Explanation
Endogenous Biotin Perform an endogenous biotin blocking step.Before adding your biotinylated probe, incubate the sample with an excess of unlabeled streptavidin, followed by an incubation with an excess of free biotin. This will block the endogenous biotin and the remaining binding sites on the streptavidin.[5]
Non-specific Binding of Cy5 to Certain Cells Use a specialized blocking buffer or reduce probe concentration.Cyanine dyes like Cy5 have been reported to bind non-specifically to cells like monocytes and macrophages.[1][13][14] Using a commercial monocyte blocker or further reducing the probe concentration can help mitigate this.[8]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol should be performed after fixation and permeabilization, but before incubation with the this compound probe.

  • Prepare Solutions:

    • Streptavidin Solution: 0.1 mg/mL streptavidin in PBS.

    • Biotin Solution: 0.1 mg/mL free d-biotin in PBS.

  • Incubation with Streptavidin:

    • Wash the sample twice with PBS.

    • Incubate the sample with the Streptavidin Solution for 15-30 minutes at room temperature.[15]

  • Washing:

    • Wash the sample three times with PBS for 5 minutes each.[15]

  • Incubation with Biotin:

    • Incubate the sample with the Biotin Solution for 15-30 minutes at room temperature.[15]

  • Final Washing:

    • Wash the sample three times with PBS for 5 minutes each.

  • Proceed with your standard blocking and staining protocol.

Endogenous Biotin Blocking Pathway

cluster_0 Cell with Endogenous Biotin cluster_1 Step 1: Add excess Streptavidin cluster_2 Step 2: Add excess free Biotin A Endogenous Biotin B Streptavidin C Streptavidin binds to endogenous biotin B->C Binds E Free Biotin F Free biotin binds to remaining sites on Streptavidin E->F Binds G Blocked Endogenous Biotin

Caption: The two-step process of blocking endogenous biotin.

Protocol 2: General Staining Workflow for this compound

This protocol assumes you are staining cultured cells on coverslips.

  • Cell Preparation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Wash briefly with PBS.

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]

    • Wash three times with PBS for 5 minutes each.

  • Endogenous Biotin Blocking (Recommended):

    • Follow Protocol 1.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.

  • Probe Incubation:

    • Dilute this compound to the optimized concentration in blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5-10 minutes each, protected from light.

  • Streptavidin-Cy5 Incubation (if signal amplification is needed, otherwise the probe is directly fluorescent):

    • Note: The probe itself is fluorescent. This step is for signal amplification if the direct fluorescence is low.

    • Dilute streptavidin-Cy5 to the optimized concentration (e.g., 1-5 µg/mL) in blocking buffer.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washing:

    • Wash three times with PBST for 5-10 minutes each, protected from light.

    • Wash once with PBS to remove residual detergent.

  • Mounting:

    • Mount the coverslip on a microscope slide with an anti-fade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Quantitative Parameters for Staining Protocol

Step Reagent Typical Concentration/Dilution Incubation Time Temperature
FixationParaformaldehyde4% in PBS15 minRoom Temp
PermeabilizationTriton X-1000.1-0.5% in PBS10-15 minRoom Temp
BlockingBSA1-5% in PBS30-60 minRoom Temp
Probe IncubationThis compound0.1 - 10 µM (Titration recommended)1-2 hours or O/NRoom Temp or 4°C
Streptavidin-Cy5 (optional)Streptavidin-Cy50.5-10 µg/mL30-60 minRoom Temp
WashingPBST0.05% Tween-20 in PBS3 x 5-10 minRoom Temp

References

Troubleshooting weak fluorescence signal from N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing weak fluorescence signals with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a weak or no Cy5 signal in my experiment. What are the potential causes?

A weak or absent Cy5 signal can stem from several factors throughout your experimental workflow, from reagent handling to data acquisition. The primary areas to investigate are:

  • Reagent Integrity and Storage: Degradation of the Cy5 dye or the biotin (B1667282) moiety.

  • Labeling and Staining Protocol: Suboptimal reaction conditions, insufficient concentration, or steric hindrance.

  • Buffer and Local Environment: pH, presence of quenching agents, or high background.

  • Photobleaching: Excessive exposure to excitation light.

  • Instrumentation and Settings: Incorrect filter sets, low detector sensitivity, or suboptimal gain settings.

  • Issues with Biotin-Streptavidin Interaction: High concentrations of free biotin in the sample or problems with the streptavidin conjugate.

Below is a troubleshooting workflow to help you systematically identify and resolve the issue.

Troubleshooting_Weak_Cy5_Signal start Weak or No Cy5 Signal reagent Check Reagent Integrity - Expiration Date - Storage Conditions - Freshly Prepared? start->reagent reagent->start Reagent Degraded protocol Review Staining Protocol - Concentration Titration - Incubation Time/Temp - Washing Steps reagent->protocol Reagent OK protocol->start Protocol Suboptimal environment Assess Local Environment - Buffer pH (Optimal ~7.5) - Presence of Quenchers - Autofluorescence protocol->environment Protocol OK environment->start Environment Issue imaging Optimize Imaging Parameters - Correct Filters (Ex/Em) - Exposure Time - Detector Gain environment->imaging Environment OK imaging->start Incorrect Settings biotin Investigate Biotin-Streptavidin - Free Biotin Interference - Streptavidin Conjugate Quality - Titrate Streptavidin imaging->biotin Imaging OK biotin->start Biotin Interference solution Signal Restored biotin->solution Biotin System OK

Caption: Troubleshooting workflow for a weak Cy5 signal.

Q2: How does pH affect the fluorescence of Cy5?

The fluorescence intensity of the core Cy5 dye is largely independent of pH within a broad range of approximately 3 to 10.[1][2] Studies have shown that its fluorescence remains nearly constant in this range.[1] However, the optimal pH for labeling proteins with Cy5 NHS esters is between 8.2 and 8.5 to ensure efficient conjugation to primary amines.[1] While the dye itself is stable, the local chemical environment around the conjugated molecule can influence its fluorescence. For optimal photostability, a slightly basic imaging buffer (around pH 7.5) is recommended.[3]

ParameterRecommended pH RangeNotes
Cy5 Fluorescence 3.0 - 10.0Fluorescence intensity is generally stable.[1][2]
NHS Ester Labeling 8.2 - 8.5Optimal for reaction with primary amines.[1]
Imaging Buffer ~7.5Recommended for optimal photostability.[3]

Q3: What could be quenching my Cy5 signal?

Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. For Cy5, this can occur through several mechanisms:

  • Self-Quenching (Concentration Quenching): Over-labeling of a target molecule with Cy5 can lead to adjacent dye molecules quenching each other.[3] This is a common issue when the degree of labeling (DOL) is too high.

  • Environmental Quenchers: Certain molecules in your buffer or sample can act as quenchers. For example, the reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to quench Cy5 fluorescence by forming a covalent adduct.[4]

  • FRET Quenching: If another fluorophore with an overlapping absorption spectrum is in close proximity, Förster Resonance Energy Transfer (FRET) can occur, where the energy from Cy5 is transferred to the other molecule, quenching the Cy5 signal.[5]

  • Contact Quenching (Static Quenching): Formation of a non-fluorescent ground-state complex between the fluorophore and a quencher molecule can also lead to a decreased signal.[6]

Quenching_Mechanisms Cy5_Excited Excited Cy5* Cy5_Ground Ground State Cy5 Cy5_Excited->Cy5_Ground Non-radiative Decay Fluorescence Fluorescence Emission Cy5_Excited->Fluorescence Photon Emission SelfQuenching Self-Quenching (High DOL) Cy5_Excited->SelfQuenching Quenching Environmental Environmental Quenchers (e.g., TCEP) Cy5_Excited->Environmental Quenching FRET FRET Acceptor Cy5_Excited->FRET Energy Transfer Signal_Amplification cluster_TSA Tyramide Signal Amplification (TSA) cluster_bDNA Branched DNA (bDNA) Target Target Molecule BiotinCy5 Biotin-PEG-Cy5 Target->BiotinCy5 Binds to Streptavidin Streptavidin Conjugate BiotinCy5->Streptavidin Binds to StreptavidinHRP Streptavidin-HRP BiotinCy5->StreptavidinHRP Preamplifier Preamplifier DNA BiotinCy5->Preamplifier WeakSignal Weak Signal Streptavidin->WeakSignal Tyramide Fluorescent Tyramide StreptavidinHRP->Tyramide Catalyzes Deposition Covalent Deposition of Multiple Fluorophores Tyramide->Deposition AmplifiedSignal1 Amplified Signal Deposition->AmplifiedSignal1 Amplifier Amplifier DNA Preamplifier->Amplifier Binds LabelProbe Labeled Probe Amplifier->LabelProbe Binds Multiple AmplifiedSignal2 Amplified Signal LabelProbe->AmplifiedSignal2

References

Technical Support Center: Preventing Photobleaching of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) to mitigate the photobleaching of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

A1: this compound is a fluorescent probe consisting of a Cy5 dye, a biotin (B1667282) moiety for binding to streptavidin, and polyethylene (B3416737) glycol (PEG) linkers to improve solubility and reduce steric hindrance.[1][2][3] The fluorescent component, Cy5, is a cyanine (B1664457) dye that is susceptible to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] This process is primarily initiated by the transition of the excited Cy5 molecule to a long-lived triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye, rendering it non-fluorescent.[4][5]

Q2: What are the main factors that accelerate the photobleaching of Cy5?

A2: Several experimental factors can significantly increase the rate of Cy5 photobleaching:

  • High Excitation Light Intensity: Using a high-power laser or lamp for excitation increases the rate at which Cy5 molecules enter the excited state, thereby increasing the probability of transitioning to the reactive triplet state.[4]

  • Prolonged Exposure Time: Continuous and long-term illumination of the sample directly correlates with the extent of photobleaching.[6]

  • Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching for many fluorophores, including Cy5, as it reacts with the triplet-state dye to produce damaging ROS.[4][5]

  • Suboptimal Imaging Buffer: The pH and chemical composition of the imaging buffer can influence the photostability of Cy5. Acidic environments, for instance, can sometimes decrease the photostability of cyanine dyes.[4]

Q3: What is "photoblueing" and how does it relate to Cy5 photobleaching?

A3: Photoblueing is a phenomenon where photobleaching of a fluorescent dye, such as Cy5, can lead to the formation of a photoproduct that fluoresces at a shorter wavelength (i.e., shifted towards the blue end of the spectrum). For Cy5, this can result in a previously red-fluorescing molecule appearing green. This can be a source of artifacts in multicolor imaging experiments, potentially leading to misinterpretation of the data.[7][8]

Troubleshooting Guide

Problem 1: Rapid loss of fluorescence signal during image acquisition.

  • Possible Cause: Significant photobleaching of the Cy5 dye.

  • Solutions:

    • Reduce Excitation Intensity: Lower the laser power or use neutral density filters to attenuate the excitation light to the minimum level required for an adequate signal-to-noise ratio.[9]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector and employ a shutter to block the excitation light path when not actively acquiring images.[9]

    • Incorporate Antifade Reagents: Add antifade reagents to your imaging buffer or mounting medium. These can be commercial formulations or homemade solutions.[4]

    • Optimize Imaging Buffer: Ensure your imaging buffer has a slightly basic pH (around 7.5) and is freshly prepared.[4]

Problem 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: A weak fluorescence signal, high background fluorescence, or a combination of both.

  • Solutions:

    • Optimize Labeling Density: Ensure an optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching of the Cy5 dye.[4]

    • Reduce Background Fluorescence: Use high-quality, clean coverslips and slides. Thoroughly wash your sample to remove any unbound Cy5 probe.[4]

    • Use Appropriate Filters: Employ high-quality bandpass emission filters to specifically collect the Cy5 fluorescence and reject out-of-band background light.

Problem 3: Initial fluorescence intensity is low, even with a fresh sample.

  • Possible Cause: The antifade reagent being used may be quenching the initial fluorescence of Cy5.

  • Solutions:

    • Test Different Antifade Reagents: Some antifade reagents are known to cause an initial drop in fluorescence intensity. Try a different formulation to see if it improves the initial signal.

    • Optimize Antifade Concentration: If using a homemade antifade solution, try titrating the concentration of the active components to find a balance between photoprotection and initial brightness.

Quantitative Data on Photostability

The photostability of Cy5 can be significantly improved by using various antifade reagents. The following table summarizes the performance of some common photostabilizing agents with Cy5 and other cyanine dyes.

Antifade Reagent/ConditionAnalyteFold Increase in Photostability (approx.)Key Observations
Commercial Antifade Mountants
ProLong GoldVarious FluorophoresVaries by dye and conditionsA common choice for fixed-cell imaging, provides good photoprotection.
VectashieldCyanine DyesVariesMay not be optimal for cyanine dyes as some formulations can cause initial quenching or color shifts.[2]
Homemade Antifade Solutions
Glucose Oxidase/Catalase (GLOX)Cy5SignificantAn enzymatic oxygen scavenging system that effectively removes dissolved oxygen.[10]
Trolox (Vitamin E analog)Cy52-7 fold (in the absence of oxygen scavenger)A triplet-state quencher that reduces the lifetime of the reactive triplet state.[6]
Covalently Linked Stabilizers
Cy5-COT (Cyclooctatetraene)Cy5Up to 70-foldCovalently linking the triplet-state quencher COT to Cy5 dramatically enhances photostability.[5][6]
Cy5-NBA (Nitrobenzyl alcohol)Cy5SignificantAnother effective covalently linked triplet-state quencher.[5][6]

Experimental Protocols

Protocol 1: Preparation of GLOX Imaging Buffer (Oxygen Scavenging System)

This protocol describes the preparation of a widely used enzymatic oxygen scavenging system.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Glucose

  • Glucose Oxidase

  • Catalase

  • Glycerol

  • Cysteamine (MEA) (optional, for inducing blinking in SMLM)

Procedure:

  • Prepare Glucose Buffer (Blinking Buffer Base):

    • To 50 mL of 100 mM Tris-HCl buffer (pH 8.0), add 5 g of glucose.

    • Mix until the glucose is completely dissolved.

    • Store at 4°C for up to 2 weeks. For longer storage, sterile filter the solution.[10]

  • Prepare 20x Catalase/Glucose Oxidase Enzyme Mix:

    • In a 15 mL conical tube, weigh out 80 mg of glucose oxidase and 12.8 mg of catalase.

    • Add 5 mL of 100 mM Tris-HCl buffer (pH 8.0, without glucose) and 5 mL of glycerol.

    • Mix gently until the enzymes are dissolved. The solution will be a clear yellow liquid.

    • Store at -20°C for long-term storage or at 4°C for up to one month.[10]

  • Prepare Final Imaging Buffer (prepare fresh before use):

    • To your imaging chamber containing the sample in an appropriate buffer, add the Glucose Buffer.

    • Just before imaging, add the 20x Enzyme Mix to a final concentration of 1x.

    • If required for your application (e.g., dSTORM), add MEA to the desired concentration.

Protocol 2: Preparation of Trolox-based Antifade Solution

This protocol describes the preparation of a simple and effective triplet-state quenching solution.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695)

  • Imaging buffer or cell culture medium

Procedure:

  • Prepare a 100 mM Trolox Stock Solution:

    • Dissolve the appropriate amount of Trolox in filtered ethanol to make a 100 mM stock solution.[11]

  • Prepare Final Imaging Solution:

    • Dilute the 100 mM Trolox stock solution into your culture media or imaging buffer to a final concentration of 0.1 mM to 1 mM.[7]

    • The optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to find the best balance between photoprotection and potential cytotoxicity.

Protocol 3: Quantifying the Photobleaching Rate of Cy5

This protocol provides a basic method to measure and compare the photostability of your Cy5-labeled sample under different conditions.

Materials:

  • Your this compound labeled sample immobilized on a coverslip.

  • Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare multiple samples with your immobilized Cy5-labeled molecules under the different conditions you wish to test (e.g., with and without an antifade reagent).

  • Microscope Setup:

    • Use a consistent laser power for all experiments.

    • Choose an appropriate emission filter for Cy5.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view for each sample.

    • Use a constant exposure time and frame rate.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) containing the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • To quantify the photobleaching rate, you can fit the decay curve to a single exponential function: I(t) = I(0) * e^(-kt), where 'k' is the photobleaching rate constant. A smaller 'k' value indicates greater photostability.[4]

Visualizing Mechanisms and Workflows

To better understand the processes involved in photobleaching and its prevention, the following diagrams illustrate the key pathways and experimental workflows.

Photobleaching_Mechanism Cy5_S0 Cy5 (Ground State, S0) Cy5_S1 Cy5 (Singlet Excited State, S1) Cy5_S0->Cy5_S1 Absorption Bleached_Cy5 Bleached Cy5 (Non-fluorescent) Cy5_S0->Bleached_Cy5 Excitation Excitation Light (hν) Excitation->Cy5_S0 Cy5_S1->Cy5_S0 Emission Fluorescence Fluorescence Cy5_S1->Fluorescence Cy5_T1 Cy5 (Triplet State, T1) Cy5_S1->Cy5_T1 ISC ISC Intersystem Crossing (ISC) Oxygen Molecular Oxygen (O2) Cy5_T1->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Cy5_S0 Chemical Reaction

Caption: The photobleaching pathway of Cy5.

Antifade_Mechanisms cluster_photobleaching Photobleaching Pathway cluster_prevention Prevention Mechanisms Cy5_T1 Cy5 (Triplet State, T1) Oxygen Molecular Oxygen (O2) Cy5_T1->Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS Bleached_Cy5 Bleached Cy5 ROS->Bleached_Cy5 TSQ Triplet State Quenchers (e.g., Trolox, COT) TSQ->Cy5_T1 Quenches to Ground State Oxygen_Scavenger Oxygen Scavengers (e.g., GLOX) Oxygen_Scavenger->Oxygen Removes O2

Caption: Mechanisms of action for antifade reagents.

Experimental_Workflow Start Start: Sample with Cy5-labeled molecules Prepare_Buffer Prepare Imaging Buffer Start->Prepare_Buffer Add_Antifade Add Antifade Reagent (Optional) Prepare_Buffer->Add_Antifade Mount_Sample Mount Sample on Microscope Prepare_Buffer->Mount_Sample Without Antifade Add_Antifade->Mount_Sample Microscope_Setup Configure Microscope Settings (Laser Power, Exposure, etc.) Mount_Sample->Microscope_Setup Image_Acquisition Acquire Time-Lapse Images Microscope_Setup->Image_Acquisition Data_Analysis Analyze Fluorescence Intensity vs. Time Image_Acquisition->Data_Analysis Quantify_Bleaching Quantify Photobleaching Rate Data_Analysis->Quantify_Bleaching End End: Optimized Imaging Protocol Quantify_Bleaching->End

Caption: Workflow for mitigating and quantifying photobleaching.

References

Technical Support Center: Optimizing Labeling with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for biomolecule labeling. Here you will find answers to frequently asked questions and troubleshooting guides to overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional labeling reagent. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[1] The molecule also features a biotin (B1667282) moiety for affinity purification or detection using streptavidin-based systems, and a Cy5 fluorophore for fluorescent imaging.[2][3] The PEG (polyethylene glycol) linkers increase the solubility of the reagent in aqueous media and reduce steric hindrance.[2][4] This reagent is commonly used to label proteins, antibodies, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and western blotting.[3][5]

Q2: What is the optimal pH for the labeling reaction?

The optimal pH for labeling with an NHS ester is between 8.3 and 8.5.[6][7][8][9] At this pH, the primary amines on the biomolecule are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is minimized.[10] At lower pH values, the amino groups are protonated and less reactive, leading to poor labeling efficiency.[6][8] At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the amount of reagent available to react with the biomolecule.[6][7][10]

Q3: Which buffers should I use for the labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with your biomolecule for the NHS ester.[11][12][13] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) at a pH of 8.3-8.5.[7][10]

Q4: How should I dissolve and store the this compound reagent?

The this compound reagent should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[6][7][11] It is important to use high-quality, amine-free DMF.[6][7] Aqueous solutions of NHS esters are not stable and should be used immediately.[14] Unused reagent in DMSO or DMF can be stored in small aliquots at -20°C for a short period, typically up to two weeks, but it is always best to prepare fresh solutions.[9][14]

Q5: What is the recommended molar ratio of labeling reagent to my protein?

The optimal molar ratio of the labeling reagent to your biomolecule depends on the desired degree of labeling (DOL) and the specific characteristics of your protein.[11] For mono-labeling of proteins, a molar excess of 8 to 10-fold of the NHS ester is often a good starting point.[6][8][9] However, for antibodies, a typical starting molar ratio is 10:1, with an optimal DOL often falling between 3 and 7.[12][15] It is highly recommended to perform a titration with different molar ratios to determine the optimal condition for your specific application.[15]

Q6: How can I remove the unreacted this compound after the labeling reaction?

Removal of the unconjugated dye is critical to avoid high background signals in downstream applications.[16] Common purification methods include:

  • Size-Exclusion Chromatography (SEC) / Spin Desalting Columns: This is a widely used and effective method for separating the labeled protein from the smaller, unreacted dye molecules.[15][16]

  • Dialysis: Suitable for larger sample volumes, but it is a slower process.[13]

  • Affinity Chromatography: If your protein has a tag (e.g., His-tag), you can use affinity purification to separate the labeled protein.[17]

Troubleshooting Guide

Below are common issues encountered during the labeling process and their potential solutions.

Issue 1: Low or No Fluorescence Signal
Possible Cause Recommendation
Inefficient Labeling - Verify pH: Ensure the reaction buffer pH is between 8.3 and 8.5.[11] - Check Buffer Composition: Confirm that the buffer is free of primary amines like Tris or glycine.[11][12] - Optimize Molar Ratio: Increase the molar excess of the labeling reagent. Perform a titration to find the optimal ratio.[18] - Protein Concentration: Ensure the protein concentration is adequate, typically at least 2 mg/mL, as lower concentrations can reduce labeling efficiency.[11][12] - Reagent Quality: The NHS ester may have hydrolyzed. Use freshly prepared reagent solution.[13]
Fluorescence Quenching - Over-labeling: A very high degree of labeling can lead to self-quenching of the Cy5 dye.[18][19] Reduce the molar ratio of the labeling reagent. - Environmental Effects: The local environment of the conjugated dye on the protein can sometimes quench fluorescence.[18]
Incorrect Imaging Settings - Excitation/Emission Wavelengths: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) and emission filter for Cy5.[15] The absorbance maximum for Cy5 is around 650 nm and the emission maximum is around 670 nm.[14][20]
Issue 2: High Background in Imaging Applications
Possible Cause Recommendation
Presence of Free Dye - Improve Purification: The purification step may not have been sufficient to remove all the unconjugated labeling reagent.[16] Consider using a different purification method or optimizing the current one (e.g., longer column, more extensive dialysis).
Non-specific Binding - Blocking: Use an appropriate blocking agent (e.g., BSA, normal serum) to reduce non-specific binding of the labeled protein to your sample.[21] - Washing Steps: Increase the number and duration of washing steps after incubation with the labeled protein.[21]
Protein Aggregation - Over-modification: Excessive labeling can sometimes lead to protein precipitation or aggregation, which can cause non-specific signals.[22] Reduce the molar ratio of the labeling reagent.
Issue 3: Labeled Protein Precipitation
Possible Cause Recommendation
Over-modification - Reduce Molar Ratio: High levels of modification can alter the protein's isoelectric point and lead to precipitation.[22] Use a lower molar excess of the labeling reagent.
Solvent Concentration - Limit Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.
Buffer Conditions - Protein Stability: Ensure your protein is stable in the chosen labeling buffer and at the required concentration.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., spin desalting column)

Procedure:

  • Prepare the Protein:

    • If your protein is in a buffer containing amines, exchange it into an amine-free buffer like PBS.

    • Adjust the protein concentration to 2-10 mg/mL.[11][12]

  • Prepare the Labeling Reagent:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[15]

  • Perform the Labeling Reaction:

    • Add the labeling buffer to your protein solution to achieve a final buffer concentration of 0.1 M and a pH of 8.3.

    • Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess.

    • Add the calculated volume of the labeling reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Purify the Labeled Protein:

    • Remove the unreacted dye using a spin desalting column according to the manufacturer's instructions.[16]

Protocol 2: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein ratio, can be determined spectrophotometrically.[16]

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and 650 nm (A650).[16]

  • Calculate the concentration of the protein:

    • Protein Concentration (M) = [A280 - (A650 × CF)] / εprotein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).[11][14]

    • εprotein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A650 / εdye

    • Where εdye is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M-1cm-1).[11][14]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product protein Protein in Amine-Free Buffer mix Mix Protein and Reagent (pH 8.3-8.5) protein->mix reagent Dissolve Labeling Reagent in DMSO/DMF reagent->mix incubate Incubate 1 hr at RT (Protected from Light) mix->incubate purify Purify via Spin Column incubate->purify analyze Calculate DOL (A280 & A650) purify->analyze final_product Labeled Protein (Ready for Use) analyze->final_product

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_flow start Low/No Fluorescence Signal check_labeling Was labeling efficient? start->check_labeling check_ph Is pH 8.3-8.5? check_labeling->check_ph Yes check_quenching Is there quenching? check_labeling->check_quenching No check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_ratio Optimal molar ratio? check_buffer->check_ratio Yes change_buffer Change buffer check_buffer->change_buffer No optimize_ratio Optimize ratio check_ratio->optimize_ratio No success Signal Improved check_ratio->success Yes adjust_ph->success change_buffer->success optimize_ratio->success reduce_ratio Reduce molar ratio check_quenching->reduce_ratio Yes check_settings Correct imaging settings? check_quenching->check_settings No reduce_ratio->success adjust_settings Adjust settings check_settings->adjust_settings Yes check_settings->success No adjust_settings->success

Caption: Troubleshooting flowchart for low or no fluorescence signal.

References

How to block non-specific binding of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a trifunctional molecule. It consists of:

  • Biotin (B1667282): A small vitamin that binds with extremely high affinity and specificity to avidin (B1170675) and streptavidin.

  • PEG (Polyethylene Glycol) chains (PEG4 and PEG3): These flexible, water-soluble polymers are included to increase solubility and act as linkers. PEGylation is also known to reduce non-specific binding of molecules to surfaces and proteins by creating a hydrophilic shield.[1][2][3]

  • Cy5 (Cyanine5): A fluorescent dye that emits in the far-red region of the spectrum. This is often used in imaging applications where minimizing autofluorescence from biological samples is important.

Q2: What are the common causes of non-specific binding with this molecule?

Non-specific binding can arise from several interactions involving the different components of the molecule and the experimental system:

  • Hydrophobic Interactions: The Cy5 dye can be hydrophobic, leading to non-specific binding to hydrophobic surfaces or domains on proteins.[4]

  • Ionic Interactions: Both the Cy5 dye and target biomolecules can have charged regions, leading to electrostatic attraction and non-specific binding.[5][6]

  • Endogenous Biotin: Some tissues and cells have naturally occurring biotin, which can be bound by streptavidin/avidin detection reagents, leading to background signal.[7]

  • Fc Receptor Binding: In experiments involving cells that express Fc receptors (like macrophages and B cells), the Cy5 dye can sometimes bind non-specifically to these receptors.[7][8]

  • Insufficient Blocking: If potential non-specific binding sites on the sample (e.g., tissue section, cells, or plate well) are not adequately blocked, the probe can adhere indiscriminately.[5]

Q3: How does the PEG component help in reducing non-specific binding?

The PEG chains create a flexible, hydrophilic "cloud" around the molecule. This steric shielding effect can physically block the biotin and Cy5 moieties from non-specifically interacting with surfaces and other proteins.[2][3] This property is often leveraged to improve the signal-to-noise ratio in various assays.[1]

Troubleshooting Guides

High Background Staining in Cell or Tissue Imaging

This is a common issue in applications like immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry.

Problem: Diffuse, non-specific fluorescence across the entire sample, obscuring the specific signal.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Blocking Increase the concentration or incubation time of your blocking buffer. A common starting point is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody (if used) for 1 hour at room temperature.[9][10]
Inadequate Washing Increase the number and duration of wash steps after incubating with the probe. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%) to help remove loosely bound molecules.[9]
Probe Concentration Too High Titrate the concentration of this compound to find the optimal balance between specific signal and background.
Hydrophobic Interactions Include a non-ionic surfactant like Tween-20 or Triton X-100 in your blocking and wash buffers to minimize hydrophobic interactions.
Fc Receptor Binding If working with immune cells, pre-incubate your sample with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells).[9][11]
Endogenous Biotin (if using Streptavidin/Avidin) If detecting the biotin moiety with streptavidin-Cy5, block for endogenous biotin using a commercially available avidin/biotin blocking kit.

Experimental Protocols

Protocol: General Blocking Procedure for Cultured Cells

This protocol provides a starting point for reducing non-specific binding of this compound in cell staining experiments.

  • Cell Preparation: Grow cells on coverslips or in appropriate imaging plates. Wash the cells twice with Phosphate Buffered Saline (PBS).

  • Fixation (if required): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking:

    • Prepare a blocking buffer. A common choice is 5% BSA in PBS with 0.1% Tween-20 (PBST). For immune cells, consider using normal serum from the host species of your secondary antibody, if applicable.[5]

    • Incubate the cells in the blocking buffer for 1 hour at room temperature.

  • Probe Incubation:

    • Dilute the this compound probe to the desired concentration in the blocking buffer.

    • Remove the blocking buffer from the cells and add the diluted probe.

    • Incubate for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C), protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the cells three to five times with PBST, with each wash lasting at least 5 minutes. This step is critical for reducing background.

  • Detection (if using the biotin tag):

    • If you are detecting the biotin, incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in blocking buffer.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash again as in step 7.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and proceed with imaging.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background signal when using this compound.

G cluster_0 start High Background Signal Observed optimize_blocking Optimize Blocking Step start->optimize_blocking optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing If background persists titrate_probe Titrate Probe Concentration optimize_washing->titrate_probe If background persists additives Use Buffer Additives titrate_probe->additives If background persists specific_blocks Implement Specific Blocks (e.g., Fc Block, Biotin Block) additives->specific_blocks If background persists check_controls Review Negative Controls specific_blocks->check_controls resolved Problem Resolved check_controls->resolved Signal absent in negative control

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Factors Contributing to Non-Specific Binding

This diagram illustrates the key molecular interactions that can lead to non-specific binding of the probe.

G cluster_1 Probe Components cluster_2 Causes of Non-Specific Binding Cy5 Cy5 Moiety hydrophobic Hydrophobic Interactions Cy5->hydrophobic ionic Ionic Interactions Cy5->ionic fc_receptor Fc Receptor Binding Cy5->fc_receptor Biotin Biotin endogenous_biotin Endogenous Biotin Binding Biotin->endogenous_biotin PEG PEG Chains PEG->hydrophobic Reduces

References

Improving signal-to-noise ratio with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 to improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It comprises a Cy5 fluorescent dye for detection, a biotin (B1667282) molecule for binding to streptavidin or avidin, and a polyethylene (B3416737) glycol (PEG) linker.[1][2] The PEG linker is hydrophilic and increases the solubility of the molecule in aqueous solutions.[1][2] Its primary applications include immunoassays, flow cytometry, and fluorescence imaging, where it is used for the detection and quantification of biomolecules.[3]

Q2: How does the PEG linker in this molecule help to improve the signal-to-noise ratio?

A2: The polyethylene glycol (PEG) linker enhances the signal-to-noise ratio in several ways. Firstly, it creates a "shielding" effect that can reduce non-specific binding of the probe to cells and other surfaces, thereby lowering background noise.[4] Secondly, the hydrophilic nature of the PEG spacer increases the solubility of the entire molecule in aqueous buffers, which can prevent aggregation and further reduce non-specific interactions.[1][2] Studies have shown that longer PEG chains can be more effective at reducing internalization by macrophages, which contributes to a lower background signal.[4]

Q3: What is the role of the biotin component in this compound?

A3: The biotin component serves as a powerful tool for signal amplification. Biotin binds with very high affinity and specificity to streptavidin or avidin.[3] This interaction can be exploited in multi-step detection protocols. For instance, a biotinylated primary antibody can be detected with a streptavidin-Cy5 conjugate, or in this case, a molecule that already contains both biotin and Cy5 can be used in assays where streptavidin-coated surfaces or particles are employed.[3][5] Each biotin molecule can bind to one streptavidin molecule, which in turn can be conjugated to multiple fluorophores, leading to a significant amplification of the fluorescent signal.[5]

Q4: Can I use this reagent for both intracellular and cell surface staining in flow cytometry?

A4: Yes, this reagent can be used for both. However, for intracellular staining, a fixation and permeabilization step is required to allow the molecule to access its target inside the cell.[6] For cell surface staining, it is crucial to ensure that the target epitope is accessible on the exterior of the cell.[6]

Q5: What are the excitation and emission maxima for the Cy5 dye in this molecule?

A5: The Cy5 dye has an excitation maximum of approximately 649 nm and an emission maximum of around 667 nm.[1][2]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Concentration of the probe is too high. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[6]
Insufficient washing. Increase the number and/or duration of wash steps after incubation with the probe to ensure all unbound reagent is removed.[7]
Inadequate blocking. Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody if one is used) to block non-specific binding sites.[8]
Endogenous biotin. If working with tissues or cells known to have high levels of endogenous biotin (e.g., kidney, liver), use an avidin/biotin blocking kit before applying the biotinylated probe.[3][8]
Non-specific binding of Cy5. Cy5 itself can sometimes bind non-specifically to monocytes and macrophages.[9] Consider using a specialized blocking buffer or a reagent designed to prevent this interaction if working with these cell types.[9]
Autofluorescence. Include an unstained control sample to assess the level of natural fluorescence in your cells or tissue. If autofluorescence is high, consider using a different fixation method or a commercial autofluorescence quenching reagent.[8]
Issue 2: Weak or No Specific Signal

A weak or absent signal can make it impossible to detect the target of interest.

Potential Cause Troubleshooting Steps
Concentration of the probe is too low. Titrate the probe to find the optimal concentration.[10]
Low target abundance. Consider using a signal amplification strategy, such as a biotinylated primary antibody followed by streptavidin-Cy5, to enhance the signal.[3][10]
Suboptimal antibody performance (if used). Ensure the primary antibody is validated for the application and is used at the recommended dilution.[6]
Incorrect filter sets on the microscope/cytometer. Verify that the excitation and emission filters are appropriate for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).[7]
Photobleaching. Minimize exposure of the sample to light during staining and imaging. Use an anti-fade mounting medium for microscopy.[11]
Reagent degradation. Store the this compound reagent as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.

Quantitative Data on Signal-to-Noise Ratio Improvement

Component Mechanism of S/N Improvement Reported Efficacy (in related systems)
PEG Linker Reduces non-specific binding by creating a hydrophilic shield.Can significantly reduce non-specific protein adsorption.[4] Longer PEG chains may further decrease non-specific uptake.[4]
Biotin Enables signal amplification through the high-affinity interaction with streptavidin, which can be conjugated to multiple fluorophores.Streptavidin-based amplification is a widely used technique to enhance detection sensitivity for low-abundance targets.[3]
Cy5 Dye Emits in the far-red spectrum, where cellular autofluorescence is typically lower, leading to a darker background.Using far-red dyes can help minimize autofluorescence compared to shorter wavelength dyes.[8]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells

This protocol describes the use of this compound in a two-step immunofluorescence protocol where a biotinylated primary antibody is used.

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Biotinylated Primary Antibody (specific to the target of interest)

  • This compound conjugated Streptavidin

  • Nuclear Counterstain (e.g., DAPI)

  • Anti-fade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody, diluted in Blocking Buffer, for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Streptavidin-Cy5 Incubation: Incubate the cells with this compound conjugated streptavidin, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy5 and the counterstain.

Protocol 2: Flow Cytometry Staining of Cell Surface Antigens

This protocol details the use of a primary antibody directly conjugated to this compound for flow cytometry.

Materials:

  • Cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Primary antibody conjugated with this compound

  • Viability Dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Staining: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

  • Antibody Addition: Add the pre-titrated optimal concentration of the primary antibody conjugated with this compound to the cells.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer and centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining (optional): If a viability dye is used, add it according to the manufacturer's instructions.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (for intracellular targets) wash2->perm block Blocking (e.g., 5% BSA) perm->block primary_ab Incubate with Biotinylated Primary Antibody block->primary_ab wash3 Wash with PBS primary_ab->wash3 streptavidin_cy5 Incubate with Streptavidin-Cy5 wash3->streptavidin_cy5 wash4 Wash with PBS streptavidin_cy5->wash4 counterstain Counterstain (e.g., DAPI) wash4->counterstain wash5 Final Wash with PBS counterstain->wash5 mount Mount with Anti-fade Medium wash5->mount image Image Acquisition mount->image

Caption: Immunofluorescence workflow with biotin-streptavidin signal amplification.

signal_amplification cluster_binding Molecular Interaction Target Target Antigen PrimaryAb Biotinylated Primary Antibody Target->PrimaryAb Specific Binding Streptavidin Streptavidin PrimaryAb->Streptavidin High-Affinity Biotin-Streptavidin Interaction Cy5 Cy5 Fluorophore Streptavidin->Cy5 Signal Generation

Caption: Biotin-streptavidin signal amplification pathway.

References

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: For optimal stability, it is recommended to store this compound at -20°C or colder, desiccated, and protected from light.[1] For solutions, prepare them fresh for each experiment and use them immediately.[1] If short-term storage of a solution is necessary, aliquot and store at -20°C for no longer than a few weeks, minimizing freeze-thaw cycles.

Q2: What is the general stability of the PEG component in this molecule?

A: Polyethylene glycol (PEG) is generally stable in aqueous solutions. The PEGylation of molecules enhances their solubility, stability, and biocompatibility.[][3] However, PEG can undergo thermal/oxidative degradation, especially at elevated temperatures in the presence of oxygen, which can lead to random chain scission.[4]

Q3: How stable is the Biotin (B1667282) moiety?

A: The biotin moiety is generally stable. It forms an exceptionally strong and specific bond with avidin (B1170675) and streptavidin. The biotin is typically conjugated to the PEG chain through a stable amide bond.

Q4: What are the key stability concerns for the Cy5 dye?

A: The Cy5 dye is known for its good photostability and chemical stability; however, it is sensitive to certain conditions. It is sensitive to oxygen and pH, so it should be used and stored in an oxygen-free and neutral pH environment. The fluorescence of Cy5 can be affected by extreme pH conditions, particularly highly alkaline environments (pH > 8), which can lead to degradation.[1][5] It is also crucial to protect it from prolonged exposure to direct sunlight.[1]

Q5: In which solvents is this compound soluble?

A: The PEG linkers in the molecule increase its hydrophilicity and solubility in aqueous media.[6][7] While sulfonated versions of Cy5 have high water solubility, non-sulfonated versions may require organic co-solvents like DMSO or DMF.[5][] This specific compound is generally soluble in water, aqueous buffers, DMSO, and DMF.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no fluorescence signal Cy5 dye degradation: Exposure to high pH (>8), excessive light, or oxidizing agents.[1]Ensure experiments are conducted at a near-neutral and stable pH.[5] Protect the compound from light at all times. Avoid buffers containing strong oxidizing agents.
Low concentration: Inaccurate dilution or adsorption to container walls.Verify concentration using UV-Vis spectrophotometry (Cy5 absorbance max ~650 nm). Use low-adsorption tubes.
Reduced binding to streptavidin/avidin Biotin degradation: Although generally stable, extreme conditions might affect its integrity.Confirm the integrity of the biotin-streptavidin interaction using a control biotinylated molecule.
Steric hindrance: The PEG linker may be too short for a specific application, causing steric hindrance.Consider using a similar compound with a longer PEG spacer if steric hindrance is suspected.
Inconsistent results between experiments Compound degradation: Instability of stock solutions due to improper storage or multiple freeze-thaw cycles.Prepare fresh solutions for each experiment from a lyophilized powder.[1] Aliquot stock solutions to minimize freeze-thaw cycles.
Variability in experimental conditions: Fluctuations in pH, temperature, or light exposure.Standardize all experimental parameters, including buffer composition, pH, temperature, and light conditions.

Quantitative Data Summary

Table 1: Factors Affecting Component Stability

ComponentFactorEffect on StabilityReference
Cy5 Dye pHStable in a broad pH range (4-10), but susceptible to degradation in highly alkaline conditions (pH > 8).[1][5]
LightProne to photobleaching upon prolonged exposure to light. Should be stored in the dark.[1]
OxygenSensitive to oxygen, which can lead to oxidative degradation.
PEG Temperature & OxygenCan undergo thermal/oxidative degradation at elevated temperatures in the presence of air, leading to chain scission.[4]
Biotin GeneralGenerally very stable under typical experimental conditions. The amide linkage to PEG is also stable.

Experimental Protocols

Protocol 1: Assessing Photostability of this compound

  • Prepare a solution of the compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 µM).

  • Divide the solution into two aliquots. One aliquot should be protected from light (control), and the other exposed to a controlled light source (e.g., a fluorescence microscope's excitation lamp) for specific time intervals.

  • Measure the fluorescence intensity of both the control and exposed samples at various time points using a fluorometer (Excitation: ~650 nm, Emission: ~670 nm).

  • Plot the fluorescence intensity as a function of light exposure time to determine the rate of photobleaching.

Protocol 2: Evaluating pH Stability

  • Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9, 11).

  • Dissolve the compound in each buffer to a final concentration of 1 µM.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for different time periods (e.g., 0, 1, 4, 8, 24 hours).

  • Measure the fluorescence intensity of each sample at each time point.

  • Analyze the samples using HPLC or mass spectrometry to detect any degradation products.

Protocol 3: Verifying Binding Activity to Streptavidin

  • Prepare solutions of this compound that have been subjected to different stress conditions (e.g., heat, extreme pH, light exposure).

  • Coat a microplate with streptavidin.

  • Add the stressed and control solutions of the compound to the wells and incubate to allow binding.

  • Wash the wells to remove any unbound compound.

  • Measure the fluorescence signal in each well using a plate reader. A decrease in fluorescence compared to the control indicates a loss of biotin-binding activity.

Visualizations

A This compound (Intact Molecule) B Degraded Cy5 Moiety (Loss of Fluorescence) A->B  High pH (>8)  Light Exposure  Oxidizing Agents C PEG Chain Scission A->C  High Temperature  Oxidative Stress D Hydrolyzed Linker A->D  Extreme pH

Caption: Potential degradation pathways of this compound.

A Prepare Solutions (Different Conditions: pH, Temp, Light) B Incubate for Defined Time Intervals A->B C Measure Fluorescence (Fluorometer) B->C D Assess Binding Activity (Streptavidin Plate Assay) B->D E Analyze Chemical Integrity (HPLC / Mass Spectrometry) B->E F Data Analysis and Stability Assessment C->F D->F E->F

Caption: Experimental workflow for a stability study.

Start Low Fluorescence Signal? CheckStorage Check Storage Conditions (Temp, Light, Age) Start->CheckStorage Yes CheckpH Verify Buffer pH (Is it > 8?) CheckStorage->CheckpH Proper PrepareFresh Prepare Fresh Solution CheckStorage->PrepareFresh Improper CheckConc Confirm Concentration (UV-Vis) CheckpH->CheckConc No AdjustpH Adjust pH to Neutral CheckpH->AdjustpH Yes CheckConc->PrepareFresh Incorrect Remeasure Remeasure Fluorescence CheckConc->Remeasure Correct PrepareFresh->Remeasure AdjustpH->Remeasure Success Problem Solved Remeasure->Success Signal Restored Fail Contact Technical Support Remeasure->Fail Signal Still Low

References

Proper storage and handling of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, the reagent should be stored at -20°C in a desiccated environment and protected from light.[1]

Q2: How should I reconstitute the this compound reagent?

The reagent is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][3][4] For most biological applications, reconstituting in high-purity, anhydrous DMSO to create a stock solution is recommended. This stock solution can then be further diluted into an appropriate aqueous buffer for your experiment.

Q3: What are the spectral properties of the Cy5 fluorophore in this reagent?

The approximate spectral properties for the Cy5 fluorophore are:

  • Excitation Maximum: ~649 nm[2][3]

  • Emission Maximum: ~667 nm[2]

Q4: What is the role of the PEG linkers in this reagent?

The polyethylene (B3416737) glycol (PEG) linkers (m-PEG4 and PEG3) serve two primary purposes. Firstly, they increase the hydrophilicity of the molecule, enhancing its solubility in aqueous buffers.[2][5] Secondly, the PEG spacer arm reduces steric hindrance, which can improve the binding efficiency of the biotin (B1667282) moiety to streptavidin or avidin.[3]

Q5: Is the fluorescence of Cy5 pH-dependent?

The fluorescence of Cy5 is largely independent of pH in the range of 4 to 10, making it suitable for a wide variety of biological assays.[3][4]

Quantitative Data Summary

ParameterValueReference
Storage Condition-20°C[2][3][4]
SolubilityWater, DMSO, DMF[2][3][4]
Excitation Maximum~649 nm[2][3]
Emission Maximum~667 nm[2]
Molecular Weight~982.7 g/mol [2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound reagents.

High Background Fluorescence
Potential Cause Recommended Solution
Autofluorescence of cells or tissue: Some cell types naturally fluoresce, which can obscure the signal from your reagent.Include an unstained control sample to assess the level of autofluorescence. Consider using a blocking buffer specifically designed to reduce background fluorescence.
Concentration of the reagent is too high: Excessive reagent can lead to non-specific binding and high background.Perform a titration experiment to determine the optimal concentration of the reagent for your specific application.
Inadequate washing steps: Insufficient washing can leave unbound reagent in the sample.Increase the number and/or duration of washing steps after incubation with the reagent.
Contaminated buffers or reagents: Impurities in buffers or other reagents can contribute to background fluorescence.Use high-purity reagents and freshly prepared buffers.
Low or No Signal Intensity
Potential Cause Recommended Solution
Incorrect filter sets: The excitation and emission filters on your imaging system may not be optimal for Cy5.Ensure that the filter sets are appropriate for the excitation and emission maxima of Cy5 (~649 nm and ~667 nm, respectively).
Photobleaching: The Cy5 fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light.Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable.
Low concentration of the target molecule: The target you are trying to label may be present at very low levels.Consider methods to enrich your target protein or amplify the signal.
Inefficient labeling: The labeling reaction may not be optimal.Ensure the pH of your labeling buffer is within the optimal range for the reaction (typically pH 7-9 for reactions with primary amines).

Experimental Protocols

General Protocol for Cell Surface Labeling

This protocol provides a general workflow for labeling cell surface proteins using this compound. Optimization will be required for specific cell types and experimental conditions.

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold phosphate-buffered saline (PBS) to remove any residual media.

    • Resuspend the cells in fresh, ice-cold PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).

    • Immediately before use, dilute the stock solution to the desired final concentration in ice-cold PBS. It is recommended to perform a titration to determine the optimal concentration (e.g., starting with a range of 1-10 µg/mL).

  • Labeling Reaction:

    • Add the diluted this compound reagent to the cell suspension.

    • Incubate for 30 minutes on ice or at 4°C, protected from light. Gentle mixing during incubation can enhance labeling efficiency.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Remove the supernatant and wash the cells three times with ice-cold PBS to remove any unbound reagent.

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell sorting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis reagent_prep Reconstitute Reagent in DMSO incubation Incubate Cells with Reagent reagent_prep->incubation Dilute in PBS cell_prep Prepare Cell Suspension cell_prep->incubation wash Wash to Remove Unbound Reagent incubation->wash analysis Downstream Analysis (e.g., Microscopy, Flow Cytometry) wash->analysis

Caption: A general experimental workflow for cell surface labeling.

troubleshooting_workflow cluster_solutions_bg High Background Solutions cluster_solutions_signal Low Signal Solutions start Start Experiment issue Problem Encountered? start->issue high_bg High Background Fluorescence issue->high_bg Yes low_signal Low/No Signal issue->low_signal Yes end Successful Experiment issue->end No check_autofluor Check Autofluorescence high_bg->check_autofluor titrate_reagent Titrate Reagent Concentration high_bg->titrate_reagent increase_washes Increase Washes high_bg->increase_washes check_filters Verify Filter Sets low_signal->check_filters reduce_exposure Reduce Light Exposure low_signal->reduce_exposure optimize_labeling Optimize Labeling Conditions low_signal->optimize_labeling check_autofluor->issue titrate_reagent->issue increase_washes->issue check_filters->issue reduce_exposure->issue optimize_labeling->issue

Caption: A troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Troubleshooting N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing lower-than-expected fluorescence intensity with my Cy5 conjugate?

Several factors can contribute to reduced fluorescence, a phenomenon broadly termed "quenching." The most common causes include:

  • Photobleaching: Irreversible damage to the Cy5 fluorophore upon exposure to excitation light.

  • Environmental Effects: The local chemical environment, including buffer composition, pH, and the presence of certain salts or organic solvents, can influence Cy5's quantum yield.[1][2]

  • Self-Quenching (Aggregation): At high concentrations, conjugate molecules can aggregate, leading to self-quenching where proximal Cy5 molecules dissipate each other's energy non-radiatively. The biotin (B1667282) moiety can also contribute to aggregation.[3][4][5]

  • Chemical Quenching: Specific molecules in your buffer, such as reducing agents like TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench Cy5 fluorescence by forming a non-fluorescent adduct.[6]

  • Suboptimal Degree of Labeling (DOL): If the Cy5 conjugate is attached to a biomolecule (e.g., an antibody), a high degree of labeling can lead to quenching due to close proximity of the dye molecules.[2]

  • Proximity to Quenchers: The presence of quenching moieties in your sample, either naturally occurring or experimentally introduced, can reduce fluorescence. This can occur through mechanisms like Förster Resonance Energy Transfer (FRET).[7][8]

Q2: My Cy5 signal is fading rapidly during imaging. What can I do to improve its photostability?

Rapid signal loss during imaging is typically due to photobleaching. To mitigate this, consider the following strategies:

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium or solution additives into your imaging buffer.[9]

  • Oxygen Scavenging Systems: Removing molecular oxygen from the imaging buffer can significantly enhance Cy5 photostability.[10][11]

  • Minimize Excitation Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only illuminate the sample when acquiring an image.

  • Optimize Imaging Settings: Adjust camera gain and exposure time to find a balance that provides a good signal-to-noise ratio with minimal light exposure.[12]

  • Covalently Linked Stabilizers: For applications requiring high photostability, consider using Cy5 derivatives that are covalently linked to photostabilizing agents like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox.[10][13] These have been shown to significantly reduce the triplet state lifetime of Cy5, a key step in the photobleaching pathway.[13]

Q3: Can the biotin component of the conjugate cause issues?

Yes, the biotin moiety can sometimes lead to problems:

  • Aggregation: Biotinylated molecules can sometimes aggregate, especially when interacting with avidin (B1170675) or streptavidin, which can lead to quenching.[3][4][5]

  • Non-specific Binding: Biotin can bind to endogenous biotin-binding proteins in some cell and tissue samples, leading to background signal.

Q4: How does the buffer composition affect my Cy5 signal?

The chemical environment of the Cy5 dye can impact its fluorescence. While Cy5 is relatively stable over a broad pH range (pH 4-10), extreme pH values should be avoided.[2] Certain buffer components can also act as quenchers. For instance, phosphines like TCEP can reversibly quench Cy5 fluorescence.[6] It is crucial to ensure your buffer is free from such quenching agents unless they are part of a specific experimental design.[6]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal
Possible Cause Recommended Action
Photobleaching - Use an antifade mounting medium. - Minimize exposure to excitation light. - Use an oxygen scavenging system in your imaging buffer.[10][11]
Aggregation/Self-Quenching - Decrease the concentration of the conjugate. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to your buffer to reduce aggregation. - If using with avidin/streptavidin, optimize the molar ratio to prevent large aggregate formation.[5]
Incorrect Filter Sets - Ensure the excitation and emission filters on your microscope are appropriate for Cy5 (typically ~650 nm excitation and ~670 nm emission).[1][12]
Chemical Quenching in Buffer - Prepare fresh buffer. - Avoid using reducing agents like TCEP unless intended.[6] - Test a different buffer system.
Degradation of Conjugate - Store the conjugate protected from light at the recommended temperature. - Avoid repeated freeze-thaw cycles.[1]
Issue 2: High Background Signal
Possible Cause Recommended Action
Non-specific Binding - Increase the number of wash steps. - Add a blocking agent (e.g., BSA) to your buffer. - Include a non-ionic detergent in your wash buffer.
Autofluorescence - Image an unstained control sample to assess the level of autofluorescence.[9][12] - If possible, use a spectral imaging system to subtract the autofluorescence signal.
High Conjugate Concentration - Titrate the conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[14]

Experimental Protocols

Protocol 1: Testing for Aggregation-Induced Quenching
  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound conjugate in your standard experimental buffer, ranging from your working concentration down to a 100-fold lower concentration.

  • Measure Fluorescence: Measure the fluorescence intensity of each dilution using a fluorometer or a fluorescence microscope with consistent settings.

  • Analyze the Data: Plot the fluorescence intensity against the concentration. If the relationship is linear, aggregation is likely not a significant issue at these concentrations. If the fluorescence plateaus or decreases at higher concentrations, this suggests aggregation-induced self-quenching.

Protocol 2: Assessing Buffer Compatibility
  • Prepare Aliquots: Prepare several identical aliquots of your Cy5 conjugate at the working concentration.

  • Resuspend in Different Buffers: Resuspend each aliquot in a different buffer (e.g., PBS, Tris-HCl, HEPES) with and without additives you suspect might be causing quenching.

  • Incubate and Measure: Incubate the samples for a short period under your standard experimental conditions (e.g., room temperature, protected from light).

  • Measure Fluorescence: Measure the fluorescence of each sample. A significant drop in fluorescence in a particular buffer indicates incompatibility or quenching.

Visualizing Quenching Mechanisms and Workflows

cluster_excited Excited State cluster_ground Ground State Cy5_Excited Cy5* Cy5_Ground Cy5 Cy5_Excited->Cy5_Ground Fluorescence Non_Radiative_Decay Non-Radiative Decay Cy5_Excited->Non_Radiative_Decay Other non-radiative pathways Quencher Quenching Molecule Cy5_Excited->Quencher Quenching (e.g., FRET) Photobleaching Photobleaching (Irreversible) Cy5_Excited->Photobleaching Intersystem Crossing & Triplet State Cy5_Ground->Cy5_Excited Excitation (Light Absorption) Excitation Excitation Fluorescence Fluorescence

Caption: Energy state transitions of the Cy5 fluorophore.

Start Low Fluorescence Signal Observed Check_Concentration Is Conjugate Concentration Too High? Start->Check_Concentration Dilute Dilute Sample & Re-measure (See Protocol 1) Check_Concentration->Dilute Yes Check_Buffer Is Buffer Composition a Factor? Check_Concentration->Check_Buffer No Signal_Improved Signal Improved Dilute->Signal_Improved Test_Buffers Test Alternative Buffers (See Protocol 2) Check_Buffer->Test_Buffers Possibly Check_Imaging Is Photobleaching Occurring? Check_Buffer->Check_Imaging No Test_Buffers->Signal_Improved Optimize_Imaging Use Antifade & Minimize Exposure Check_Imaging->Optimize_Imaging Yes No_Improvement No Improvement Check_Imaging->No_Improvement No Optimize_Imaging->Signal_Improved Further_Investigation Contact Technical Support No_Improvement->Further_Investigation

Caption: Troubleshooting workflow for low Cy5 fluorescence.

References

Technical Support Center: Preventing Aggregation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when labeling proteins with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause protein aggregation?

A1: this compound is a chemical linker used to attach a Cy5 fluorescent dye and a biotin (B1667282) molecule to a protein. Cy5 is a member of the cyanine (B1664457) dye family and is known to be hydrophobic.[1][2] The introduction of hydrophobic molecules to the surface of a protein can lead to increased self-association and aggregation as the proteins attempt to minimize the exposure of these hydrophobic regions to the aqueous environment.[3] However, this specific linker is designed with hydrophilic polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) to increase its solubility in aqueous media and to counteract the hydrophobicity of the Cy5 dye, thereby reducing the propensity for aggregation.[4][5][6][7]

Q2: What are the initial signs of protein aggregation after labeling?

A2: Protein aggregation can manifest in several ways. Visually, you might observe cloudiness, turbidity, or the formation of visible precipitates in your protein solution.[8] However, aggregation can also occur at a smaller scale, forming soluble aggregates that are not visible to the naked eye. The presence of these smaller aggregates can be detected by techniques such as Dynamic Light Scattering (DLS), which will show an increase in the average particle size and polydispersity, or by Size Exclusion Chromatography (SEC), where new peaks corresponding to higher molecular weight species will appear.[9][10][11]

Q3: How does the dye-to-protein ratio affect aggregation?

A3: The dye-to-protein ratio, or degree of labeling, is a critical factor. A higher ratio means more dye molecules are attached to each protein, which can significantly increase the overall hydrophobicity of the protein conjugate, thus promoting aggregation.[12] It is crucial to optimize the labeling reaction to achieve a sufficient signal for your application without overloading the protein with dye molecules.

Q4: Can the protein concentration during the labeling reaction influence aggregation?

A4: Yes, higher protein concentrations can increase the likelihood of aggregation.[8] While a higher concentration can favor the labeling reaction, it also brings protein molecules into closer proximity, which can facilitate the intermolecular interactions that lead to aggregation. It is often a balance between achieving efficient labeling and maintaining protein stability.

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity is observed during or after the labeling reaction.

This indicates significant protein aggregation and requires immediate attention to the labeling conditions.

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Ensure the pH of your labeling buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein.At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[8]
Inappropriate Ionic Strength Adjust the salt concentration in your buffer. A common starting point is 150 mM NaCl.Low salt concentrations can fail to shield electrostatic interactions that may lead to aggregation, while excessively high concentrations can also promote aggregation through "salting out".[13]
High Protein Concentration Reduce the protein concentration during the labeling reaction. Aim for a concentration range of 1-2 mg/mL as a starting point.Lowering the concentration increases the distance between protein molecules, reducing the chances of intermolecular aggregation.[8]
Excessive Dye-to-Protein Ratio Decrease the molar excess of the Cy5 labeling reagent in the reaction. Perform a titration to find the optimal ratio.Over-labeling increases the surface hydrophobicity of the protein, a primary driver of aggregation.[12]
Elevated Temperature Perform the labeling reaction at a lower temperature, for example, 4°C, though this may require a longer incubation time.Lower temperatures reduce the kinetic energy of the protein molecules, slowing down the aggregation process.[8]

Issue 2: The labeled protein solution appears clear, but subsequent analysis (e.g., DLS, SEC) reveals the presence of soluble aggregates.

This suggests the formation of smaller, non-precipitating aggregates and indicates that the buffer and storage conditions may need optimization.

Potential Cause Troubleshooting Step Rationale
Inadequate Buffer Composition for Long-Term Stability Screen a panel of stabilizing additives to include in your labeling and storage buffers. (See Table 1 for suggestions).Additives can help to stabilize the protein in its native conformation and prevent self-association.
Freeze-Thaw Instability Add a cryoprotectant, such as glycerol (B35011) (10-50%) or sucrose (B13894) (5-10%), to your storage buffer before freezing. Aliquot the labeled protein to minimize the number of freeze-thaw cycles.Cryoprotectants protect proteins from the stresses of freezing and thawing, which can expose hydrophobic regions and lead to aggregation.[8][]
Surface Adsorption For storage, consider using low-protein-binding tubes. The addition of a non-ionic surfactant like Polysorbate 20 (Tween 20) at a low concentration (e.g., 0.01-0.05%) can also help.Proteins can adsorb to surfaces, which can induce conformational changes and aggregation. Surfactants can prevent this by coating the surfaces.[15]

Quantitative Data on Anti-Aggregation Additives

The following table provides a list of commonly used additives to prevent protein aggregation and their typical working concentrations. The optimal additive and its concentration are protein-dependent and should be determined empirically.

Table 1: Common Anti-Aggregation Additives and Their Effective Concentrations

Additive Class Example Typical Concentration Range Mechanism of Action
Osmolytes/Polyols Glycerol10 - 50% (v/v)Stabilizes the native protein structure by being preferentially excluded from the protein surface.[16]
Sucrose5 - 10% (w/v)Similar to glycerol, it favors the more compact, native state of the protein.[]
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation by interacting with hydrophobic patches and reducing protein-protein interactions.
L-Glutamic Acid50 - 500 mMOften used in combination with L-Arginine to enhance solubility.
Reducing Agents Dithiothreitol (DTT)1 - 10 mMPrevents the formation of incorrect disulfide bonds which can lead to aggregation.[17]
Tris(2-carboxyethyl)phosphine (TCEP)0.1 - 1 mMA more stable reducing agent than DTT.
Detergents (Non-ionic) Polysorbate 20 (Tween 20)0.01 - 0.1% (v/v)Reduces surface-induced aggregation and can help to solubilize existing aggregates.[16]
Polysorbate 80 (Tween 80)0.01 - 0.1% (v/v)Similar to Polysorbate 20.
Chaotropes (at low concentrations) Urea< 1 MCan disrupt hydrophobic interactions that lead to aggregation. Use with caution as higher concentrations will denature the protein.[16]
Guanidine HCl< 0.5 MSimilar to urea, use at low concentrations to disrupt aggregates.

Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol provides a starting point for labeling your protein of interest. Optimization of the dye-to-protein ratio and other conditions may be necessary.

  • Protein Preparation:

    • Dialyze the protein solution against a suitable labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5-9.0) to remove any primary amines (e.g., Tris, glycine) that would compete with the labeling reaction.[18][19]

    • Adjust the protein concentration to 1-5 mg/mL in the labeling buffer.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis.

    • Equilibrate the column or dialysis membrane with your desired storage buffer.

  • Characterization:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and 650 nm (the absorbance maximum for Cy5).

Protocol 2: Detection and Quantification of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

  • Sample Preparation:

    • Filter the protein solution through a 0.1 or 0.22 µm low-protein-binding filter to remove dust and other large particles.

    • Prepare the sample at a concentration of 0.1-1.0 mg/mL in the desired buffer.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature.

    • Perform a blank measurement using the filtered buffer.

  • Data Acquisition:

    • Place the sample in the instrument and acquire the scattering data.

    • Ensure that the count rate is within the optimal range for the detector.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and the polydispersity index (PDI). An increase in Rh and PDI compared to the unlabeled protein is indicative of aggregation.[20][21]

Protocol 3: Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[10][22][23]

  • System Preparation:

    • Choose an SEC column with a pore size appropriate for the size of your protein and its expected aggregates.

    • Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.

  • Sample Preparation:

    • Ensure the sample is in a buffer compatible with the mobile phase.

    • Filter the sample through a 0.22 µm filter if necessary.

  • Chromatographic Run:

    • Inject the protein sample onto the column.

    • Monitor the elution profile using UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

    • Calculate the percentage of each species to quantify the extent of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Dialysis Protein Dialysis (Amine-free buffer) Labeling Labeling Reaction (Optimized Ratio & Temp) Protein_Dialysis->Labeling Reagent_Prep Prepare Cy5 Reagent (in DMSO) Reagent_Prep->Labeling Purification Purification (SEC or Dialysis) Labeling->Purification DLS DLS Analysis Purification->DLS SEC SEC Analysis Purification->SEC Functional_Assay Functional Assay Purification->Functional_Assay

Caption: Experimental workflow for labeling and analysis.

troubleshooting_logic Start Observe Aggregation Visible_Precipitate Visible Precipitate? Start->Visible_Precipitate Soluble_Aggregates Soluble Aggregates (DLS/SEC) Visible_Precipitate->Soluble_Aggregates No Optimize_Labeling Optimize Labeling Conditions: - Lower Protein Concentration - Reduce Dye:Protein Ratio - Adjust pH & Ionic Strength - Lower Temperature Visible_Precipitate->Optimize_Labeling Yes Screen_Additives Screen Stabilizing Additives: - Osmolytes (Glycerol, Sucrose) - Amino Acids (Arginine) - Detergents (Tween 20) Soluble_Aggregates->Screen_Additives Yes Optimize_Storage Optimize Storage: - Add Cryoprotectants - Use Low-Binding Tubes - Minimize Freeze-Thaw Screen_Additives->Optimize_Storage

References

Choosing the right antifade mounting medium for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and use of antifade mounting media for experiments involving N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. It is designed for researchers, scientists, and drug development professionals utilizing this fluorescent molecule in their imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a versatile molecule used in fluorescence-based detection.[1][2][3] It incorporates three key components:

  • Cy5: A bright, far-red fluorescent dye.[4][5]

  • Biotin: A high-affinity tag for binding to streptavidin or avidin.[1][2][3]

  • PEG spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances solubility and minimizes non-specific binding.[1][2][3]

The spectral properties of the Cy5 dye are summarized below:

PropertyValue
Excitation Maximum (λex)~649 nm[1][2][4]
Emission Maximum (λem)~666-667 nm[1][2][4]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ)~0.20 - 0.28[4]

Q2: Why is photobleaching a concern when working with Cy5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[4] This is a significant issue with Cy5, particularly in experiments requiring prolonged or intense light exposure. The primary causes of Cy5 photobleaching include:

  • High Excitation Light Intensity: Increased light intensity accelerates the rate of photochemical damage.[4]

  • Presence of Molecular Oxygen: Excited Cy5 molecules can react with molecular oxygen to produce damaging reactive oxygen species (ROS).[4]

  • Local Chemical Environment: Factors such as pH and the presence of certain molecules can influence photostability.[4]

  • Intrinsic Dye Properties: Cyanine (B1664457) dyes like Cy5 are prone to photoisomerization, a process that can lead to non-fluorescent states.[4]

Q3: What is an antifade mounting medium and why is it essential?

An antifade mounting medium is a solution used to mount coverslips onto microscope slides, which contains chemicals that protect fluorescent dyes from photobleaching.[6] Using an appropriate antifade reagent is crucial for:

  • Preserving the fluorescent signal during imaging.

  • Allowing for longer exposure times and time-lapse experiments.

  • Enabling the acquisition of high-quality, quantifiable data.

  • Protecting the sample for long-term storage and re-analysis.

Q4: How do I choose the right antifade mounting medium for this compound?

Choosing the correct antifade medium is critical for successful imaging. The ideal medium should be compatible with Cy5 and your experimental setup. Key considerations include:

  • Fluorophore Compatibility: Ensure the mounting medium is explicitly stated to be compatible with Cy5 or other cyanine dyes. Some formulations, particularly those containing phenylenediamine, can degrade the fluorescence of Cy dyes.

  • Hardening vs. Non-Hardening:

    • Non-hardening (aqueous) media remain liquid and allow for immediate imaging. The coverslip may need to be sealed with nail polish for long-term storage.[6][7]

    • Hard-setting media solidify over time, providing a permanent seal and often a refractive index closer to that of glass.[8]

  • Refractive Index (RI): For high-resolution microscopy, the RI of the mounting medium should ideally match that of the objective lens immersion oil (typically ~1.515). Mismatched RIs can cause spherical aberration and reduce image quality.

  • Counterstains: Some mounting media are available with counterstains like DAPI or Propidium Iodide (PI) to simultaneously label cell nuclei.[6][9]

Below is a comparison of popular commercial antifade mounting media compatible with Cy5:

ProductTypeKey Features
VECTASHIELD® Antifade Mounting Medium Non-hardening (aqueous)Compatible with Cy5 and super-resolution techniques like STORM and STED.[6][7] Refractive index of 1.45.[6][7]
ProLong™ Diamond Antifade Mountant Hard-settingOffers high photobleaching protection for Cy5. Cures at room temperature.
ProLong™ Live Antifade Reagent Reagent for live cellsReduces photobleaching during live-cell imaging and is compatible with Cy5.[10]
Fluoroshield™ Non-hardening (aqueous)Formulated to prevent photobleaching of a wide range of dyes, including Cy5. Does not contain phenylenediamine.
MightyMount™ Antifade Mounting Medium Hard-setting and Aqueous versions availablePrevents photobleaching of fluorescent proteins and dyes.[9]

Troubleshooting Guide

Problem 1: Rapid loss of Cy5 signal during imaging.

  • Possible Cause: Photobleaching due to high laser power or extended exposure.

  • Solution:

    • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Use a High-Quality Antifade Reagent: Ensure your mounting medium is fresh and specified to be compatible with Cy5.

    • Oxygen Scavenging System: For demanding applications, consider adding an oxygen scavenger system (e.g., glucose oxidase/catalase) to your imaging buffer, especially for live-cell imaging.

Problem 2: Weak initial Cy5 fluorescence signal.

  • Possible Cause: Suboptimal labeling, low concentration of the target molecule, or quenching.

  • Solution:

    • Optimize Labeling Protocol: Perform a titration to determine the optimal concentration of this compound for your experiment. Over-labeling can lead to self-quenching.[4]

    • Check Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for Cy5 (Excitation: ~620-650 nm, Emission: ~660-710 nm).

    • Confirm Target Expression: Verify the presence and accessibility of your target molecule using an alternative method if possible.

Problem 3: High background fluorescence.

  • Possible Cause: Non-specific binding of the fluorescent probe or autofluorescence from the sample or mounting medium.

  • Solution:

    • Blocking: Use an appropriate blocking buffer (e.g., BSA or serum) to minimize non-specific binding. The PEG spacer in the molecule is designed to reduce this, but proper blocking is still important.[3]

    • Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent probe.

    • Use a Low-Autofluorescence Medium: Some mounting media are specifically formulated for low background.

    • Spectral Unmixing: If autofluorescence is a significant issue, use spectral imaging and linear unmixing to separate the specific Cy5 signal from the background.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining and Mounting

  • Cell/Tissue Preparation: Prepare your cells or tissue sections on microscope slides or coverslips according to your standard protocol (fixation, permeabilization, etc.).

  • Blocking: Incubate the sample with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with your primary antibody diluted in blocking buffer for the recommended time and temperature.

  • Washing: Wash the sample three times with a wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.

  • Streptavidin-Cy5 Incubation: If using an indirect detection method with a biotinylated primary or secondary antibody, incubate with streptavidin conjugated to your this compound probe. If the probe is directly conjugated to a detection molecule, apply it at this step.

  • Washing: Repeat the washing steps as in step 4.

  • Mounting:

    • Carefully remove the excess wash buffer from the slide, being careful not to let the sample dry out.

    • Add a single drop of your chosen antifade mounting medium to the sample.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • For non-hardening media, you may wish to seal the edges of the coverslip with nail polish after imaging. For hard-setting media, allow it to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).

  • Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for Cy5. Store the slide at 4°C, protected from light.[6]

Protocol 2: Evaluating Photostability of Cy5 with Different Antifade Media

  • Sample Preparation: Prepare identical samples stained with this compound.

  • Mounting: Mount each sample with a different antifade medium you wish to compare.

  • Image Acquisition:

    • Select a field of view with representative staining.

    • Set the microscope to acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).

    • Use consistent settings for laser power, exposure time, and gain for all samples.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained structures in a defined region of interest (ROI) for each image in the time series.

    • Normalize the intensity of each time point to the intensity of the first time point.

    • Plot the normalized fluorescence intensity against time for each mounting medium. The medium that shows the slowest decay in fluorescence intensity provides the best photoprotection.

Visual Guides

Antifade_Selection_Workflow start Start: Need to mount Cy5-labeled sample exp_type Live or Fixed Cell Imaging? start->exp_type fixed_choice Choose Fixed Cell Antifade Medium exp_type->fixed_choice Fixed live_choice Choose Live Cell Antifade Reagent (e.g., ProLong Live) exp_type->live_choice Live hardening Hardening or Non-hardening? fixed_choice->hardening mount Mount Sample live_choice->mount hardening_yes Hard-setting Medium (e.g., ProLong Diamond) hardening->hardening_yes Hardening hardening_no Non-hardening Medium (e.g., VECTASHIELD) hardening->hardening_no Non-hardening counterstain Need Counterstain? hardening_yes->counterstain hardening_no->counterstain counterstain_yes Select Medium with DAPI or PI counterstain->counterstain_yes Yes counterstain_no Select Medium without Counterstain counterstain->counterstain_no No resolution High-Resolution Microscopy? counterstain_yes->resolution counterstain_no->resolution resolution_yes Check Refractive Index (match to objective) resolution->resolution_yes Yes resolution->mount No resolution_yes->mount image Proceed to Imaging mount->image Photobleaching_Troubleshooting start Problem: Rapid Signal Loss (Photobleaching) q1 Is Laser Power Optimized? start->q1 a1_no Reduce Laser Power to Minimum Necessary q1->a1_no No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no->q2 a2_no Reduce Exposure Time q2->a2_no No q3 Is Antifade Medium Fresh and Cy5-Compatible? q2->q3 Yes a2_yes Yes a2_no->q3 a3_no Replace with Fresh, Appropriate Antifade q3->a3_no No q4 Consider Advanced Options: - Oxygen Scavengers - More Photostable Dye q3->q4 Yes a3_yes Yes

References

Validation & Comparative

Comparative Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Sulfo-Cy5-PEG3-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two commonly used biotinylated cyanine (B1664457) dye reagents, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Sulfo-Cy5-PEG3-biotin. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.

Molecular Structure and Key Differences

At their core, both molecules offer a Cy5 fluorophore for detection and a biotin (B1667282) moiety for binding to streptavidin-based conjugates. The primary distinctions lie in the nature and length of the polyethylene (B3416737) glycol (PEG) linkers and the presence of a sulfonate group in one of the molecules.

  • This compound: This molecule features two distinct PEG linkers: a PEG4 chain attached to the Cy5 core and a PEG3 chain linking biotin. The total PEG length is seven units.

  • Sulfo-Cy5-PEG3-biotin: This reagent incorporates a sulfonate group (SO3-) on the Cy5 dye, significantly increasing its hydrophilicity. It utilizes a single PEG3 linker to connect the sulfo-Cy5 fluorophore to the biotin tag.

The presence of the sulfo group in Sulfo-Cy5-PEG3-biotin is the most critical difference, rendering it highly water-soluble and generally impermeable to live cell membranes. The slightly longer PEG chain in this compound may offer a greater spatial separation between the fluorophore and the biotin tag.

Physicochemical and Spectroscopic Properties

The Cy5 fluorophore is a bright and photostable dye, making it suitable for a wide range of fluorescence-based applications. The core spectroscopic properties remain largely consistent between the two molecules.

PropertyThis compoundSulfo-Cy5-PEG3-biotinData Source(s)
Excitation Maximum (λex) ~650 nm~646 nm
Emission Maximum (λem) ~670 nm~662 nm
Molar Extinction Coefficient ~250,000 cm-1M-1~250,000 cm-1M-1
Solubility Moderately soluble in aqueous buffersHighly soluble in aqueous buffersInferred from sulfo-group presence
Cell Permeability Potentially membrane-permeableGenerally membrane-impermeableInferred from sulfo-group presence

Performance in Common Applications

The choice between these two reagents will largely depend on the specific experimental context.

ApplicationRecommended ReagentRationale
Extracellular Labeling & Flow Cytometry Sulfo-Cy5-PEG3-biotinThe high water solubility and membrane impermeability ensure that labeling is restricted to the cell surface, minimizing non-specific intracellular uptake and background fluorescence.
Intracellular Labeling of Fixed and Permeabilized Cells BothIn fixed and permeabilized cells, membrane integrity is compromised, allowing both reagents to access intracellular targets. The choice may come down to cost and availability.
Streptavidin-based Assays (e.g., ELISA, Western Blot) BothBoth reagents will perform well in these in vitro assays. The higher solubility of Sulfo-Cy5-PEG3-biotin may be advantageous in certain buffer systems.
Live-Cell Imaging (Internal Targets) This compoundThe absence of the charged sulfo group may allow for some degree of passive diffusion across live cell membranes, although this is not guaranteed and should be empirically determined.

Experimental Protocols

Below is a generalized protocol for immunofluorescence staining of cell surface proteins using a biotinylated secondary antibody followed by detection with a Cy5-biotin conjugate.

Protocol: Cell Surface Staining for Flow Cytometry

  • Cell Preparation: Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Primary Antibody Incubation: Resuspend cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate with the primary antibody specific for the cell surface target for 30 minutes at 4°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.

  • Biotinylated Secondary Antibody Incubation: Resuspend the cell pellet in blocking buffer and incubate with a biotinylated secondary antibody (e.g., biotinylated anti-mouse IgG) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Cy5-Biotin Conjugate Incubation: Resuspend the cell pellet in blocking buffer and incubate with either this compound or Sulfo-Cy5-PEG3-biotin at a concentration of 1-5 µg/mL for 20-30 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with ice-cold PBS.

  • Analysis: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Visual Representations

Caption: Molecular structures of the two biotinylated Cy5 reagents.

start Start: Cell Sample primary_ab Incubate with Primary Antibody start->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Biotinylated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 cy5_biotin Incubate with Cy5-Biotin Conjugate (e.g., Sulfo-Cy5-PEG3-biotin) wash2->cy5_biotin wash3 Wash cy5_biotin->wash3 analysis Analyze (e.g., Flow Cytometry) wash3->analysis

Caption: Workflow for cell surface immunofluorescence staining.

A Head-to-Head Comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Biotin-4-Fluorescein for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of a wide range of biological assays. This guide provides an objective comparison of two commonly used biotinylated fluorescent labels: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and biotin-4-fluorescein. The comparison covers their chemical and physical properties, performance in key applications, and detailed experimental protocols to assist in making an informed decision for your specific research needs.

This guide presents a detailed analysis of two biotinylated fluorescent probes, highlighting their distinct characteristics and suitability for various research applications. This compound is a modern probe featuring a Cy5 dye and a polyethylene (B3416737) glycol (PEG) linker, offering benefits in solubility and reduced non-specific binding. In contrast, biotin-4-fluorescein is a classic probe that combines biotin (B1667282) with the well-established fluorescein (B123965) dye.

I. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and biotin-4-fluorescein is presented in Table 1. The most notable differences lie in their fluorophores, which dictate their spectral properties and, consequently, their suitability for different detection systems and multiplexing capabilities. This compound, with its Cy5 fluorophore, exhibits excitation and emission in the far-red spectrum, which is often advantageous for minimizing background fluorescence from biological samples.[1] Biotin-4-fluorescein, on the other hand, operates in the green part of the spectrum. The presence of a PEG linker in this compound enhances its hydrophilicity and provides a spacer arm that can reduce steric hindrance in binding assays.[1][2]

PropertyThis compoundBiotin-4-Fluorescein
Molecular Weight ~982.72 g/mol ~644.69 g/mol
Fluorophore Cyanine (B1664457) 5 (Cy5)Fluorescein
Excitation Max. ~649 nm[2]~494 nm
Emission Max. ~667 nm~518 nm[3]
Quantum Yield Not specified for this conjugate (Cy5 is generally ~0.2 in aqueous solution)~0.79-0.95[4]
Linker PEG4 and PEG3None
Solubility High in aqueous media[1]Soluble in DMSO, DMF

II. Performance Comparison

The performance of these two probes is application-dependent. Key performance characteristics are summarized in Table 2.

Performance MetricThis compoundBiotin-4-Fluorescein
Binding Affinity High (Biotin-Streptavidin Kd ~10⁻¹⁴ M)High (Biotin-Streptavidin Kd ~10⁻¹⁴ M)
Fluorescence Change upon Binding Generally stable fluorescence84-88% fluorescence quenching upon binding to streptavidin[4][5]
Photostability Moderate (Cy5 is susceptible to photobleaching)[6]Lower (Fluorescein is known for rapid photobleaching)[7]
pH Sensitivity Fluorescence is pH-independent from pH 4 to 10[8]Fluorescence is pH-dependent (decreases at pH < 7)
Background Fluorescence Lower, due to far-red emissionHigher, due to emission in the green spectrum where cellular autofluorescence is more common
Signal-to-Noise Ratio Potentially higher in biological samples due to lower backgroundCan be lower due to higher background and photobleaching

III. Experimental Protocols and Workflows

To provide a practical comparison, detailed experimental protocols for key applications are provided below. These protocols are designed to highlight the differences in handling and application of the two probes.

A. Quantification of Streptavidin Binding Sites

This experiment aims to determine the concentration of active streptavidin in a solution using the fluorescent properties of the biotinylated probes.

Experimental Workflow:

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Prepare Streptavidin Solution Prepare Streptavidin Solution Incubate Streptavidin with Probe Dilutions Incubate Streptavidin with Probe Dilutions Prepare Streptavidin Solution->Incubate Streptavidin with Probe Dilutions Prepare Probe Stock Solution Prepare Probe Stock Solution Serial Dilution of Probe Serial Dilution of Probe Serial Dilution of Probe->Incubate Streptavidin with Probe Dilutions Measure Fluorescence Measure Fluorescence Incubate Streptavidin with Probe Dilutions->Measure Fluorescence Plot Fluorescence vs. Concentration Plot Fluorescence vs. Concentration Measure Fluorescence->Plot Fluorescence vs. Concentration Determine Saturation Point Determine Saturation Point Plot Fluorescence vs. Concentration->Determine Saturation Point

Caption: Workflow for quantifying streptavidin binding sites.

Protocol for Biotin-4-Fluorescein:

  • Prepare a 1 µM streptavidin solution in phosphate-buffered saline (PBS), pH 7.4.

  • Prepare a 10 µM stock solution of biotin-4-fluorescein in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the biotin-4-fluorescein stock solution in PBS to obtain concentrations ranging from 10 µM to 1 nM.

  • In a 96-well black plate, add 50 µL of the 1 µM streptavidin solution to each well.

  • Add 50 µL of each biotin-4-fluorescein dilution to the wells containing streptavidin. Include a control with PBS instead of streptavidin.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence using a plate reader with excitation at ~494 nm and emission at ~518 nm.

  • Plot the fluorescence intensity against the concentration of biotin-4-fluorescein. The fluorescence will be quenched until the streptavidin binding sites are saturated. The point at which the fluorescence begins to increase linearly corresponds to the saturation of binding sites, allowing for the calculation of the active streptavidin concentration.[5][9]

Protocol for this compound:

  • Prepare a 1 µM streptavidin solution in PBS, pH 7.4.

  • Prepare a 10 µM stock solution of this compound in deionized water.

  • Perform serial dilutions of the this compound stock solution in PBS to obtain concentrations ranging from 10 µM to 1 nM.

  • In a 96-well black plate, add 50 µL of the 1 µM streptavidin solution to each well.

  • Add 50 µL of each this compound dilution to the wells containing streptavidin. Include a control with PBS instead of streptavidin.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence using a plate reader with excitation at ~649 nm and emission at ~667 nm.

  • Plot the fluorescence intensity against the concentration of this compound. In this case, the fluorescence is expected to increase and then plateau as the binding sites become saturated.

B. Flow Cytometry: Indirect Staining of Cell Surface Antigens

This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin conjugate for the detection of a cell surface antigen.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Harvest and Wash Cells Harvest and Wash Cells Block Fc Receptors Block Fc Receptors Harvest and Wash Cells->Block Fc Receptors Incubate with Biotinylated Primary Antibody Incubate with Biotinylated Primary Antibody Block Fc Receptors->Incubate with Biotinylated Primary Antibody Wash Wash Incubate with Biotinylated Primary Antibody->Wash Incubate with Fluorescent Streptavidin Incubate with Fluorescent Streptavidin Wash->Incubate with Fluorescent Streptavidin Resuspend in FACS Buffer Resuspend in FACS Buffer Incubate with Fluorescent Streptavidin->Resuspend in FACS Buffer Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Resuspend in FACS Buffer->Acquire Data on Flow Cytometer

Caption: Workflow for indirect flow cytometry staining.

Protocol:

  • Harvest cells and wash them with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

  • Resuspend cells at a concentration of 1x10⁶ cells/100 µL in FACS buffer.

  • Block Fc receptors by incubating cells with an Fc blocking reagent for 10-15 minutes on ice.

  • Add the biotinylated primary antibody at the predetermined optimal concentration and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Prepare streptavidin conjugates: Dilute streptavidin-Cy5 or streptavidin-fluorescein (or a secondary antibody against fluorescein) in FACS buffer.

  • Resuspend the cell pellet in the fluorescent streptavidin solution and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice as in step 5.

  • Resuspend the final cell pellet in 500 µL of FACS buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for Cy5 or fluorescein.[10][11][12]

C. PROTAC-Mediated Protein Degradation Assay (Proximity Biotinylation)

This workflow outlines the use of a biotinylated probe in a PROTAC (Proteolysis Targeting Chimera) context to monitor the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase) or to enrich for ubiquitinated proteins.

Signaling Pathway:

Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Biotinylated Probe Biotinylated Probe Ubiquitination->Biotinylated Probe Binds to ubiquitinated protein Streptavidin Beads Streptavidin Beads Biotinylated Probe->Streptavidin Beads Enrichment Enrichment Streptavidin Beads->Enrichment

Caption: PROTAC-mediated protein degradation and enrichment workflow.

Protocol:

  • Treat cells with the PROTAC of interest for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.

  • Incubate the cell lysate with this compound or biotin-4-fluorescein to label the protein of interest (if the PROTAC itself is not biotinylated) or to a component of the degradation machinery that has been engineered to be biotinylated.

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.[13]

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blotting to detect the target protein, E3 ligase, and ubiquitination status. The fluorescence of the probe can be used for direct visualization on the blot if using an appropriate imaging system.[14][15]

IV. Conclusion

The choice between this compound and biotin-4-fluorescein depends heavily on the specific experimental requirements.

Choose this compound if:

  • Your application requires excitation in the far-red spectrum to minimize autofluorescence.

  • You are performing multiplexing experiments with other fluorophores in the blue and green channels.

  • High aqueous solubility and reduced non-specific binding are critical.

  • Your experimental conditions involve a wide pH range.

Choose biotin-4-fluorescein if:

  • You are using standard fluorescence microscopy or flow cytometry equipment with blue laser excitation.

  • Your primary application is the quantification of biotin-binding sites through its fluorescence quenching property.

  • Photobleaching can be managed in your experimental setup.

  • The experiment is conducted at a physiological pH above 7.

Ultimately, for novel applications, it is recommended to empirically test both probes to determine which provides the optimal performance and signal-to-noise ratio for your specific experimental conditions.

References

The Crucial Role of PEG Linker Length in Biotin-Cy5 Probe Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately designed molecular probes is paramount for generating reliable and reproducible experimental data. Biotin-Cy5 probes, valued for the high-affinity biotin-streptavidin interaction and the intense fluorescence of the Cy5 dye, are workhorses in a multitude of applications, including fluorescence microscopy, flow cytometry, and pull-down assays. A critical, yet often overlooked, design element of these probes is the polyethylene (B3416737) glycol (PEG) linker separating the biotin (B1667282) and Cy5 moieties. This guide provides a comprehensive comparison of how PEG linker length impacts the performance of biotin-Cy5 probes, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.

Impact of PEG Linker Length on Probe Performance

The length of the PEG linker plays a pivotal role in the functionality of a biotin-Cy5 probe by influencing several key performance metrics:

  • Binding Affinity and Steric Hindrance: The primary function of the PEG linker is to provide a flexible spacer that allows the biotin and Cy5 molecules to interact with their respective binding partners (streptavidin and the target molecule) with minimal steric hindrance. A linker that is too short may not provide sufficient separation, leading to reduced binding affinity of biotin to streptavidin or impaired recognition of the target by a Cy5-labeled antibody. Conversely, an excessively long linker might lead to increased non-specific binding or undesirable interactions with other molecules.

  • Solubility and Aggregation: PEG is a hydrophilic polymer that can significantly enhance the aqueous solubility of the probe. This is particularly important for the hydrophobic Cy5 dye, helping to prevent aggregation and ensure the probe remains in a monomeric, fluorescently active state. The length of the PEG chain can influence the overall hydrophilicity of the probe.

  • Signal-to-Noise Ratio: An optimized PEG linker length can contribute to a higher signal-to-noise ratio in imaging applications. By minimizing non-specific binding and ensuring efficient binding to the target, the specific signal is enhanced relative to the background fluorescence.

Quantitative Comparison of Biotin-Cy5 Probes with Varying PEG Linker Lengths

While a definitive, universally optimal PEG linker length does not exist and is often application-dependent, the following table summarizes expected performance characteristics based on available data and theoretical considerations. The data presented is a synthesis of findings from multiple studies and should be considered as a guideline for probe selection.

PEG Linker LengthNumber of PEG Units (n)Approximate Length (Å)Binding Affinity (to Streptavidin)Fluorescence IntensityNon-Specific BindingRecommended Applications
Short 2-410-18May be reduced due to steric hindranceHighLowApplications where the target is easily accessible.
Medium 5-820-33Optimal, balances flexibility and reachHighLow to ModerateGeneral purpose, including cellular imaging and pull-down assays.[1]
Long 12+45+Generally high, but may decrease with excessive lengthMay be reduced due to quenching or conformational changesCan be higher due to increased flexibility and potential for entanglementProbing complex or sterically hindered targets.

Note: The exact performance of a probe can also be influenced by the specific conjugation chemistry and the nature of the target molecule.

Experimental Protocols

To empirically determine the optimal biotin-Cy5 probe for your specific application, the following experimental protocols can be adapted.

Experimental Protocol 1: Comparison of Staining Performance in Fluorescence Microscopy

Objective: To visually and quantitatively compare the staining efficiency and signal-to-noise ratio of biotin-Cy5 probes with different PEG linker lengths in cultured cells.

Materials:

  • Cells expressing the target of interest (e.g., HeLa cells overexpressing a specific cell surface receptor).

  • Primary antibody specific to the target of interest.

  • Biotinylated secondary antibody.

  • Biotin-PEGn-Cy5 probes with varying PEG linker lengths (e.g., n=2, 4, 8, 12).

  • Streptavidin-Cy5 conjugate (as a control).

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if the target is intracellular).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Mounting medium with DAPI.

  • Fluorescence microscope with appropriate filter sets for DAPI and Cy5.

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.

    • Wash the cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If the target is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating the cells with blocking buffer for 30 minutes at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

  • Probe Incubation:

    • Incubate the cells with the different biotin-PEGn-Cy5 probes and the streptavidin-Cy5 control, each diluted to the same concentration in blocking buffer, for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium with DAPI.

    • Acquire images using a fluorescence microscope. Ensure that the imaging parameters (e.g., exposure time, laser power) are kept constant for all samples.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the Cy5 signal in a defined region of interest (e.g., the cell membrane or a specific organelle) for each probe.

    • Measure the background fluorescence in an area without cells.

    • Calculate the signal-to-noise ratio (SNR) for each probe by dividing the mean fluorescence intensity of the signal by the mean fluorescence intensity of the background.

Experimental Protocol 2: Streptavidin Pull-Down Assay to Evaluate Capture Efficiency

Objective: To compare the efficiency of biotin-Cy5 probes with different PEG linker lengths in capturing a target protein from a cell lysate.

Materials:

  • Cell lysate containing the biotinylated target protein.

  • Biotin-PEGn-Cy5 probes with varying PEG linker lengths (e.g., n=2, 4, 8, 12).

  • Streptavidin-conjugated magnetic beads.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween 20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Magnetic rack.

  • SDS-PAGE gels and Western blotting apparatus.

  • Antibody against the target protein.

Procedure:

  • Preparation of Cell Lysate:

    • Lyse cells expressing the biotinylated target protein using lysis buffer.

    • Clarify the lysate by centrifugation.

  • Probe Incubation:

    • Incubate a fixed amount of cell lysate with each of the biotin-PEGn-Cy5 probes for 1-2 hours at 4°C with gentle rotation.

  • Capture with Streptavidin Beads:

    • Add pre-washed streptavidin-conjugated magnetic beads to each lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads.

    • Remove the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution:

    • Elute the captured proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody against the target protein to detect the amount of captured protein for each probe.

    • Quantify the band intensities to compare the capture efficiency of the different probes.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_microscopy Fluorescence Microscopy Workflow cluster_pulldown Pull-Down Assay Workflow cell_prep Cell Preparation (Culture, Fix, Permeabilize) blocking_microscopy Blocking cell_prep->blocking_microscopy primary_ab Primary Antibody Incubation blocking_microscopy->primary_ab secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab probe_incubation_microscopy Biotin-PEGn-Cy5 Probe Incubation secondary_ab->probe_incubation_microscopy imaging Imaging & Analysis probe_incubation_microscopy->imaging lysate_prep Cell Lysate Preparation probe_incubation_pulldown Biotin-PEGn-Cy5 Probe Incubation lysate_prep->probe_incubation_pulldown bead_capture Streptavidin Bead Capture probe_incubation_pulldown->bead_capture washing Washing bead_capture->washing elution Elution washing->elution analysis SDS-PAGE & Western Blot elution->analysis

Caption: Experimental workflows for comparing biotin-Cy5 probes.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and activates

Caption: Simplified EGFR signaling pathway.

By carefully considering the impact of the PEG linker length and empirically testing a range of probes, researchers can significantly enhance the quality and reliability of their experimental results, leading to more robust and impactful scientific discoveries.

References

A Comparative Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of the performance of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 with alternative fluorescent probes, supported by key photophysical data and standardized experimental protocols.

Quantitative Performance Comparison

The brightness of a fluorophore is a critical metric for assessing its performance and is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and its common alternative, Alexa Fluor 647, conjugated with similar linkers for biotinylation.

Propertysulfo-Cyanine5-PEG3-biotin¹Cy5 NHS Ester²Alexa Fluor 647 Conjugate³
Excitation Maximum (nm) 646648650
Emission Maximum (nm) 662671668
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 271,000250,000270,000
Quantum Yield (Φ) 0.28~0.27~0.33
Calculated Brightness (ε x Φ) 75,88067,50089,100

¹Data for the structurally similar molecule sulfo-Cyanine5-PEG3-biotin.[1][2] ²Generic data for Cy5 NHS ester.[3] ³Typical data for Alexa Fluor 647 conjugates.

Note: The brightness of Cy5 conjugates can be significantly affected by the degree of labeling (DOL), with higher DOLs often leading to self-quenching and a decrease in fluorescence.[4][5][6] Alexa Fluor 647 has been reported to be less susceptible to this phenomenon, resulting in brighter conjugates, especially at high DOL.[4][5][6]

Performance Insights

This compound is a well-established far-red fluorescent probe that offers a good combination of spectral properties and biotin (B1667282) functionality for specific targeting. The inclusion of PEG (polyethylene glycol) linkers in its structure enhances water solubility and reduces non-specific binding, which is advantageous in complex biological samples.[7][8][9]

However, when compared to alternatives such as Alexa Fluor 647, Cy5 derivatives can exhibit lower quantum yields and are more prone to photobleaching and self-quenching at high conjugation densities.[4][5] For demanding applications requiring the highest sensitivity and photostability, Alexa Fluor 647 conjugates often provide a performance advantage.[5]

Experimental Protocols

To ensure accurate and reproducible comparisons of fluorescent probes, standardized experimental protocols are essential. The following section details the methodology for determining the relative fluorescence quantum yield.

Relative Quantum Yield Determination

The relative fluorescence quantum yield is a widely accepted method for characterizing the efficiency of a fluorophore's light emission.[][11] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., a dye with a known quantum yield in the same spectral region)

  • Appropriate solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where biotinylated fluorescent probes like this compound are utilized.

experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection cells Cells/Tissue primary_ab Biotinylated Primary Antibody cells->primary_ab Incubate wash1 Wash primary_ab->wash1 streptavidin_cy5 Streptavidin-Cy5 Conjugate wash1->streptavidin_cy5 Incubate wash2 Wash streptavidin_cy5->wash2 imaging Fluorescence Microscopy/ Flow Cytometry wash2->imaging

Indirect Immunofluorescence Staining Workflow.

signaling_pathway receptor Cell Surface Receptor internalization Receptor-Mediated Endocytosis receptor->internalization ligand Biotinylated Ligand ligand->receptor streptavidin_cy5 Streptavidin-Cy5 streptavidin_cy5->ligand Binds endosome Endosome internalization->endosome signaling Downstream Signaling endosome->signaling

Receptor Internalization Assay using Biotin-Streptavidin System.

References

A Comparative Guide to the Photostability of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Other Cyanine 5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the photostability of the chosen fluorophore is a critical parameter influencing experimental success and data reliability. Cyanine (B1664457) 5 (Cy5) and its derivatives are widely used far-red dyes, valued for their emission spectra which minimize autofluorescence in biological samples. This guide provides an objective comparison of the photostability of a specific biotinylated and PEGylated Cy5 derivative, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, with other commonly used Cy5 dyes and their alternatives.

Executive Summary

This compound is a functionalized cyanine 5 dye designed for specific applications requiring biotin-streptavidin binding and enhanced aqueous solubility through PEGylation. While direct, head-to-head photostability data for this specific molecule is not extensively published, its core Cy5 structure dictates its fundamental photobleaching characteristics. The consensus in the scientific literature is that the photostability of this modified Cy5 is comparable to the parent Cy5 dye. For applications demanding high photostability, alternative fluorophores such as Alexa Fluor 647 have demonstrated superior performance.

Photostability Comparison: Quantitative Data

The following table summarizes available quantitative data comparing the photostability of the parent Cy5 dye with a well-established, more photostable alternative, Alexa Fluor 647. This comparison serves as a benchmark for understanding the relative performance of Cy5-based fluorophores.

FluorophoreRemaining Fluorescence After Prolonged IlluminationReference
Cy555%[1]
Alexa Fluor 64780%[1]

Note: The photostability of this compound is expected to be in a similar range to that of the parent Cy5, as the polyethylene (B3416737) glycol (PEG) and biotin (B1667282) modifications primarily influence solubility and binding affinity, respectively, rather than the inherent photophysics of the cyanine core.[2]

Factors Influencing Photostability

The photostability of a fluorophore is its ability to resist photobleaching, the irreversible destruction of its fluorescent properties upon exposure to excitation light. Several factors can influence the photostability of Cy5 dyes:

  • Molecular Structure: The inherent chemical structure of the dye is the primary determinant of its photostability.

  • Local Chemical Environment: The immediate surroundings of the fluorophore, including the molecule it is conjugated to and the solvent, can impact its photostability.

  • Excitation Light Intensity: Higher intensity light sources lead to faster photobleaching.

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including Cy5.

  • Triplet State Quenchers: The addition of certain chemical compounds, known as triplet state quenchers (TSQs), can significantly enhance the photostability of Cy5 by preventing the formation of reactive oxygen species.[3][4]

The PEG linkers in this compound are primarily included to increase its solubility in aqueous buffers and to provide a flexible spacer between the biotin and the dye.[2] While this modification is crucial for many biological applications, it is not expected to significantly enhance the photostability of the Cy5 core.

Alternatives to Standard Cy5 Dyes

For applications requiring extended imaging times or high-intensity illumination, several alternative fluorophores in the same spectral region offer improved photostability:

  • Alexa Fluor 647: As demonstrated in the table above, Alexa Fluor 647 is significantly more photostable than Cy5.[1][5][6] It is often considered the gold standard for applications demanding high performance.

  • DyLight 650: This dye is another commercially available alternative with spectral properties similar to Cy5 and is marketed as having superior photostability.

  • iFluor 647: This family of dyes is also designed as a direct replacement for Cy5 with claims of improved fluorescence and photostability.

Experimental Protocols

To enable researchers to perform their own comparative photostability studies, a detailed experimental protocol for measuring photobleaching is provided below.

Protocol for Measuring Fluorophore Photostability

This protocol outlines a method for comparing the photostability of different fluorophores under controlled conditions using a fluorescence microscope.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Microscope slides and coverslips.

  • Solutions of the fluorophores to be tested at equivalent concentrations and in the same buffer.

  • Mounting medium (with or without antifade reagents, depending on the experimental question).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the fluorophore solutions. For conjugated dyes, it is recommended to immobilize the labeled molecules on the slide to prevent diffusion out of the field of view. For a biotinylated dye like this compound, this can be achieved by coating the slide with streptavidin.

    • Ensure that the samples are mounted in the same medium and at a similar density of fluorophores.

  • Image Acquisition:

    • Locate a field of view with a representative population of fluorophores.

    • Set the microscope parameters (excitation intensity, exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all samples being compared.

    • Acquire a time-lapse series of images of the same field of view. The duration of the time-lapse and the interval between frames will depend on the photobleaching rate of the dyes being tested. A typical experiment might involve acquiring an image every 5-10 seconds for several minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) around the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophores and subtracting this value from the ROI measurements.

    • Normalize the fluorescence intensity of each time point to the initial intensity (the first frame).

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching profile of the fluorophore.

    • The rate of decay of the fluorescence signal is inversely proportional to the photostability of the dye.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for comparing fluorophore photostability.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorophore Solutions prep2 Immobilize on Slide prep1->prep2 prep3 Mount with Coverslip prep2->prep3 acq1 Set Constant Imaging Parameters prep3->acq1 acq2 Acquire Time-Lapse Series acq1->acq2 an1 Measure ROI Intensity acq2->an1 an2 Background Correction an1->an2 an3 Normalize to Initial Intensity an2->an3 an4 Plot Photobleaching Curve an3->an4 conclusion Determine Relative Photostability an4->conclusion Compare Decay Rates

Caption: Experimental workflow for photostability comparison.

Conclusion

The photostability of this compound is primarily governed by its core Cy5 structure and is expected to be similar to that of other standard Cy5 dyes. While the PEG and biotin modifications are essential for its intended applications in bioassays, they do not inherently confer enhanced photostability. For research that demands high resistance to photobleaching, particularly for long-term imaging or single-molecule studies, alternative fluorophores such as Alexa Fluor 647 offer a demonstrably more robust performance. Researchers are encouraged to perform their own in-application photostability comparisons using the provided protocol to determine the most suitable fluorophore for their specific experimental needs.

References

Validating the Specificity of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug discovery, the precise detection and tracking of biomolecules are paramount. Fluorescent labeling reagents are indispensable tools in this pursuit, and among them, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 has emerged as a versatile option for a range of applications, including Proteolysis Targeting Chimeras (PROTACs) and biotin-binding site detection.[1][2] This guide provides a comprehensive comparison of this compound with alternative labeling strategies, focusing on the critical aspect of labeling specificity. We present supporting experimental data and detailed protocols to empower researchers to make informed decisions for their specific needs.

The core structure of this compound features a Cy5 fluorescent dye, a biotin (B1667282) molecule for high-affinity binding to streptavidin or avidin, and polyethylene (B3416737) glycol (PEG) linkers.[3][4] The inclusion of PEG chains is a key design feature aimed at enhancing aqueous solubility and, crucially, minimizing non-specific interactions, thereby improving the overall performance and stability of the labeled molecule.[4]

The Imperative of Specificity in Fluorescent Labeling

The validity of any experiment relying on fluorescent labeling hinges on the specificity of the probe. Non-specific binding, where the fluorescent probe adheres to unintended targets, can lead to false-positive signals, inaccurate quantification, and misinterpretation of results. This is particularly critical in applications such as fluorescence microscopy, flow cytometry, and high-content screening, where the signal-to-noise ratio directly impacts data quality.

Comparative Analysis of Fluorescent Labeling Reagents

To provide a clear comparison, the following table summarizes key performance indicators for this compound and common alternative fluorescent labeling reagents. The data presented is a synthesis of typical performance characteristics and may vary depending on the specific experimental conditions.

FeatureThis compoundBiotin-PEG-TAMRABiotin-PEG-FITCStreptavidin-Alexa Fluor 647
Excitation Max (nm) ~649[3]~546[5]~495[6]~651[7]
Emission Max (nm) ~667[3]~565[5]~515[6]~667[7]
Primary Binding Partner Streptavidin/AvidinStreptavidin/AvidinStreptavidin/AvidinBiotinylated molecules
Key Advantages PEG linkers reduce non-specific binding; Far-red emission minimizes cellular autofluorescence.Well-established fluorophore with good photostability.Cost-effective and widely used.High affinity and specificity of streptavidin-biotin interaction.[3]
Potential Disadvantages Higher cost compared to some alternatives.Spectral overlap with other common fluorophores.Lower photostability and pH sensitivity compared to modern dyes.Can bind to endogenous biotin; larger size may cause steric hindrance.
Typical Signal-to-Noise HighModerate to HighModerateHigh

Experimental Protocols for Validating Labeling Specificity

To ensure the reliability of experimental data, it is crucial to validate the specificity of the chosen fluorescent label. Below are detailed protocols for key experiments designed to assess the binding specificity of this compound and other biotinylated fluorescent probes.

In-Cell Western™ for Quantifying Specific Binding

The In-Cell Western™ assay allows for the quantification of protein levels in fixed cells within a microplate format, providing a high-throughput method to assess probe specificity.[1][2]

Principle: This method quantifies the specific binding of the biotinylated fluorescent probe to its target (e.g., a protein of interest recognized by a biotinylated antibody, which is then detected by fluorescently-labeled streptavidin, or in this case, the direct binding of the biotin-Cy5 probe to streptavidin-conjugated targets). Competition with unlabeled biotin is used to determine the level of non-specific binding.

Protocol:

  • Cell Seeding: Seed cells of interest in a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Following fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.

  • Labeling:

    • Total Binding: Incubate cells with a working concentration of this compound (e.g., 1-10 µg/mL) in blocking buffer for 1 hour at room temperature, protected from light.

    • Non-Specific Binding: In a parallel set of wells, co-incubate the cells with the same concentration of this compound and a high concentration of unlabeled biotin (e.g., 100-fold molar excess).

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 to remove unbound probe.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The specific binding is calculated by subtracting the fluorescence intensity of the non-specific binding wells from the total binding wells.

Expected Outcome: A significant reduction in fluorescence intensity in the wells co-incubated with excess unlabeled biotin indicates high specificity of the this compound probe.

Flow Cytometry for Single-Cell Specificity Analysis

Flow cytometry provides a powerful tool to assess the specificity of fluorescent labeling at the single-cell level.[8]

Principle: This protocol measures the fluorescence intensity of individual cells labeled with the fluorescent probe. A competition assay with unlabeled biotin is used to differentiate between specific and non-specific binding.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue sample.

  • Blocking: Incubate the cells with a blocking buffer (e.g., FACS buffer containing 2% FBS) for 20 minutes on ice to block non-specific binding sites.

  • Labeling:

    • Total Binding: Incubate approximately 1x10^6 cells with the desired concentration of this compound in FACS buffer for 30-60 minutes on ice, protected from light.

    • Non-Specific Binding: In a separate tube, incubate another 1x10^6 cells with the same concentration of the fluorescent probe and a 100-fold molar excess of unlabeled biotin.

    • Unstained Control: Prepare a tube of cells without any fluorescent label to set the baseline fluorescence.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation to remove unbound probe.

  • Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer equipped with a laser that can excite Cy5 (typically a 633 nm or 640 nm laser).

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter. Compare the fluorescence intensity histograms of the unstained, total binding, and non-specific binding samples.

Expected Outcome: A clear shift in fluorescence intensity should be observed between the unstained control and the total binding sample. The non-specific binding sample should show a significantly lower fluorescence shift, ideally close to the unstained control, indicating high specificity.

Visualizing Experimental Workflows and Principles

To further clarify the experimental designs and the underlying principles of specificity validation, the following diagrams are provided.

Experimental_Workflow_InCell_Western cluster_plate 96-Well Plate cluster_treatment Treatment cluster_labeling Labeling cluster_analysis Analysis Cells Seeded Cells Seeded Fix & Permeabilize Fix & Permeabilize Cells Seeded->Fix & Permeabilize Block Block Fix & Permeabilize->Block Total Binding Incubate with This compound Block->Total Binding Non-Specific Binding Incubate with Probe + Excess Unlabeled Biotin Block->Non-Specific Binding Wash Wash Total Binding->Wash Non-Specific Binding->Wash Image & Quantify Image & Quantify Wash->Image & Quantify Calculate Specific Binding Calculate Specific Binding Image & Quantify->Calculate Specific Binding

In-Cell Western™ workflow for specificity validation.

Signaling_Pathway_Specificity_Principle cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding cluster_competition Competitive Inhibition Probe_S This compound Target_S Streptavidin Target Probe_S->Target_S High Affinity Complex_S Fluorescent Signal Target_S->Complex_S Probe_NS This compound OffTarget_NS Off-Target Molecule Probe_NS->OffTarget_NS Low Affinity / Transient NoSignal_NS Minimal/No Signal OffTarget_NS->NoSignal_NS Probe_C This compound Target_C Streptavidin Target Probe_C->Target_C Binding Inhibited UnlabeledBiotin Unlabeled Biotin UnlabeledBiotin->Target_C Competes for Binding Site BlockedSignal Signal Reduction Target_C->BlockedSignal

Principle of validating labeling specificity.

Conclusion

Validating the specificity of fluorescent labeling is a non-negotiable step in ensuring the accuracy and reproducibility of experimental results. This compound, with its thoughtful design incorporating PEG linkers and a far-red fluorophore, offers a promising solution for achieving high-specificity labeling. However, as with any reagent, rigorous validation using methods such as In-Cell Westerns and flow cytometry is essential. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently assess the performance of this and other fluorescent probes, ultimately leading to more robust and reliable scientific discoveries.

References

A Head-to-Head Battle of Fluorophores for Super-Resolution Microscopy: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of fluorescent probe is a critical determinant of success in super-resolution microscopy. This guide provides an in-depth comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a biotinylated and PEGylated cyanine (B1664457) dye, against its key alternatives, with a focus on performance in single-molecule localization microscopy (SMLM) techniques such as STORM (Stochastic Optical Reconstruction Microscopy).

The core of this compound is the Cy5 fluorophore, a workhorse in the far-red spectrum valued for its photoswitching capabilities, which are essential for SMLM.[1] The addition of a biotin (B1667282) group allows for highly specific and robust targeting via streptavidin, while the polyethylene (B3416737) glycol (PEG) linkers enhance water solubility and reduce non-specific binding.[2][3] This guide will dissect the performance of this specialized probe by comparing the known characteristics of its core fluorophore, Cy5, with its primary competitor, Alexa Fluor 647, and other alternatives.

Quantitative Performance Comparison

The following tables summarize the key photophysical and photochemical properties of Cy5 and its prominent alternative, Alexa Fluor 647, which is structurally very similar. While specific data for this compound is not extensively published, its performance is expected to be largely governed by the Cy5 core. The PEGylation is primarily to improve solubility and is not expected to significantly alter the core's photophysical properties.[4]

Table 1: General Spectroscopic Properties

PropertyThis compound (inferred from Cy5)Alexa Fluor 647ATTO 655
Excitation Maximum (nm) ~649[2][3]~650~663
Emission Maximum (nm) ~667[2][3]~665~684
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[1]~270,000~125,000
Quantum Yield ~0.2[5]~0.33~0.3

Table 2: Performance in Super-Resolution Microscopy (STORM)

PropertyCy5Alexa Fluor 647ATTO 655
Photon Yield per switching event GoodExcellent (often thousands of photons)[6]Low (~660 photons)[6]
Photostability ModerateHigh (significantly more resistant to photobleaching than Cy5)[7]Moderate
Blinking Cycles (in STORM) GoodHigh (can be switched on and off hundreds of times)Good
On/Off Duty Cycle LowLow[6]Low[6]
Localization Precision GoodExcellentLower due to low photon yield[6]

Experimental Protocols

Achieving optimal performance in super-resolution microscopy is highly dependent on the experimental conditions. Below are detailed methodologies for labeling and imaging using a biotinylated Cy5 probe with streptavidin, and the composition of a typical STORM imaging buffer.

Protocol 1: Labeling of Biotinylated Target Proteins with Streptavidin-Cy5 for STORM Imaging

This protocol is adapted from methods for labeling biotinylated membrane proteins with fluorescently labeled streptavidin.[8][9]

1. Cell Culture and Fixation:

  • Plate cells expressing the biotinylated protein of interest on high-precision glass-bottom dishes.
  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
  • Wash the cells three times with PBS.

2. Permeabilization (for intracellular targets):

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
  • Wash the cells three times with PBS.

3. Blocking:

  • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

4. Streptavidin-Cy5 Labeling:

  • Dilute fluorescently labeled streptavidin (e.g., Streptavidin-Cy5) in the blocking buffer to a final concentration of 1-5 µg/mL.
  • Incubate the cells with the streptavidin-Cy5 solution for 30-60 minutes at room temperature, protected from light.
  • Wash the cells extensively with PBS (at least five times) to remove unbound streptavidin-Cy5.

5. Post-fixation (optional but recommended):

  • To further stabilize the labeling, post-fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
  • Wash the cells three times with PBS.

Protocol 2: Preparation of dSTORM Imaging Buffer

The composition of the imaging buffer is crucial for inducing the photoswitching (blinking) of Cy5. This is a commonly used recipe.[1][10]

Buffer Components:

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase and 50 µL of catalase solution (e.g., 17 mg/mL) in 200 µL of Buffer A. Centrifuge to remove precipitates and use the supernatant. Store at 4°C for up to two weeks.

  • MEA Solution: 1 M cysteamine (B1669678) (MEA) in 0.25 N HCl. Store at 4°C for up to one month.

Final Imaging Buffer Preparation (prepare fresh before imaging):

  • To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.

  • Vortex gently to mix.

  • Add the imaging buffer to the sample just before mounting on the microscope.

Visualizing the Workflow

The following diagrams illustrate the labeling strategy and the general principle of STORM imaging.

experimental_workflow cluster_labeling Labeling Strategy cluster_imaging dSTORM Imaging Principle Biotinylated_Target Biotinylated Target Protein Labeled_Target Labeled Target for Super-Resolution Biotinylated_Target->Labeled_Target Incubation with Streptavidin_Cy5 Streptavidin-Cy5 Conjugate Streptavidin_Cy5->Labeled_Target High_Density High Density of Labeled Targets Sparse_Activation Stochastic Activation of Single Molecules High_Density->Sparse_Activation Photoswitching Localization Localization of Single Molecules Sparse_Activation->Localization Image Acquisition Reconstruction Image Reconstruction Localization->Reconstruction Iterative Cycles

Caption: Experimental workflow from labeling to image reconstruction.

logical_relationship Probe_Choice Fluorescent Probe Choice Photostability Photostability Probe_Choice->Photostability Photon_Yield Photon Yield Probe_Choice->Photon_Yield Duty_Cycle On/Off Duty Cycle Probe_Choice->Duty_Cycle Image_Quality Super-Resolution Image Quality Photostability->Image_Quality Localization_Precision Localization Precision Photon_Yield->Localization_Precision Temporal_Resolution Temporal Resolution Duty_Cycle->Temporal_Resolution Localization_Precision->Image_Quality Temporal_Resolution->Image_Quality

Caption: Factors influencing super-resolution image quality.

References

Assessing Cross-Reactivity in Multiplex Assays with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multiplex immunoassays, where the simultaneous detection of multiple analytes is paramount, ensuring the specificity of each measurement is a critical challenge. Cross-reactivity, the unwanted interaction of assay reagents with non-target analytes, can lead to false-positive signals and inaccurate quantification. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescently labeled biotinylated reagent, with common alternatives for assessing and minimizing cross-reactivity in multiplex assays.

This compound is a detection reagent featuring a Cy5 fluorophore for signal generation, a biotin (B1667282) molecule for binding to streptavidin-conjugated reporters, and a polyethylene (B3416737) glycol (PEG) linker. The PEG linker is designed to increase hydrophilicity and reduce non-specific binding, a key factor in mitigating certain types of cross-reactivity.

Performance Comparison with Alternatives

The choice of a detection reagent significantly impacts assay performance, particularly in terms of signal intensity, specificity, and potential for cross-reactivity. Below is a comparison of this compound with other commonly used alternatives in multiplex assays.

FeatureThis compoundStreptavidin-Phycoerythrin (SA-PE)Streptavidin-Allophycocyanin (SA-APC)Biotin-LC-Fluorescein (FITC)
Detection Method Indirect (Biotin-Streptavidin)Indirect (Biotin-Streptavidin)Indirect (Biotin-Streptavidin)Indirect (Biotin-Streptavidin)
Fluorophore Cyanine 5 (Cy5)R-Phycoerythrin (PE)Allophycocyanin (APC)Fluorescein isothiocyanate (FITC)
Excitation Max (nm) ~649~496, 565~650~494
Emission Max (nm) ~667~578~660~518
Relative Brightness BrightVery BrightBrightModerate
Photostability GoodModerateGoodPoor
PEG Linker Advantage Reduced non-specific bindingN/AN/AN/A
Potential for Cross-Reactivity Low (reagent-based)Moderate (potential for protein-protein interactions)Moderate (potential for protein-protein interactions)Low (reagent-based)
Spectral Overlap Concern High with APCModerate with FITCHigh with Cy5Moderate with PE

Experimental Protocols

A rigorous assessment of cross-reactivity is essential when developing or validating a multiplex assay. The following is a detailed protocol for evaluating the cross-reactivity of this compound in a bead-based multiplex immunoassay format.

Protocol for Assessing Reagent Cross-Reactivity

This experiment aims to determine if the biotinylated detection antibody for one analyte cross-reacts with the capture antibody of another analyte in the multiplex panel.

Materials:

  • Multiplex bead set, with each bead region coated with a specific capture antibody.

  • Biotinylated detection antibodies for each analyte, including one conjugated to this compound.

  • Streptavidin-Phycoerythrin (SA-PE) or another streptavidin-fluorophore conjugate.

  • Assay buffer and wash buffer.

  • Microplate reader or flow cytometer capable of distinguishing bead regions and detecting the fluorophore.

Procedure:

  • Bead Preparation: Prepare a mixture of all bead regions in the multiplex panel.

  • Plate Layout: Design a 96-well plate layout to test each biotinylated detection antibody individually against the complete set of capture antibody-coated beads. Include wells with no detection antibody as a negative control.

  • Incubation:

    • Add the mixed bead suspension to each well.

    • To each designated well, add a single biotinylated detection antibody at its working concentration.

    • Incubate the plate according to the assay protocol (e.g., 1 hour at room temperature with shaking).

  • Washing: Wash the beads three times with wash buffer to remove unbound detection antibody.

  • Signal Development: Add SA-PE to all wells and incubate as per the protocol (e.g., 30 minutes at room temperature with shaking).

  • Final Wash: Wash the beads three times with wash buffer.

  • Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a compatible instrument.

  • Analysis: For each bead region (representing a specific analyte), measure the median fluorescence intensity (MFI). A significant signal on a bead region in the absence of its corresponding analyte indicates cross-reactivity of the tested detection antibody with that capture antibody.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for understanding complex experimental setups and biological interactions. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cross-reactivity and a simplified signaling pathway relevant to many immunoassays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis prep_beads Prepare Mixed Capture Beads add_beads Add Beads to 96-well Plate prep_beads->add_beads prep_ab Dilute Individual Biotinylated Detection Antibodies add_ab Add Single Detection Ab to Designated Wells prep_ab->add_ab incubate1 Incubate add_ab->incubate1 wash1 Wash incubate1->wash1 add_sape Add Streptavidin-PE wash1->add_sape incubate2 Incubate add_sape->incubate2 wash2 Wash incubate2->wash2 acquire Acquire Data on Flow Cytometer wash2->acquire analyze Analyze MFI for Each Bead Region acquire->analyze assess Assess Cross-Reactivity analyze->assess

Experimental workflow for assessing detection antibody cross-reactivity.

signaling_pathway cluster_binding Analyte Capture and Detection cluster_signal Signal Generation capture_ab Capture Antibody (on bead) analyte Analyte capture_ab->analyte binds to detection_ab Biotinylated Detection Ab (with this compound) analyte->detection_ab is bound by streptavidin Streptavidin-Fluorophore (e.g., SA-PE) detection_ab->streptavidin biotin binds to signal Fluorescent Signal streptavidin->signal generates

Simplified sandwich immunoassay signaling pathway.

Conclusion

The selection of detection reagents is a critical consideration in the development of robust and reliable multiplex immunoassays. This compound offers the advantages of a bright and photostable fluorophore combined with a PEG linker designed to minimize non-specific interactions. However, a thorough evaluation of cross-reactivity, as detailed in the provided protocol, is essential to ensure data integrity. When choosing a detection system, researchers must consider the spectral properties of the fluorophore, the potential for non-specific binding, and the overall design of the multiplex assay. By carefully selecting reagents and rigorously validating assay performance, researchers can confidently generate accurate and reproducible results in their multiplexed analyses.

A Head-to-Head Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Alexa Fluor 647-biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two widely used far-red fluorescent biotin (B1667282) conjugates: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Alexa Fluor 647-biotin conjugates. This comparison is based on their photophysical properties and performance in common laboratory applications, supported by experimental data.

Introduction to the Conjugates

Both this compound and Alexa Fluor 647-biotin are invaluable reagents for fluorescently labeling and detecting biomolecules. They combine the high-affinity interaction of biotin and streptavidin with the sensitivity of fluorescence detection. The core of their functionality lies in a fluorescent dye (Cy5 or Alexa Fluor 647) and a biotin moiety, connected by a polyethylene (B3416737) glycol (PEG) linker. The PEG linker in this compound enhances its solubility in aqueous media[1][2][3]. Similarly, Alexa Fluor 647-biotin conjugates are also available with PEG linkers to improve solubility[4].

These conjugates are spectrally similar, with excitation maxima around 650 nm and emission maxima around 670 nm, making them suitable for the far-red channel in fluorescence microscopy, flow cytometry, and other fluorescence-based assays[1][5][6].

Quantitative Data Summary

The performance of a fluorescent conjugate is largely determined by the photophysical properties of the fluorescent dye. The following table summarizes the key quantitative data for Cy5 and Alexa Fluor 647.

PropertyThis compound (Cy5)Alexa Fluor 647-biotin (Alexa Fluor 647)Reference
Maximum Excitation (nm) ~649~650[1][5], Thermo Fisher Scientific
Maximum Emission (nm) ~667~668[1][5], Thermo Fisher Scientific
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000Thermo Fisher Scientific
Fluorescence Quantum Yield Not specified for this conjugate~0.33[7]
Photostability Less photostableMore photostable[8]
Brightness of Protein Conjugates Lower, prone to self-quenchingHigher, less self-quenching[8][9]

Performance Comparison

Experimental evidence consistently demonstrates that Alexa Fluor 647 outperforms Cy5 in terms of both brightness and photostability, which are critical factors for sensitive and reliable detection.

Brightness: Studies comparing protein conjugates of Alexa Fluor 647 and Cy5 have shown that Alexa Fluor 647 conjugates are significantly brighter[8][9]. This is partly due to the fact that Cy5 has a tendency to form non-fluorescent aggregates when conjugated to proteins, which quenches the overall fluorescence signal[8]. In contrast, Alexa Fluor 647 exhibits significantly less self-quenching, even at high degrees of labeling, resulting in more intensely fluorescent conjugates[8].

Photostability: Alexa Fluor 647 is demonstrably more resistant to photobleaching than Cy5[8]. In comparative experiments, after prolonged exposure to illumination, Alexa Fluor 647 retained a significantly higher percentage of its initial fluorescence compared to Cy5[1]. This increased photostability allows for longer exposure times during image acquisition and more robust time-lapse imaging experiments.

Experimental Protocols

The following are generalized protocols for common applications using either this compound or Alexa Fluor 647-biotin conjugates in conjunction with streptavidin. Note: Optimal concentrations and incubation times should be determined empirically for each specific application and experimental system.

Immunofluorescence Staining

This protocol describes the indirect detection of a primary antibody using a biotinylated secondary antibody followed by a fluorescently labeled streptavidin.

  • Cell/Tissue Preparation: Fix, permeabilize (if detecting an intracellular target), and block the sample with an appropriate blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sample with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Biotinylated Secondary Antibody Incubation: Incubate the sample with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Fluorescent Streptavidin Incubation: Incubate the sample with streptavidin conjugated to either Cy5 or Alexa Fluor 647, diluted in blocking buffer (typically 1-5 µg/mL), for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the sample three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging: Mount the sample with an appropriate mounting medium and visualize using a fluorescence microscope with the appropriate filter sets for the far-red channel.

Flow Cytometry

This protocol outlines the staining of cell surface markers for analysis by flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Blocking (Optional): If necessary, block Fc receptors by incubating the cells with an Fc blocking reagent.

  • Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Fluorescent Streptavidin Incubation: Resuspend the cells in the fluorescently labeled streptavidin (conjugated to Cy5 or Alexa Fluor 647) diluted in staining buffer and incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washes: Wash the cells twice with flow cytometry staining buffer.

  • Resuspension and Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and analyze on a flow cytometer equipped with a laser and detectors suitable for far-red fluorescence.

Western Blotting

This protocol describes the detection of a target protein on a western blot using a biotinylated antibody and fluorescent streptavidin.

  • Protein Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Biotinylated Secondary Antibody Incubation: Incubate the membrane with a biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Fluorescent Streptavidin Incubation: Incubate the membrane with fluorescently labeled streptavidin (conjugated to Cy5 or Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each, protected from light.

  • Imaging: Image the blot using a fluorescence imaging system with appropriate excitation and emission filters.

Visualizations

Below are diagrams illustrating the experimental workflows described.

experimental_workflow cluster_immunofluorescence Immunofluorescence Workflow prep Sample Preparation (Fix, Permeabilize, Block) primary_ab Primary Antibody Incubation prep->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Biotinylated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 streptavidin_if Fluorescent Streptavidin (Cy5 or AF647) Incubation wash2->streptavidin_if wash3 Wash streptavidin_if->wash3 image Mount & Image wash3->image

Caption: Workflow for indirect immunofluorescence detection.

signaling_pathway cluster_detection Biotin-Streptavidin Detection Principle target Target Antigen primary Primary Antibody target->primary Binds to secondary Biotinylated Secondary Antibody primary->secondary Binds to streptavidin Streptavidin secondary->streptavidin Biotin binds to fluorophore Fluorophore (Cy5 or AF647) streptavidin->fluorophore Conjugated to

Caption: Principle of biotin-streptavidin signal amplification.

Conclusion

For most applications requiring high sensitivity, photostability, and quantitative accuracy, Alexa Fluor 647-biotin conjugates are the superior choice over this compound. The enhanced brightness and photostability of Alexa Fluor 647 lead to a better signal-to-noise ratio and more reliable data, particularly in demanding applications like single-molecule imaging or experiments requiring long acquisition times. While this compound is a functional and often more economical option, researchers should consider the potential for reduced signal intensity and faster photobleaching when designing their experiments. The inclusion of PEG linkers in both types of conjugates is a beneficial feature for improving solubility and reducing non-specific binding.

References

A Head-to-Head Comparison: Cost-Effectiveness of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Routine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances performance, cost, and workflow efficiency. In the realm of fluorescence-based assays, the detection of biotinylated molecules is a cornerstone technique. This guide provides an objective comparison of two prominent methods for Cy5-based detection: the direct approach using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 conjugated to a primary antibody, and the indirect, amplification-based approach using a biotinylated primary antibody followed by a streptavidin-Cy5 conjugate.

This comparison guide delves into the performance characteristics, experimental workflows, and cost-effectiveness of these two methodologies to aid in the selection of the optimal reagent for your routine assays.

Performance and Cost Analysis

The selection of a detection system in immunofluorescence and other affinity-based assays is a trade-off between signal amplification, workflow simplicity, and cost. The direct method, utilizing a primary antibody conjugated with this compound, offers a streamlined protocol. In contrast, the indirect method, which employs a biotinylated primary antibody and a streptavidin-Cy5 conjugate, introduces an additional step that can amplify the signal.

The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this compound enhances the solubility of the conjugate and reduces non-specific binding, potentially leading to a better signal-to-noise ratio in the direct approach compared to direct conjugates without PEG linkers.

Below is a summary of the key performance and cost metrics for these two approaches. It is important to note that performance metrics can be application- and antibody-dependent.

FeatureDirect Detection with this compound ConjugateIndirect Detection with Biotinylated Antibody + Streptavidin-Cy5
Workflow Simplicity Simpler, one-step detection after primary antibody conjugation.Multi-step; requires sequential incubation with biotinylated primary and streptavidin-Cy5.
Time to Result Faster, due to fewer incubation and wash steps.[1][2]Slower, due to an additional incubation and wash step.[1][2]
Signal Intensity Generally lower signal compared to indirect methods.[1][3][4]Higher signal due to the amplification from multiple streptavidin-Cy5 molecules binding to a single biotinylated primary antibody.[2][3][4]
Potential for Non-specific Binding Reduced non-specific binding from the detection reagent.[1][2]Higher potential for non-specific binding from the streptavidin conjugate.
Flexibility Less flexible; requires conjugation of each primary antibody.More flexible; one streptavidin-Cy5 conjugate can be used with any biotinylated primary antibody.
Estimated Cost per Assay Higher cost per primary antibody due to conjugation.Lower cost for the detection step, as the streptavidin conjugate is used with multiple primary antibodies.
Cost-Effectiveness Breakdown

To provide a more concrete cost comparison, the following table outlines the approximate costs of the key reagents. Prices are based on publicly available information and may vary between suppliers.

ReagentTypical QuantityApproximate Price (USD)
This compound1 mg$230[5]
Streptavidin-Cy5 Conjugate1 mg$203 - $448[6][7][8][9]
Biotinylated Anti-ERK Antibody50 µg - 100 µl$220 - $450[10][11]
Unconjugated Anti-ERK Antibody (for conjugation)100 µg~$370[12]

The cost-effectiveness of each method will depend on the scale of the experiments. For high-throughput screening or routine assays with a limited number of targets, the indirect method is likely more cost-effective due to the reusability of the streptavidin-Cy5 conjugate across different biotinylated primary antibodies. For studies involving a single, well-defined target where workflow simplicity and reduced background are paramount, the direct conjugation approach may be justified despite the potentially higher initial cost.

Experimental Protocols

Detailed below are representative protocols for immunofluorescence staining of phosphorylated ERK (p-ERK) in cultured cells using both the direct and indirect detection methods.

Method 1: Direct Immunofluorescence using a Primary Antibody Conjugated with this compound

This protocol assumes the user has already conjugated their primary anti-p-ERK antibody with this compound.

1. Cell Culture and Treatment:

  • Plate cells on sterile coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Treat cells with appropriate stimuli (e.g., growth factors) to induce ERK phosphorylation. Include untreated controls.

2. Fixation and Permeabilization:

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking:

  • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

4. Staining with Conjugated Primary Antibody:

  • Dilute the anti-p-ERK-N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 conjugate in the blocking buffer to the optimal concentration (determined by titration).

  • Aspirate the blocking buffer and add the diluted conjugated primary antibody to the cells.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

5. Washing and Mounting:

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

6. Imaging:

  • Visualize the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm).

Method 2: Indirect Immunofluorescence using a Biotinylated Primary Antibody and Streptavidin-Cy5

1. Cell Culture, Treatment, Fixation, Permeabilization, and Blocking:

  • Follow steps 1-3 from the direct immunofluorescence protocol.

2. Incubation with Biotinylated Primary Antibody:

  • Dilute the biotinylated anti-p-ERK primary antibody in the blocking buffer to the recommended concentration.

  • Aspirate the blocking buffer and add the diluted biotinylated primary antibody.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

3. Incubation with Streptavidin-Cy5:

  • Dilute the Streptavidin-Cy5 conjugate in the blocking buffer (a typical concentration is 1-5 µg/mL).

  • Add the diluted Streptavidin-Cy5 to the cells and incubate for 1 hour at room temperature in a humidified chamber, protected from light.

4. Washing, Mounting, and Imaging:

  • Follow steps 5-6 from the direct immunofluorescence protocol.

Visualizing the Concepts: Diagrams

To better illustrate the underlying principles and workflows, the following diagrams are provided.

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. Immunofluorescence assays are frequently used to study the activation of this pathway by detecting the phosphorylation of key components like ERK.

MAPK_ERK_Pathway cluster_activation cluster_nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor GRB2_SOS GRB2/SOS Receptor->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK Activation Cytoplasmic_Targets Cytoplasmic Targets pERK->Cytoplasmic_Targets Nucleus Nucleus pERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade leading to gene expression.

Experimental Workflows: Direct vs. Indirect Detection

The choice between direct and indirect detection methods significantly impacts the experimental workflow. The following diagrams illustrate the key steps in each process.

Experimental_Workflows cluster_direct Direct Detection Workflow cluster_indirect Indirect Detection Workflow d_start Fix & Permeabilize Cells d_block Block d_start->d_block d_stain Incubate with Biotin-Cy5-Antibody Conjugate d_block->d_stain d_wash Wash d_stain->d_wash d_mount Mount & Image d_wash->d_mount i_start Fix & Permeabilize Cells i_block Block i_start->i_block i_primary Incubate with Biotinylated Primary Antibody i_block->i_primary i_wash1 Wash i_primary->i_wash1 i_secondary Incubate with Streptavidin-Cy5 i_wash1->i_secondary i_wash2 Wash i_secondary->i_wash2 i_mount Mount & Image i_wash2->i_mount

Caption: Comparison of direct and indirect immunofluorescence workflows.

Conclusion

The choice between using a direct this compound conjugate and an indirect biotin-streptavidin-Cy5 system for routine assays is multifaceted.

  • This compound (Direct Method): This approach offers a significantly streamlined and faster workflow, which can be advantageous for high-throughput applications and for minimizing potential errors from additional steps. The PEG linkers contribute to improved solubility and reduced non-specific binding, potentially yielding cleaner signals. However, this method generally provides lower signal intensity and can be more expensive on a per-antibody basis, especially if a wide variety of primary antibodies are used.

  • Biotinylated Primary Antibody + Streptavidin-Cy5 (Indirect Method): The key advantage of this method is signal amplification, making it more sensitive for detecting low-abundance targets. It is also a more flexible and cost-effective system when working with multiple primary antibodies, as a single streptavidin-Cy5 conjugate can be used for all. The main drawbacks are a longer, more complex workflow and a higher potential for non-specific background signal from the streptavidin conjugate.

Ultimately, the most cost-effective and suitable method depends on the specific requirements of the assay. For applications where speed, simplicity, and low background are critical, and the target is relatively abundant, the direct conjugation method with this compound is a strong contender. For assays requiring the highest sensitivity to detect low-expression targets and where flexibility and reagent cost-sharing across multiple experiments are important, the indirect streptavidin-based amplification system remains the preferred choice. Researchers should carefully consider these trade-offs to select the optimal strategy for their routine assays.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and drug development professionals utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 must adhere to specific disposal protocols to ensure both personal safety and environmental protection. This fluorescent labeling reagent, while integral for sensitive detection in various biological assays, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous waste management is not merely a procedural formality but a critical component of responsible research.

The primary objective in the disposal of this compound is the prevention of its release into the environment, especially waterways, and to mitigate any potential harm to personnel. This necessitates a systematic approach to waste segregation, labeling, and disposal in accordance with institutional and regulatory standards.

Key Chemical and Safety Data

For quick reference, the following table summarizes essential data for this compound.

PropertyValue/InformationSource
Chemical Name This compound
CAS Number 2107273-68-5[2]
Molecular Formula C₅₂H₇₆ClN₅O₉S[1][2]
Molecular Weight 982.72 g/mol [1][2]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Waste Disposal Workflow

The following step-by-step methodology outlines the proper procedure for the disposal of waste generated from the use of this compound.

Personal Protective Equipment (PPE)

Before handling any waste materials, ensure appropriate PPE is worn, including:

  • Safety glasses

  • Lab coat

  • Chemical-resistant gloves

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible waste streams.

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as grossly contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, sealable, and clearly labeled chemical-resistant container.

    • The container should be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not discharge this product or solutions containing it into drains or sewers [3].

    • The container should be labeled as "Hazardous Chemical Waste" and list all chemical constituents, including solvents and the full name "this compound".

  • Sharps:

    • Any contaminated sharps, such as needles or scalpel blades, must be placed immediately into a designated, puncture-proof sharps container[3].

Decontamination of Laboratory Ware
  • Reusable Labware (e.g., glassware):

    • Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol, if compatible) to remove the fluorescent dye.

    • Collect this initial rinse solvent as hazardous liquid waste[3].

    • Following the solvent rinse, wash the labware with soap and water.

Final Disposal
  • Once waste containers are full, ensure they are securely sealed.

  • Arrange for the collection and disposal of all waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3].

  • All waste must be disposed of in accordance with local, state, and federal regulations[3].

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling start Waste Generation (this compound) solid_waste Solid Waste (e.g., tips, gloves, solid chemical) start->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) start->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_step Final Disposal solid_container->disposal_step liquid_container->disposal_step sharps_container->disposal_step ehs_disposal Arrange Pickup via EHS or Licensed Contractor disposal_step->ehs_disposal Follow Institutional Protocol

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

I. Chemical and Physical Properties

This compound is a fluorescent dye containing a cyanine (B1664457) (Cy5) fluorophore, a biotin (B1667282) molecule, and polyethylene (B3416737) glycol (PEG) linkers. The PEG chains enhance its solubility in aqueous media.[1][2][3] It is commonly used for fluorescently labeling biomolecules.[2]

PropertyValueSource
Molecular FormulaC₅₂H₇₆ClN₅O₉S[1][2]
Molecular Weight982.72 g/mol [1][2]
AppearanceSolid (often a powder)Assumed from handling precautions
Excitation Maximum649 nm[1][3]
Emission Maximum667 nm[1][3]
Storage Temperature2-8°C, dry and sealed[2][4]

II. Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statement: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[5]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the compound.[6][7]

  • Eye and Face Protection: Use safety glasses with side shields or goggles.[8] A face shield may be necessary for splash protection.[9]

  • Skin and Body Protection: A lab coat or coveralls is required to prevent skin contact.[10][11] Ensure clothing provides maximum skin coverage.[8]

  • Respiratory Protection: While not always required for small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of inhaling dust or aerosols.[4][8] Work should be conducted in a chemical fume hood to ensure adequate ventilation.[6][7]

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to use.

  • Preparation:

    • Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Assemble all necessary materials, including the chemical, solvents, labware, and waste containers.

    • Don the appropriate personal protective equipment as outlined in Section II.

  • Weighing and Dissolving:

    • If working with the solid form, handle it in a fume hood to avoid inhaling any dust.[6][7]

    • Use a microbalance to weigh the desired amount of the compound.

    • Non-sulfonated cyanine dyes, like this one, should be dissolved in an organic co-solvent such as DMF or DMSO before being added to an aqueous buffer.[12]

  • Labeling Reaction:

    • When adding the dissolved dye to a solution containing biomolecules, do so slowly and with gentle mixing.

    • The recommended volume of the organic co-solvent should be kept to a minimum (typically 5-20%) to avoid denaturing sensitive proteins.[12][]

  • Post-Reaction Handling:

    • After the reaction is complete, any unused dye solution should be treated as hazardous waste.

    • Purification of the labeled product can be achieved through methods like gel filtration or chromatography.[12]

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and containers, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all liquid waste containing the dye in a clearly labeled, sealed, and appropriate waste container.[6]

    • Solid waste should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Disposal Procedure:

    • Do not discharge any waste containing this chemical into drains or the environment.[3][6]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This may involve arranging for a pickup by a certified hazardous waste disposal service.[14] One suggested method for similar dyes is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[4]

V. Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Contain: Prevent the spill from spreading. For liquid spills, use an absorbent material.

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the spilled material.[6]

    • For solid spills, avoid creating dust.[6]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]

VI. Visual Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response to a spill.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Organic Solvent weigh->dissolve reaction Perform Labeling Reaction dissolve->reaction purify Purify Labeled Product reaction->purify dispose_waste Dispose of Hazardous Waste purify->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate

Caption: Workflow for handling this compound.

G cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Full PPE ventilate->don_ppe contain Contain Spill don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency response plan for a chemical spill.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。